molecular formula C12H15N3O3 B580243 Oxibendazole-d7 CAS No. 1173019-44-7

Oxibendazole-d7

Katalognummer: B580243
CAS-Nummer: 1173019-44-7
Molekulargewicht: 256.313
InChI-Schlüssel: RAOCRURYZCVHMG-JOMZKNQJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Oxibendazole-d7, with the CAS number 1173019-44-7, is a deuterium-labeled analog of Oxibendazole, a broad-spectrum anthelmintic of the benzimidazole class . This stable isotope-labeled compound, with a molecular formula of C12H8D7N3O3 and a molecular weight of 256.31 g/mol, is primarily designed for use as an internal standard in quantitative mass spectrometry-based analysis . Its application is critical in veterinary pharmacology and parasitology research, enabling the precise quantification of Oxibendazole in complex biological matrices such as blood, tissues, and feed, thereby improving the accuracy and reliability of pharmacokinetic, metabolic, and residue depletion studies . The parent compound, Oxibendazole, exerts its anthelmintic effect by binding to parasite beta-tubulin, thereby disrupting microtubule polymerization. This inhibition leads to impaired glucose uptake and eventual depletion of the parasite's energy reserves, resulting in its death . Researchers utilize this compound to investigate the mechanism of action, bioavailability, and metabolic pathways of benzimidazole anthelmintics. It is particularly valuable in studying resistance mechanisms in gastrointestinal roundworms, which is a frequent and significant issue in livestock animals worldwide . This high-purity chemical reference standard is supplied for laboratory and research purposes. It is essential to handle this compound with appropriate precautions; safety data indicates it may cause skin and eye irritation and could potentially trigger an allergic skin reaction . To ensure stability and longevity, the product must be stored in a cool place at 2-8°C, with the container kept tightly closed . This compound is strictly intended for Research Use Only and is not meant for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

methyl N-[6-(1,1,2,2,3,3,3-heptadeuteriopropoxy)-1H-benzimidazol-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O3/c1-3-6-18-8-4-5-9-10(7-8)14-11(13-9)15-12(16)17-2/h4-5,7H,3,6H2,1-2H3,(H2,13,14,15,16)/i1D3,3D2,6D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAOCRURYZCVHMG-JOMZKNQJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC2=C(C=C1)N=C(N2)NC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])OC1=CC2=C(C=C1)N=C(N2)NC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40746814
Record name Methyl {6-[(~2~H_7_)propyloxy]-1H-benzimidazol-2-yl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40746814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1173019-44-7
Record name Methyl {6-[(~2~H_7_)propyloxy]-1H-benzimidazol-2-yl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40746814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1173019-44-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Oxibendazole-d7: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of a Key Analytical Standard in Drug Development and Food Safety

Abstract

This technical guide provides a comprehensive overview of Oxibendazole-d7, a deuterated isotopologue of the anthelmintic drug oxibendazole (B1677860). Primarily utilized as an internal standard in analytical chemistry, this compound is indispensable for the accurate quantification of oxibendazole residues in various matrices, particularly in food products of animal origin. This document details its chemical properties, primary applications, and the mechanism of action of its non-deuterated counterpart, oxibendazole. Furthermore, it presents a detailed experimental protocol for the determination of oxibendazole in milk samples using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) with this compound as an internal standard. This guide is intended for researchers, scientists, and professionals in the fields of drug development, analytical chemistry, and food safety.

Introduction to Oxibendazole and its Deuterated Analog

Oxibendazole is a broad-spectrum benzimidazole (B57391) anthelmintic agent widely used in veterinary medicine to treat and control parasitic worm infections in animals such as horses, swine, dogs, and cats.[1] It is effective against a variety of internal parasites, including roundworms, strongyles, threadworms, and pinworms.[2][3] The widespread use of oxibendazole in livestock necessitates robust analytical methods to monitor its residue levels in food products to ensure consumer safety.

This compound is a stable, isotopically labeled version of oxibendazole where seven hydrogen atoms on the propoxy group have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based analytical methods. As an internal standard, this compound is added to samples at a known concentration before sample preparation and analysis. Because it is chemically and physically almost identical to oxibendazole, it experiences similar variations during extraction, cleanup, and ionization, thus allowing for accurate correction of analytical errors and precise quantification of the target analyte.[4][5]

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its parent compound, oxibendazole, is presented below.

PropertyThis compoundOxibendazole
Chemical Name Methyl (5-(propoxy-d7)-1H-benzo[d]imidazol-2-yl)carbamateMethyl N-(6-propoxy-1H-benzimidazol-2-yl)carbamate
CAS Number 1173019-44-720559-55-1
Molecular Formula C₁₂H₈D₇N₃O₃C₁₂H₁₅N₃O₃
Molecular Weight 256.31 g/mol 249.27 g/mol
Appearance White to off-white solidWhite or yellowish crystalline powder
Purity (by HPLC) ≥98%≥98%
Storage Temperature 2-8°CRoom Temperature
Solubility Soluble in DMSO and MethanolSoluble in DMSO and Methanol

Data compiled from various chemical supplier specifications.[6][7]

Mechanism of Action of Oxibendazole

The anthelmintic activity of oxibendazole, like other benzimidazoles, is primarily due to its ability to disrupt the formation of microtubules in parasitic worms.[3][8] Microtubules are essential cytoskeletal proteins involved in various vital cellular processes, including cell division, motility, and nutrient transport.

Oxibendazole selectively binds to the β-tubulin subunit of the parasite, inhibiting its polymerization with α-tubulin to form microtubules.[8][9] This disruption of microtubule assembly leads to impaired glucose uptake and depletion of glycogen (B147801) reserves in the parasite, ultimately resulting in its paralysis and death.[10]

Mechanism_of_Action cluster_inhibition Inhibition of Polymerization Oxibendazole Oxibendazole BetaTubulin Parasite β-Tubulin Oxibendazole->BetaTubulin Binds to Microtubule Microtubule AlphaTubulin α-Tubulin AlphaTubulin->Microtubule Polymerization ImpairedFunctions Impaired Cellular Functions (e.g., Glucose Uptake) Microtubule->ImpairedFunctions Disruption leads to ParalysisDeath Paralysis and Death of Parasite ImpairedFunctions->ParalysisDeath Results in

Caption: Mechanism of action of Oxibendazole.

Primary Use of this compound: An Analytical Internal Standard

The primary and critical application of this compound is as an internal standard in quantitative analytical methods, particularly those employing mass spectrometry detection, such as LC-MS/MS. The use of a stable isotope-labeled internal standard is considered the gold standard in bioanalysis for achieving the highest accuracy and precision.[4]

The workflow for using this compound as an internal standard typically involves the following steps:

  • Sample Collection: A sample (e.g., milk, tissue) is collected.

  • Internal Standard Spiking: A precise and known amount of this compound solution is added to the sample at the beginning of the sample preparation process.

  • Sample Preparation: The sample undergoes extraction and cleanup procedures to remove interfering matrix components.

  • LC-MS/MS Analysis: The prepared sample is injected into the LC-MS/MS system. The analyte (oxibendazole) and the internal standard (this compound) are separated chromatographically and detected by the mass spectrometer.

  • Quantification: The concentration of oxibendazole in the original sample is determined by calculating the ratio of the peak area of oxibendazole to the peak area of this compound and comparing this ratio to a calibration curve.

Analytical_Workflow Sample Sample Collection (e.g., Milk) Spiking Spiking with This compound (IS) Sample->Spiking Extraction Sample Extraction (QuEChERS) Spiking->Extraction Cleanup Dispersive SPE Cleanup Extraction->Cleanup Analysis UPLC-MS/MS Analysis Cleanup->Analysis Quantification Data Processing & Quantification Analysis->Quantification

Caption: Analytical workflow using an internal standard.

Detailed Experimental Protocol: Determination of Oxibendazole in Milk by UPLC-MS/MS

This section provides a representative experimental protocol for the quantitative analysis of oxibendazole in milk using this compound as an internal standard. The method utilizes the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation technique followed by UPLC-MS/MS analysis.[2][11]

Materials and Reagents
  • Oxibendazole analytical standard

  • This compound internal standard

  • Acetonitrile (B52724) (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • QuEChERS extraction salts (e.g., magnesium sulfate, sodium acetate)

  • Dispersive SPE (d-SPE) cleanup sorbents (e.g., PSA, C18)

  • Whole milk (as a control matrix and for sample analysis)

Standard Solution Preparation
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of oxibendazole and this compound in methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions of oxibendazole by serial dilution of the stock solution with a suitable solvent (e.g., methanol:water, 50:50 v/v).

  • Internal Standard Working Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL) in the same solvent as the working standards.

Sample Preparation (QuEChERS)
  • Sample Measurement: Place 10 mL of milk into a 50 mL polypropylene (B1209903) centrifuge tube.

  • Internal Standard Spiking: Add a precise volume (e.g., 100 µL) of the this compound working solution to the milk sample. For calibration standards, spike with the appropriate oxibendazole working standard solution.

  • Extraction:

    • Add 10 mL of acetonitrile to the tube.

    • Cap the tube and shake vigorously for 1 minute.

    • Add the QuEChERS extraction salts.

    • Shake vigorously again for 1 minute.

    • Centrifuge at 4000 rpm for 10 minutes.

  • Dispersive SPE Cleanup:

    • Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL d-SPE tube containing the cleanup sorbents.

    • Vortex for 30 seconds.

    • Centrifuge at 12000 rpm for 5 minutes.

  • Final Extract Preparation:

    • Transfer the supernatant to a clean vial.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable volume (e.g., 500 µL) of the initial mobile phase.

    • Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for UPLC-MS/MS analysis.

UPLC-MS/MS Conditions
  • UPLC System: A high-performance UPLC system.

  • Column: A suitable reversed-phase column (e.g., C18, 1.7 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A suitable gradient program to achieve good separation of oxibendazole and this compound from matrix interferences.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode (ESI+).

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for both oxibendazole and this compound.

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Oxibendazole250.1218.1
This compound257.1225.1

Note: The specific MRM transitions and collision energies should be optimized for the instrument being used.[1]

Data Analysis and Quantification
  • Generate a calibration curve by plotting the peak area ratio of oxibendazole to this compound against the concentration of the calibration standards.

  • Determine the concentration of oxibendazole in the unknown samples by interpolating their peak area ratios from the calibration curve.

Conclusion

This compound is a critical tool for researchers and analytical scientists in ensuring the safety of food products and in the development of veterinary pharmaceuticals. Its role as an internal standard in LC-MS/MS methods allows for highly accurate and precise quantification of oxibendazole residues. The detailed protocol provided in this guide serves as a practical resource for laboratories involved in the analysis of benzimidazole anthelmintics. The continued use of stable isotope-labeled standards like this compound is fundamental to maintaining high standards of analytical rigor in regulatory monitoring and research.

References

An In-depth Technical Guide to Oxibendazole-d7: Chemical Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Oxibendazole-d7, the deuterated analog of the anthelmintic drug Oxibendazole. It covers its chemical structure, physicochemical properties, mechanism of action, and detailed experimental protocols for its use as an analytical standard.

Chemical Identity and Physicochemical Properties

This compound is a stable, isotopically labeled form of Oxibendazole, a broad-spectrum benzimidazole (B57391) anthelmintic.[1] The incorporation of seven deuterium (B1214612) atoms provides a distinct mass shift, making it an ideal internal standard for quantitative analysis by mass spectrometry.

Chemical Structure:

The chemical name for this compound is methyl (5-(propoxy-d7)-1H-benzo[d]imidazol-2-yl)carbamate.[2] Its core structure consists of a benzimidazole ring system, a carbamate (B1207046) functional group, and a deuterated propoxy side chain.

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource
CAS Number 1173019-44-7
Chemical Formula C₁₂D₇H₈N₃O₃[2]
Molecular Weight 256.31 g/mol
Synonyms Methyl (5-propoxy-d7-1H-benzimidazol-2-yl)carbamate, Anthelcide EQ-d7, Equitac-d7[2]
InChI Key RAOCRURYZCVHMG-JOMZKNQJSA-N
SMILES String [2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])Oc1ccc2[nH]c(NC(=O)OC)nc2c1
Purity (by HPLC) ≥98%[2]
Physical Appearance Solid[3]
Storage Refrigerator (2-8°C) for long-term storage[2]

Mechanism of Action

The primary anthelmintic mechanism of Oxibendazole, and by extension its deuterated analog, involves the disruption of microtubule formation in parasitic helminths.[4][5] This targeted action leads to the eventual death of the parasite.

a) Inhibition of Microtubule Polymerization

Oxibendazole selectively binds to the β-tubulin subunit of the parasite's microtubule structure.[5] This binding inhibits the polymerization of tubulin dimers into microtubules, which are essential for vital cellular functions such as maintaining cell structure, intracellular transport, and cell division.[4][6] The loss of cytoplasmic microtubules impairs the parasite's ability to absorb glucose, leading to the depletion of its glycogen (B147801) energy stores.[4] The disruption of energy metabolism, specifically a decrease in adenosine (B11128) triphosphate (ATP) production, results in paralysis and ultimately, the death of the parasite.[4]

Oxibendazole Oxibendazole BetaTubulin Parasite β-Tubulin Oxibendazole->BetaTubulin Binds to Polymerization Microtubule Polymerization BetaTubulin->Polymerization Inhibits Microtubules Cytoplasmic Microtubules Polymerization->Microtubules Leads to loss of GlucoseUptake Glucose Uptake Microtubules->GlucoseUptake Impairs GlycogenStores Glycogen Stores GlucoseUptake->GlycogenStores Depletes ATP ATP Production GlycogenStores->ATP Reduces Paralysis Paralysis & Death of Parasite ATP->Paralysis Results in

Anthelmintic Mechanism of Oxibendazole.

b) Effects on Host Cell Signaling Pathways

Recent research has also explored the effects of Oxibendazole on mammalian cell signaling, revealing potential anti-proliferative and apoptotic activities. In studies using porcine trophectoderm and uterine luminal epithelial cells, Oxibendazole was shown to modulate key signaling pathways.[7] Specifically, it downregulated the phosphorylation of ERK1/2, P90RSK, and S6, while upregulating the phosphorylation of JNK, AKT, and P70S6K.[7] This disruption of signaling, combined with an induced imbalance in intracellular and mitochondrial calcium homeostasis, ultimately led to apoptotic cell death.[7]

Oxibendazole Oxibendazole ERK_path ERK1/2, P90RSK, S6 Phosphorylation Oxibendazole->ERK_path Downregulates JNK_path JNK, AKT, P70S6K Phosphorylation Oxibendazole->JNK_path Up-regulates Calcium Mitochondrial Ca²⁺ Disruption Oxibendazole->Calcium Apoptosis Apoptotic Cell Death JNK_path->Apoptosis Mito_potential Mitochondrial Membrane Potential Breakdown Calcium->Mito_potential Leads to Mito_potential->Apoptosis Induces

Oxibendazole's Effect on Host Cell Signaling.

Experimental Protocols & Applications

The primary application of this compound is as an internal standard for the accurate quantification of Oxibendazole in complex biological matrices, such as milk, plasma, or tissue samples. Its use corrects for variations in sample preparation and instrument response.

a) Protocol: Quantification of Oxibendazole in Milk by UPLC-MS/MS

This protocol outlines a general procedure for the determination of Oxibendazole in milk samples using a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method with this compound as an internal standard.

I. Objective: To accurately quantify Oxibendazole residues in milk samples using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

II. Materials and Reagents:

  • Oxibendazole analytical standard

  • This compound internal standard

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Formic acid

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Sodium chloride (NaCl)

  • QuEChERS extraction salts/tubes

  • Syringe filters (0.22 µm)

  • Homogenizer/vortex mixer

  • Centrifuge

III. Stock Solution Preparation:

  • Primary Stock (Oxibendazole): Accurately weigh and dissolve Oxibendazole in a suitable solvent (e.g., DMSO, methanol) to prepare a 1 mg/mL stock solution.

  • Internal Standard Stock (this compound): Prepare a 1 mg/mL stock solution of this compound in the same manner.

  • Working Solutions: Prepare serial dilutions of the primary stock solution in the appropriate solvent to create calibration standards. Spike a fixed concentration of the this compound internal standard stock into each calibration standard and sample.

IV. Sample Preparation (QuEChERS Extraction):

  • Measure 10 mL of a milk sample into a 50 mL centrifuge tube.

  • Spike the sample with a known amount of the this compound internal standard working solution.

  • Add 10 mL of acetonitrile to the tube.

  • Add the QuEChERS extraction salts (e.g., MgSO₄, NaCl).

  • Cap the tube tightly and vortex vigorously for 1 minute to ensure thorough mixing and extraction.

  • Centrifuge the tube at ≥4000 rpm for 5 minutes to separate the layers.

  • Collect the upper acetonitrile layer, which contains the analyte.

  • (Optional d-SPE Cleanup): For cleaner samples, pass the extract through a dispersive solid-phase extraction (d-SPE) tube containing sorbents like C18 or PSA.

  • Filter the final extract through a 0.22 µm syringe filter into an autosampler vial for analysis.

V. UPLC-MS/MS Analysis:

  • UPLC System: A system capable of gradient elution.

  • Column: A suitable C18 reversed-phase column.

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: Develop a suitable gradient to achieve separation of Oxibendazole from matrix components.

  • Mass Spectrometer: A tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

  • MRM Transitions: Monitor at least two specific precursor-product ion transitions for both Oxibendazole and this compound for confident identification and quantification.

cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification Sample 1. Milk Sample (10 mL) Spike 2. Spike with this compound (Internal Standard) Sample->Spike Extract 3. Add Acetonitrile & QuEChERS Salts Spike->Extract Vortex 4. Vortex (1 min) Extract->Vortex Centrifuge 5. Centrifuge (5 min) Vortex->Centrifuge Collect 6. Collect Acetonitrile Supernatant Centrifuge->Collect Filter 7. Filter (0.22 µm) Collect->Filter UPLC 8. UPLC Separation (C18 Column) Filter->UPLC MSMS 9. Tandem MS Detection (MRM Mode) UPLC->MSMS Data 10. Data Analysis (Ratio of Analyte/IS) MSMS->Data

Workflow for Oxibendazole Analysis using QuEChERS.

References

Technical Guide: Oxibendazole-d7 (CAS No. 1173019-44-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Oxibendazole-d7, a deuterated analog of the broad-spectrum anthelmintic, Oxibendazole. This document is intended for researchers, scientists, and professionals in drug development, offering comprehensive data on its properties, synthesis, analytical methods, and mechanism of action.

Introduction

Oxibendazole is a benzimidazole (B57391) carbamate (B1207046) anthelmintic agent used in veterinary medicine to treat infections caused by gastrointestinal nematodes.[1] this compound, with the CAS number 1173019-44-7, is its stable isotope-labeled counterpart. The incorporation of seven deuterium (B1214612) atoms on the propoxy group provides a distinct mass shift, making it an ideal internal standard for quantitative bioanalytical studies using mass spectrometry.[2][3] The use of a stable isotope-labeled internal standard is crucial for correcting matrix effects and variations in sample processing and instrument response, thereby ensuring the accuracy and precision of analytical methods.

Physicochemical Properties

The general properties of this compound are summarized in the table below. Data for the non-deuterated form, Oxibendazole, is also provided for comparison.

PropertyThis compoundOxibendazole
CAS Number 1173019-44-7[2][3][4]20559-55-1[5][6]
Molecular Formula C₁₂H₈D₇N₃O₃[2][4]C₁₂H₁₅N₃O₃[5][6]
Molecular Weight 256.31 g/mol [2][4]249.27 g/mol [6]
IUPAC Name Methyl (5-(propoxy-d7)-1H-benzo[d]imidazol-2-yl)carbamate[4]Methyl (5-propoxy-1H-benzo[d]imidazol-2-yl)carbamate[5]
Synonyms Anthelcide EQ-d7; Equitac-d7[4]Anthelcide EQ; Equitac; SKF-30310[6]
Appearance White to off-white solidWhite or almost white crystalline powder[6]
Purity (by HPLC) ≥98% (typical)[4]≥98%[6]
Solubility Soluble in methanol (B129727) and other organic solventsInsoluble in water; Soluble in acetic acid and formic acid[6]
Storage 2-8°C, protected from light[4]Ambient temperature[6]

Synthesis

A detailed, publicly available, step-by-step synthesis protocol for this compound is not readily found in the scientific literature. However, a plausible synthetic route can be inferred from the general synthesis of benzimidazole carbamates and the synthesis of other deuterated benzimidazoles, such as deuterated albendazole.[7][8] The synthesis would likely involve the use of a deuterated propanol (B110389) or propyl halide to introduce the d7-propoxy group.

A potential synthetic workflow is outlined below:

A 4-Fluoro-3-nitroaniline B 4-(Propoxy-d7)-3-nitroaniline A->B Propan-d7-ol, Base C 4-(Propoxy-d7)-1,2-diaminobenzene B->C Reduction (e.g., H₂, Pd/C) D Methyl (5-(propoxy-d7)-1H-benzo[d]imidazol-2-yl)carbamate (this compound) C->D Cyclization with Methyl N-(cyano)carbamate

Caption: Plausible synthetic route for this compound.

Analytical Applications and Experimental Protocols

This compound is primarily used as an internal standard for the quantification of Oxibendazole in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2]

Quantification of Oxibendazole in Milk using QuEChERS and UPLC-MS/MS

This protocol is adapted from established methods for the analysis of benzimidazoles in milk.[2]

4.1.1. Sample Preparation (QuEChERS - Quick, Easy, Cheap, Effective, Rugged, and Safe)

  • To a 10 mL milk sample in a 50 mL centrifuge tube, add a known concentration of this compound internal standard.

  • Add 10 mL of acetonitrile (B52724).

  • Vortex vigorously for 1 minute.

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate).

  • Immediately shake vigorously for 1 minute.

  • Centrifuge at 5000 x g for 5 minutes.

  • Transfer the upper acetonitrile layer to a dispersive solid-phase extraction (d-SPE) tube containing cleanup sorbents (e.g., 150 mg MgSO₄, 50 mg primary secondary amine (PSA)).

  • Vortex for 30 seconds and centrifuge at 5000 x g for 5 minutes.

  • Filter the supernatant through a 0.22 µm filter into an autosampler vial for UPLC-MS/MS analysis.

4.1.2. UPLC-MS/MS Analysis

ParameterCondition
UPLC System Waters ACQUITY UPLC or equivalent
Column C18 column (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Optimized for separation (e.g., start with 95% A, ramp to 5% A)
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transitions Oxibendazole: m/z 250.1 → 218.1 (quantifier), 250.1 → 176.1 (qualifier)[9] This compound: m/z 257.1 → 225.1 (predicted)

Note: MRM transitions for this compound should be optimized empirically.

cluster_0 Sample Preparation (QuEChERS) cluster_1 Analysis A Milk Sample + this compound B Add Acetonitrile A->B C Add QuEChERS Salts B->C D Vortex & Centrifuge C->D E Supernatant D->E F d-SPE Cleanup E->F G Vortex & Centrifuge F->G H Filtered Supernatant G->H I UPLC-MS/MS Analysis H->I J Data Processing & Quantification I->J

Caption: Workflow for the analysis of Oxibendazole in milk.

Mechanism of Action

The anthelmintic activity of Oxibendazole, like other benzimidazoles, is primarily due to its ability to inhibit the polymerization of tubulin in parasitic helminths.[3]

  • Binding to β-tubulin: Oxibendazole selectively binds to the colchicine-binding site on the β-tubulin subunit of the parasite.[3]

  • Inhibition of Microtubule Formation: This binding prevents the polymerization of tubulin dimers into microtubules.

  • Disruption of Cellular Functions: Microtubules are essential for various cellular processes in the parasite, including:

    • Nutrient absorption: The loss of cytoplasmic microtubules impairs the uptake of glucose.[3]

    • Cell division (mitosis)

    • Intracellular transport

  • Parasite Death: The disruption of these vital functions leads to energy depletion, immobilization, and ultimately the death of the parasite.[3]

The selective toxicity of Oxibendazole towards parasites is attributed to its higher binding affinity for parasite β-tubulin compared to mammalian β-tubulin.

cluster_0 Oxibendazole Action cluster_1 Cellular Consequences cluster_2 Outcome A Oxibendazole B Binds to Parasite β-tubulin A->B C Inhibition of Tubulin Polymerization B->C D Disruption of Microtubule Network C->D E Impaired Glucose Uptake D->E F Disrupted Mitosis & Intracellular Transport D->F G Energy Depletion E->G F->G H Parasite Death G->H

Caption: Signaling pathway of Oxibendazole's mechanism of action.

Conclusion

This compound is an essential tool for the accurate quantification of Oxibendazole in complex biological matrices. Its use as an internal standard in LC-MS/MS methods significantly improves the reliability of analytical data. This guide provides a comprehensive overview of its properties and applications, serving as a valuable resource for researchers in the fields of veterinary medicine, food safety, and drug metabolism. Further research into the detailed synthetic route and the public availability of its comprehensive analytical characterization data would be beneficial to the scientific community.

References

An In-depth Technical Guide to the Synthesis and Manufacturing of Deuterated Oxibendazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and manufacturing of deuterated oxibendazole (B1677860). Deuteration, the selective replacement of hydrogen atoms with their heavier isotope deuterium (B1214612), is a strategic approach in drug development to enhance pharmacokinetic profiles, potentially leading to improved metabolic stability, reduced toxicity, and an extended half-life. This document outlines plausible synthetic routes for deuterated oxibendazole, detailed experimental protocols, and the underlying signaling pathways of its mechanism of action.

Proposed Synthesis of Deuterated Oxibendazole

The synthesis of deuterated oxibendazole can be approached by modifying the established synthesis of the non-deuterated parent compound. The key is the introduction of deuterium at metabolically susceptible positions. The propoxy and methyl carbamate (B1207046) groups are potential sites for metabolic oxidation. Therefore, two primary strategies are proposed: deuteration of the n-propoxy group and deuteration of the methyl carbamate group.

Strategy 1: Synthesis of Oxibendazole-d7 (Deuterated n-propoxy group)

This strategy introduces a deuterated n-propyl group at the beginning of the synthesis.

Experimental Protocol:

  • Alkylation of 4-Hydroxyacetamide: 4-Hydroxyacetamide is alkylated with n-propyl-d7 bromide in the presence of potassium hydroxide (B78521) to yield the deuterated ether intermediate.

  • Nitration: The resulting ether is nitrated using a mixture of nitric and sulfuric acids. The nitration occurs at the position ortho to the amide group.

  • Reduction: The nitro group of the intermediate is reduced to an amine using a reducing agent such as tin(II) chloride (SnCl2), yielding a deuterated phenylenediamine derivative.[1]

  • Cyclization: The phenylenediamine derivative is reacted with S-methyl isothiourea. This proceeds through an aromatic cyclization to a guanidine (B92328) derivative, followed by the elimination of methyl mercaptan to form the 2-aminobenzimidazole (B67599) ring system.[1]

  • Acylation: The final step is the acylation of the 2-amino group with methyl chloroformate to form the urethane, yielding this compound.[1]

Strategy 2: Synthesis of Oxibendazole-d3 (Deuterated methyl carbamate group)

This strategy introduces deuterium at the final stage of the synthesis, which can be more cost-effective.

Experimental Protocol:

  • Synthesis of non-deuterated 2-Amino-5-(n-propoxy)benzimidazole: The non-deuterated precursor is synthesized following steps 1-4 of the standard oxibendazole synthesis.[1]

  • Acylation with Deuterated Methyl Chloroformate: The 2-aminobenzimidazole intermediate is then acylated using deuterated methyl chloroformate (CD3OCOCl). This reaction forms the deuterated urethane, yielding Oxibendazole-d3. This method is analogous to the synthesis of other deuterated benzimidazole (B57391) anthelmintics like albendazole (B1665689).[2][3]

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis of deuterated oxibendazole. The yield and purity are projected based on similar reported benzimidazole syntheses.

CompoundMolecular FormulaMolecular Weight ( g/mol )Proposed Synthetic StrategyTheoretical Yield (%)Purity (%)Deuterium Incorporation (%)
OxibendazoleC12H15N3O3249.27-->98-
This compoundC12H8D7N3O3256.31Strategy 175-85>98>98
Oxibendazole-d3C12H12D3N3O3252.29Strategy 280-90>98>98

Visualizations

Experimental Workflow for Deuterated Oxibendazole Synthesis

G cluster_strategy1 Strategy 1: this compound (Deuterated n-propoxy group) cluster_strategy2 Strategy 2: Oxibendazole-d3 (Deuterated methyl carbamate group) A1 4-Hydroxyacetamide + n-Propyl-d7 bromide B1 Alkylation (KOH) A1->B1 C1 4-(n-propoxy-d7)acetanilide B1->C1 D1 Nitration (HNO3/H2SO4) C1->D1 E1 3-Nitro-4-(n-propoxy-d7)acetanilide D1->E1 F1 Reduction (SnCl2) E1->F1 G1 1,2-Diamino-4-(n-propoxy-d7)benzene F1->G1 H1 Cyclization (S-methyl isothiourea) G1->H1 I1 2-Amino-5-(n-propoxy-d7)benzimidazole H1->I1 J1 Acylation (Methyl Chloroformate) I1->J1 K1 This compound J1->K1 A2 2-Amino-5-(n-propoxy)benzimidazole B2 Acylation (CD3OCOCl) A2->B2 C2 Oxibendazole-d3 B2->C2

Caption: Proposed synthetic workflows for deuterated oxibendazole.

Signaling Pathways for Oxibendazole's Mechanism of Action

Oxibendazole's primary anthelmintic action is through the inhibition of tubulin polymerization in parasites.[1][4] This disruption of the microtubule network leads to impaired glucose uptake and depletion of glycogen (B147801) stores, ultimately causing parasite death.[4][5] More recent research has also elucidated its apoptotic effects in mammalian cancer cells, which involve the activation of stress-activated protein kinase pathways and the upregulation of tumor suppressor proteins.[6][7][8][9]

G cluster_main Oxibendazole-Induced Cellular Effects cluster_parasite Anthelmintic Action cluster_apoptosis Apoptotic Signaling in Cancer Cells Oxibendazole Oxibendazole Tubulin Parasite β-Tubulin Oxibendazole->Tubulin Binds to colchicine-sensitive site ROS Reactive Oxygen Species (ROS) Oxibendazole->ROS Induces p53_p21 p53 & p21 Upregulation Oxibendazole->p53_p21 Microtubules Microtubule Polymerization Tubulin->Microtubules Inhibits GlucoseUptake Impaired Glucose Uptake Microtubules->GlucoseUptake Disruption leads to Glycogen Glycogen Depletion GlucoseUptake->Glycogen ParasiteDeath Parasite Death Glycogen->ParasiteDeath JNK_MAPK JNK/MAPK Pathway ROS->JNK_MAPK Activates Caspase Caspase Activation JNK_MAPK->Caspase p53_p21->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Signaling pathways of oxibendazole.

References

Unraveling the Isotopic Distinction: A Technical Guide to Oxibendazole and Oxibendazole-d7

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core differences between the anthelmintic drug Oxibendazole (B1677860) and its deuterated analogue, Oxibendazole-d7. By delving into their physicochemical properties, mechanisms of action, and applications in research, this document provides a comprehensive resource for professionals in the field of drug development and analysis.

Introduction: The Significance of Isotopic Labeling

Oxibendazole is a broad-spectrum benzimidazole (B57391) anthelmintic agent used in veterinary medicine to treat a variety of intestinal parasite infections.[1][2][3][4][5] Its mechanism of action involves the disruption of microtubule formation in parasites, leading to impaired glucose uptake and eventual energy depletion.[6]

This compound is a stable isotope-labeled version of Oxibendazole, where seven hydrogen atoms in the propoxy group have been replaced with deuterium (B1214612) atoms. This isotopic substitution, while having a minimal impact on the compound's chemical properties, renders it an invaluable tool in analytical and metabolic research. The increased mass of this compound allows for its clear differentiation from the unlabeled drug in mass spectrometry-based analyses, making it an ideal internal standard for accurate quantification of Oxibendazole in biological matrices.[7][8]

Physicochemical Properties: A Comparative Analysis

While Oxibendazole and this compound share nearly identical chemical structures, the substitution of hydrogen with deuterium results in a slight increase in molecular weight. Other physicochemical properties are expected to be very similar, though minor differences in properties like melting point and solubility can occur. The key distinction lies in their mass, which is fundamental to their differential detection in mass spectrometry.

PropertyOxibendazoleThis compound
Molecular Formula C₁₂H₁₅N₃O₃C₁₂H₈D₇N₃O₃
Molecular Weight 249.27 g/mol [6]256.31 g/mol
Appearance White to light yellow to light orange powder/crystal[9]Not explicitly stated, but expected to be a solid
Melting Point 230 °C (decomposes)[9]Not explicitly available
Solubility Soluble in DMSO[2]Not explicitly available, but expected to be similar to Oxibendazole
CAS Number 20559-55-1[9]1173019-44-7

Mechanism of Action: Targeting the Parasite's Cytoskeleton

The primary mechanism of action for both Oxibendazole and its deuterated form is the inhibition of tubulin polymerization in parasitic helminths.[6] By binding to the β-tubulin subunit, Oxibendazole prevents the assembly of microtubules, which are essential for various cellular functions, including intracellular transport, cell division, and maintenance of cell structure.[10][11]

The disruption of the microtubule network leads to a cascade of downstream effects, ultimately resulting in the parasite's death. These effects include:

  • Impaired Glucose Uptake: The intestinal cells of the parasite are unable to absorb essential nutrients like glucose.[6]

  • Energy Depletion: The lack of glucose leads to the depletion of glycogen (B147801) stores and a reduction in ATP production.[6]

  • Cell Cycle Arrest: Inhibition of microtubule dynamics halts cell division at the G2/M phase.[12][13]

  • Induction of Apoptosis: Disruption of cellular processes triggers programmed cell death, involving pathways such as the JNK/MAPK signaling cascade and the upregulation of p53 and p21.[12][14]

cluster_drug Drug Action cluster_cellular Cellular Target & Primary Effect cluster_downstream Downstream Consequences cluster_signaling Signaling Pathways Oxibendazole Oxibendazole / this compound beta_tubulin β-Tubulin Oxibendazole->beta_tubulin Binds to microtubule_polymerization Microtubule Polymerization beta_tubulin->microtubule_polymerization Inhibits glucose_uptake Impaired Glucose Uptake microtubule_polymerization->glucose_uptake Leads to cell_cycle_arrest G2/M Cell Cycle Arrest microtubule_polymerization->cell_cycle_arrest Induces apoptosis Apoptosis microtubule_polymerization->apoptosis Triggers energy_depletion Energy Depletion (↓ ATP) glucose_uptake->energy_depletion Causes jnk_mapk ↑ JNK/MAPK Signaling apoptosis->jnk_mapk p53_p21 ↑ p53 & p21 Expression apoptosis->p53_p21

Mechanism of Action of Oxibendazole

Experimental Protocols

Quantification of Oxibendazole in Biological Matrices using LC-MS/MS with this compound as an Internal Standard

This protocol outlines a general procedure for the sensitive and accurate quantification of Oxibendazole in plasma samples.

Materials:

  • Oxibendazole analytical standard

  • This compound (Internal Standard)

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Formic acid, LC-MS grade

  • Ultrapure water

  • Blank plasma

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS)

Procedure:

  • Sample Preparation (Protein Precipitation): a. To 100 µL of plasma sample, add a known concentration of this compound working solution. b. Add 400 µL of cold acetonitrile to precipitate proteins. c. Vortex vigorously for 1 minute. d. Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C. e. Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen. f. Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis: a. Inject the reconstituted sample into the LC-MS/MS system. b. Chromatographic separation is typically achieved on a C18 reversed-phase column with a gradient elution using a mobile phase consisting of water and acetonitrile with a small percentage of formic acid. c. The mass spectrometer is operated in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for both Oxibendazole and this compound.

start Plasma Sample add_is Add this compound (Internal Standard) start->add_is protein_precipitation Protein Precipitation (Acetonitrile) add_is->protein_precipitation centrifuge Centrifugation protein_precipitation->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute lc_ms_ms LC-MS/MS Analysis reconstitute->lc_ms_ms quantification Quantification lc_ms_ms->quantification

LC-MS/MS Sample Preparation Workflow
In Vitro Tubulin Polymerization Assay

This assay directly measures the inhibitory effect of Oxibendazole on the polymerization of purified tubulin.

Materials:

  • Purified tubulin (>99%)

  • G-PEM buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP)

  • Oxibendazole stock solution in DMSO

  • Temperature-controlled microplate reader

Procedure:

  • Reconstitute lyophilized tubulin in G-PEM buffer to a final concentration of 3-4 mg/mL on ice.

  • Prepare serial dilutions of Oxibendazole in G-PEM buffer.

  • In a pre-warmed 96-well plate, add the compound dilutions.

  • Initiate the polymerization reaction by adding the cold tubulin solution to each well.

  • Immediately place the plate in a microplate reader pre-heated to 37°C.

  • Measure the absorbance at 340 nm at regular intervals (e.g., every 60 seconds) for 60-90 minutes.

  • Plot absorbance versus time to generate polymerization curves. The inhibitory effect of Oxibendazole can be quantified by comparing the rate and extent of polymerization in the presence of the compound to a vehicle control.

Pharmacokinetic Applications of this compound

The primary application of this compound is in pharmacokinetic (PK) studies of Oxibendazole. By serving as an ideal internal standard, it enables the accurate determination of key PK parameters. While a specific study detailing the use of this compound for Oxibendazole pharmacokinetics was not identified in the reviewed literature, a study on the related compound Oxfendazole (B1322) provides illustrative pharmacokinetic values that can be expected. In a study of Oxfendazole in healthy adults, the following parameters were observed after a single oral dose:

Pharmacokinetic ParameterValue (for Oxfendazole)
Tmax (Time to Maximum Concentration) 2-4 hours
t½ (Elimination Half-life) ~9 hours[15]

Note: These values are for Oxfendazole and are provided for illustrative purposes. Specific pharmacokinetic parameters for Oxibendazole would need to be determined in dedicated studies.

The use of a deuterated internal standard like this compound is crucial for obtaining reliable data in such studies, as it compensates for variability in sample preparation and instrument response, leading to more precise and accurate results.

Synthesis of Deuterated Benzimidazoles

The synthesis of deuterated benzimidazoles like this compound typically involves the use of deuterated starting materials or reagents. A general approach for the synthesis of a deuterated benzimidazole might involve the following steps:

  • Preparation of Deuterated Precursor: The propoxy group can be deuterated by using deuterated propanol (B110389) or a related deuterated alkylating agent.

  • Formation of the Benzimidazole Core: A common method for synthesizing the benzimidazole ring is the condensation of an o-phenylenediamine (B120857) derivative with a carboxylic acid or its equivalent.

  • Functional Group Manipulation: Subsequent steps would involve the introduction of the carbamate (B1207046) group to complete the synthesis of this compound.

A patent for the synthesis of deuterated albendazole (B1665689), a structurally related benzimidazole, describes a two-step process involving hydrolysis of the non-deuterated parent drug followed by acylation with a deuterated reagent.[16][17] A similar strategy could potentially be adapted for the synthesis of this compound.

start Deuterated Propanol step1 Introduction of Deuterated Propoxy Group start->step1 step2 Benzimidazole Ring Formation step1->step2 step3 Carbamate Group Introduction step2->step3 end This compound step3->end

General Synthetic Strategy for this compound

Conclusion

This compound serves as a critical tool for researchers and scientists in the field of drug development and analysis. Its key difference from Oxibendazole—the presence of seven deuterium atoms—provides a distinct mass signature that is essential for its role as an internal standard in mass spectrometry-based bioanalysis. This allows for the highly accurate and precise quantification of Oxibendazole in complex biological matrices, which is fundamental for robust pharmacokinetic and metabolism studies. Understanding the distinct roles and properties of both the parent compound and its deuterated analogue is paramount for advancing the study and potential applications of this important anthelmintic agent.

References

Oxibendazole-d7 molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of Oxibendazole-d7, a deuterated analog of the anthelmintic drug Oxibendazole. This document is intended for use by researchers, scientists, and professionals in drug development and analytical chemistry.

Core Physicochemical Data

The fundamental properties of this compound are summarized in the table below, providing a clear reference for its use in experimental settings.

PropertyValueCitations
Molecular Formula C₁₂D₇H₈N₃O₃[1]
Molecular Weight 256.31 g/mol [1][2]
CAS Number 1173019-44-7
Synonyms Methyl (5-propoxy-d7-1H-benzimidazol-2-yl)carbamate, Anthelcide EQ-d7, Equitac-d7[1]
Isotopic Purity (Mass Shift) M+7
Purity (by HPLC) 98.88%[1]

Experimental Applications and Protocols

This compound serves as a crucial internal standard for the quantitative analysis of Oxibendazole in various biological matrices. Its primary application lies in analytical toxicology and pharmaceutical research, particularly in pharmacokinetic and residue analysis studies. The deuterated form is ideal for mass spectrometry-based methods as it is chemically identical to Oxibendazole but can be distinguished by its higher mass.

Protocol: Quantification of Oxibendazole in Milk Samples using UPLC-MS/MS

A common application of this compound is in the determination of Oxibendazole residues in milk, employing a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction followed by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

1. Sample Preparation (QuEChERS Extraction):

  • A homogenized milk sample is measured into a centrifuge tube.
  • This compound is added as an internal standard at a known concentration.
  • Acetonitrile (B52724) is added to the sample, and the tube is shaken vigorously to precipitate proteins and extract the analytes.
  • A mixture of salts (e.g., magnesium sulfate, sodium chloride) is added to induce phase separation.
  • The sample is centrifuged to separate the acetonitrile layer (containing Oxibendazole and this compound) from the aqueous and solid phases.

2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • An aliquot of the acetonitrile supernatant is transferred to a new tube containing a d-SPE sorbent (e.g., primary secondary amine (PSA) to remove fatty acids and other interferences).
  • The tube is vortexed and then centrifuged.

3. UPLC-MS/MS Analysis:

  • The final cleaned extract is transferred to an autosampler vial for injection into the UPLC-MS/MS system.
  • Chromatographic separation is performed on a suitable column to resolve Oxibendazole from other matrix components.
  • The separated analytes are then ionized (typically by electrospray ionization - ESI) and detected by the mass spectrometer.
  • Quantification is achieved by comparing the peak area ratio of Oxibendazole to that of the internal standard, this compound.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the quantification of Oxibendazole using this compound as an internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing sample Biological Sample (e.g., Milk) add_is Spike with this compound (Internal Standard) sample->add_is Step 1 extraction QuEChERS Extraction add_is->extraction Step 2 cleanup d-SPE Cleanup extraction->cleanup Step 3 uplc UPLC Separation cleanup->uplc Injection msms MS/MS Detection uplc->msms quantification Quantification (Peak Area Ratio) msms->quantification

References

An In-depth Technical Guide to the Physical and Chemical Properties of Oxibendazole-d7

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxibendazole is a broad-spectrum benzimidazole (B57391) anthelmintic agent widely used in veterinary medicine to treat parasitic infections, including roundworms, strongyles, threadworms, and pinworms.[1][2][3] Its deuterated analog, Oxibendazole-d7, serves as a critical analytical standard, particularly as an internal standard for quantitative analyses by mass spectrometry.[4] The incorporation of seven deuterium (B1214612) atoms on the propoxy group creates a stable, heavier version of the molecule, allowing it to be distinguished from the non-labeled parent compound during analysis without altering its chemical behavior. This guide provides a comprehensive overview of the physical and chemical properties of this compound, its mechanism of action, and relevant experimental protocols.

Physical and Chemical Properties

The physical and chemical characteristics of Oxibendazole and its deuterated form are summarized below. Data for Oxibendazole is included for comparison, as many physical properties are nearly identical to its deuterated analog.

PropertyThis compoundOxibendazole
Appearance White to yellowish powder[5]White or almost white powder[5]
CAS Number 1173019-44-7[6]20559-55-1[7]
Molecular Formula C₁₂H₈D₇N₃O₃[8]C₁₂H₁₅N₃O₃[7][9]
Molecular Weight 256.31 g/mol [8][10]249.27 g/mol [1][7]
Exact Mass 256.155 Da[6]249.11134135 Da[7]
Melting Point Not explicitly specified for d7; expected to be similar to the parent compound.230-231°C[3][11]
Solubility Not explicitly specified for d7; expected to be similar to the parent compound.Insoluble in water.[1][12] Soluble in organic solvents like DMSO (approx. 3 mg/mL) and dimethylformamide (approx. 5 mg/mL).[9] Slightly soluble in ethanol.[9] Soluble in acetic and formic acid.[12]
IUPAC Name methyl N-[5-(1,1,2,2,3,3,3-heptadeuteriopropoxy)-1H-benzimidazol-2-yl]carbamate[6]methyl N-(6-propoxy-1H-benzimidazol-2-yl)carbamate[7]
SMILES [2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])Oc1ccc2[nH]c(NC(=O)OC)nc2c1[4][6]CCCOC1=CC2=C(C=C1)N=C(N2)NC(=O)OC[7]
InChI InChI=1S/C12H15N3O3/c1-3-6-18-8-4-5-9-10(7-8)14-11(13-9)15-12(16)17-2/h4-5,7H,3,6H2,1-2H3,(H2,13,14,15,16)/i1D3,3D2,6D2[4][6]InChI=1S/C12H15N3O3/c1-3-6-18-8-4-5-9-10(7-8)14-11(13-9)15-12(16)17-2/h4-5,7H,3,6H2,1-2H3,(H2,13,14,15,16)[7]
LogP (Octanol-Water) Not explicitly specified for d7.2.62 (Calculated)[5]

Mechanism of Action: Microtubule Disruption

Like other benzimidazoles, Oxibendazole's primary mechanism of action involves the disruption of microtubule formation in parasitic worms.[2][13][14] It selectively binds to the colchicine-sensitive site of β-tubulin, a key protein subunit of microtubules.[7] This binding inhibits the polymerization of tubulin dimers into microtubules, which are essential for various cellular functions in the parasite, including cell structure, motility, and intracellular transport.[13][14] The loss of cytoplasmic microtubules impairs the parasite's ability to absorb glucose, leading to the depletion of glycogen (B147801) stores and a subsequent energy deficit.[7][13] This ultimately results in paralysis and death of the parasite.[13]

G cluster_parasite Parasite Cell oxibendazole Oxibendazole beta_tubulin β-Tubulin oxibendazole->beta_tubulin Binds to polymerization Tubulin Polymerization oxibendazole->polymerization Inhibits beta_tubulin->polymerization microtubules Microtubule Formation polymerization->microtubules glucose_uptake Glucose Uptake polymerization->glucose_uptake Disruption leads to impaired microtubules->glucose_uptake Required for glycogen_stores Glycogen Depletion glucose_uptake->glycogen_stores energy_depletion Energy Depletion glycogen_stores->energy_depletion paralysis_death Paralysis & Death energy_depletion->paralysis_death G cluster_prep Sample Preparation cluster_analysis Analysis sample Milk Sample spike Spike with This compound (IS) sample->spike extract Add Acetonitrile & Salts (QuEChERS) spike->extract cleanup d-SPE Cleanup (PSA/C18) extract->cleanup reconstitute Evaporate & Reconstitute cleanup->reconstitute uplc UPLC Separation (C18 Column) reconstitute->uplc msms MS/MS Detection (ESI+, MRM) uplc->msms quantify Quantification (Analyte/IS Ratio) msms->quantify

References

The Core Mechanism of Oxibendazole: A Technical Guide to its Anthelmintic Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxibendazole (B1677860), a member of the benzimidazole (B57391) class of anthelmintics, is a broad-spectrum agent widely used in veterinary medicine to control and treat infections caused by gastrointestinal nematodes. Its efficacy stems from a targeted disruption of fundamental cellular processes within the parasite, leading to paralysis and death. This technical guide provides an in-depth exploration of the molecular and cellular mechanisms underpinning the anthelmintic activity of oxibendazole, supported by quantitative data, detailed experimental protocols, and visualizations of the key pathways involved.

Primary Mechanism of Action: Inhibition of Microtubule Polymerization

The principal mode of action of oxibendazole, like other benzimidazoles, is its high-affinity binding to the β-tubulin subunit of the parasite's microtubules. This interaction occurs at the colchicine-sensitive site, preventing the polymerization of α- and β-tubulin dimers into microtubules. The selective toxicity of oxibendazole is attributed to its significantly higher binding affinity for helminthic tubulin compared to mammalian tubulin.

The disruption of microtubule integrity has profound and multifaceted consequences for the parasite's survival:

  • Impaired Nutrient Absorption: Microtubules are crucial for the structure and function of the intestinal cells of nematodes. Their depolymerization leads to a collapse of these cells, impairing the uptake of glucose and other vital nutrients.

  • Energy Depletion: The inability to absorb glucose results in the depletion of the parasite's glycogen (B147801) stores, its primary energy reserve, leading to a state of metabolic exhaustion.

  • Inhibition of Cell Division: Microtubules form the mitotic spindle, which is essential for cell division. By preventing microtubule formation, oxibendazole halts mitosis, thereby blocking egg production and larval development.

  • Disruption of Intracellular Transport: The microtubule network is the primary system for the transport of vesicles, organelles, and other cellular components. Its disruption leads to a breakdown in essential cellular processes.

Below is a diagram illustrating the primary mechanism of action of oxibendazole.

OBZ Oxibendazole BTubulin Helminth β-Tubulin (Colchicine Site) OBZ->BTubulin Binds to Polymerization Tubulin Polymerization BTubulin->Polymerization Inhibits Microtubules Microtubules Polymerization->Microtubules Blocks formation of Glucose Impaired Glucose Uptake Microtubules->Glucose CellDivision Inhibition of Mitosis Microtubules->CellDivision Transport Disruption of Intracellular Transport Microtubules->Transport Glycogen Glycogen Depletion Glucose->Glycogen Energy Energy Depletion (ATP Depletion) Glycogen->Energy Paralysis Paralysis and Death of Helminth Energy->Paralysis CellDivision->Paralysis Transport->Paralysis

Caption: Primary mechanism of action of oxibendazole.

Quantitative Data

In Vivo Efficacy

The following tables summarize the efficacy of oxibendazole against various gastrointestinal nematodes in swine and dogs.

Table 1: Efficacy of Oxibendazole in Swine

Parasite SpeciesEfficacy (%)Reference
Ascaris suum100
Hyostrongylus rubidus100
Oesophagostomum dentatum99.65
Trichuris suis99.20

Table 2: Efficacy of a Single Dose of Oxibendazole (15 mg/kg) in Dogs

Parasite SpeciesEfficacy (%) (based on fecal worm egg count reduction)Reference
Toxocara canis97.6
Trichuris vulpis95.7
Ancylostoma caninum94.6
Toxascaris leonina100
Tubulin Binding Affinity

While specific binding constants (Ka, Bmax, and IC50) for oxibendazole are not extensively reported in the available literature, data from studies on closely related benzimidazoles, such as mebendazole (B1676124) and albendazole, provide a strong indication of the high-affinity interaction with helminth tubulin. For instance, studies on Haemonchus contortus have shown that resistance to benzimidazoles is associated with a significant reduction in the maximum binding capacity (Bmax) of the drug to tubulin, indicating a loss of high-affinity binding sites in resistant strains.

Experimental Protocols

In Vitro Tubulin Polymerization Assay (Turbidity-Based)

This assay measures the inhibition of tubulin polymerization by monitoring the increase in turbidity as tubulin dimers assemble into microtubules.

Materials:

  • Purified tubulin (e.g., from porcine brain)

  • General Tubulin Buffer (80 mM PIPES, pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)

  • GTP solution (100 mM)

  • Glycerol (B35011)

  • Oxibendazole stock solution (in DMSO)

  • 96-well, clear, flat-bottom microplates

  • Temperature-controlled spectrophotometer

Workflow Diagram:

cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagents Prepare Reagents (Tubulin, Buffers, GTP, Oxibendazole dilutions) Mix Prepare Reaction Mix (Tubulin, Buffer, Glycerol) Reagents->Mix Incubate Incubate Plate at 37°C Mix->Incubate AddGTP Initiate Polymerization (Add GTP) Incubate->AddGTP Measure Measure Absorbance at 340 nm (every 60s for 60 min) AddGTP->Measure Plot Plot Absorbance vs. Time Measure->Plot Calculate Calculate Rate of Polymerization Plot->Calculate IC50 Determine IC50 Value Calculate->IC50

Caption: Workflow for the in vitro tubulin polymerization assay.

Procedure:

  • Reagent Preparation:

    • Reconstitute lyophilized tubulin in ice-cold General Tubulin Buffer to a final concentration of 10 mg/mL.

    • Prepare a working solution of GTP (10 mM) in General Tubulin Buffer.

    • Prepare serial dilutions of oxibendazole in DMSO and then further dilute in General Tubulin Buffer to the desired final concentrations.

  • Reaction Setup:

    • In a 96-well plate, add the desired concentration of oxibendazole or vehicle control (DMSO).

    • On ice, prepare the tubulin polymerization reaction mixture containing tubulin (final concentration ~3 mg/mL), General Tubulin Buffer, and glycerol (10% v/v).

    • Add the tubulin mixture to the wells of the pre-warmed (37°C) 96-well plate.

  • Initiation and Measurement:

    • Initiate polymerization by adding GTP to a final concentration of 1 mM.

    • Immediately place the plate in a spectrophotometer pre-heated to 37°C.

    • Measure the absorbance at 340 nm every 60 seconds for 60 minutes.

  • Data Analysis:

    • Plot absorbance versus time to generate polymerization curves.

    • The rate of polymerization is determined from the slope of the linear portion of the curve.

    • Calculate the percentage of inhibition for each oxibendazole concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the oxibendazole concentration.

Radioligand Binding Assay

This assay is used to determine the binding affinity of oxibendazole to tubulin.

Materials:

  • Crude tubulin extract from a helminth source (e.g., Haemonchus contortus)

  • Radiolabeled benzimidazole (e.g., [³H]mebendazole or a custom-synthesized [³H]oxibendazole)

  • Unlabeled oxibendazole

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)

  • Glass fiber filters

  • Scintillation fluid

  • Scintillation counter

Workflow Diagram:

cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagents Prepare Reagents (Tubulin Extract, Radioligand, Oxibendazole dilutions) Mix Incubate Tubulin Extract with Radioligand and Oxibendazole Reagents->Mix Separate Separate Bound and Free Ligand (Vacuum Filtration) Mix->Separate Count Quantify Bound Radioactivity (Scintillation Counting) Separate->Count Plot Plot Bound Radioactivity vs. Oxibendazole Concentration Count->Plot Calculate Determine Binding Constants (K_d, B_max, IC_50) Plot->Calculate

Caption: Workflow for the radioligand binding assay.

Procedure:

  • Preparation:

    • Prepare a crude tubulin extract from the target helminth.

    • Prepare serial dilutions of unlabeled oxibendazole.

  • Incubation:

    • In microcentrifuge tubes, incubate a fixed amount of the tubulin extract with a constant concentration of the radiolabeled benzimidazole and varying concentrations of unlabeled oxibendazole.

    • Incubate at 37°C for a sufficient time to reach equilibrium.

  • Separation and Counting:

    • Separate the bound from the free radioligand by rapid vacuum filtration through glass fiber filters.

    • Wash the filters with ice-cold assay buffer.

    • Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Plot the amount of bound radioligand as a function of the concentration of unlabeled oxibendazole.

    • Determine the IC50 value, which is the concentration of oxibendazole that inhibits 50% of the specific binding of the radioligand.

    • Binding constants such as the dissociation constant (Kd) and the maximum number of binding sites (Bmax) can be calculated from saturation binding experiments.

Genetic Basis of Resistance

Resistance to benzimidazoles, including oxibendazole, in parasitic nematodes such as Haemonchus contortus is well-documented and primarily linked to specific single nucleotide polymorphisms (SNPs) in the isotype-1 β-tubulin gene. The most commonly identified mutations associated with resistance are:

  • F200Y (Phenylalanine to Tyrosine at codon 200): This is a key mutation that significantly reduces the binding affinity of benzimidazoles to β-tubulin.

  • E198A (Glutamic acid to Alanine at codon 198): This mutation also contributes to benzimidazole resistance.

  • F167Y (Phenylalanine to Tyrosine at codon 167): Another mutation implicated in reduced drug efficacy.

The presence of these mutations leads to a decrease in the number of high-affinity binding sites for benzimidazoles on the tubulin molecule, rendering the drug less effective at inhibiting microtubule polymerization.

The logical relationship between β-tubulin mutations and benzimidazole resistance is depicted in the following diagram.

SNPs SNPs in β-tubulin gene (e.g., F200Y, E198A, F167Y) BindingAffinity Reduced Binding Affinity of Oxibendazole to β-tubulin SNPs->BindingAffinity Leads to Polymerization Ineffective Inhibition of Microtubule Polymerization BindingAffinity->Polymerization Results in Resistance Benzimidazole Resistance Polymerization->Resistance Causes

Caption: Logical relationship of β-tubulin mutations to resistance.

Conclusion

The anthelmintic efficacy of oxibendazole is fundamentally rooted in its specific and high-affinity interaction with helminth β-tubulin. This binding event initiates a cascade of cellular disruptions, culminating in energy depletion, paralysis, and death of the parasite. Understanding the intricacies of this mechanism, from the molecular interactions to the genetic basis of resistance, is paramount for the continued development of effective anthelmintic strategies and the management of drug resistance in veterinary and potentially human medicine. The experimental protocols and data presented in this guide offer a framework for further research into the pharmacology of oxibendazole and other benzimidazole anthelmintics.

Decoding the Deuterated Standard: An In-depth Guide to the Oxibendazole-d7 Certificate of Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the Certificate of Analysis (CoA) for a deuterated internal standard like Oxibendazole-d7 is a critical document. It provides the necessary assurance of identity, purity, and quality, which is fundamental for the accuracy and reproducibility of analytical methods. This technical guide delves into the core components of a typical this compound CoA, offering a detailed explanation of the data, experimental protocols, and the underlying scientific principles.

This compound is the deuterated analog of Oxibendazole, a broad-spectrum benzimidazole (B57391) anthelmintic used in veterinary medicine to treat parasitic worm infections.[1][2][3] The incorporation of seven deuterium (B1214612) atoms into the propyl group of the molecule makes it an ideal internal standard for mass spectrometry-based quantification of Oxibendazole in various biological matrices. Its utility lies in its chemical similarity to the parent compound, allowing it to mimic the analyte's behavior during sample preparation and analysis, while its distinct mass-to-charge ratio enables separate detection.

Quantitative Data Summary

A Certificate of Analysis for this compound presents a suite of quantitative data that collectively verify the material's quality. The following tables summarize the typical tests and acceptable specifications.

Table 1: Identification and Physicochemical Properties

ParameterMethodSpecification
Appearance Visual InspectionWhite to off-white solid
Molecular Formula ---C₁₂H₈D₇N₃O₃
Molecular Weight Mass Spectrometry256.31 g/mol
Melting Point Capillary MethodConforms to reference

Table 2: Purity and Impurity Profile

ParameterMethodSpecification
Purity (by HPLC) HPLC-UV≥ 98.0%
Isotopic Purity Mass Spectrometry≥ 99% Deuterium Incorporation
Chemical Purity ¹H-NMRConforms to structure
Water Content Karl Fischer Titration≤ 0.5%
Residual Solvents HS-GC-FIDMeets USP <467> limits
Residue on Ignition Gravimetric≤ 0.1%

Experimental Protocols

The data presented in the CoA are generated through a series of rigorous analytical experiments. The methodologies for these key tests are detailed below.

High-Performance Liquid Chromatography (HPLC)
  • Purpose: To determine the purity of the this compound by separating it from any non-deuterated Oxibendazole and other organic impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Method:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

    • Mobile Phase: A gradient mixture of acetonitrile (B52724) and a phosphate (B84403) buffer.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at a specified wavelength (e.g., 291 nm).

    • Procedure: A solution of this compound is prepared in a suitable solvent (e.g., methanol) and injected into the HPLC system. The retention time and peak area of the main component are recorded. Purity is calculated as the percentage of the main peak area relative to the total peak area of all components.

Mass Spectrometry (MS)
  • Purpose: To confirm the molecular weight of this compound and to determine its isotopic purity (the degree of deuterium incorporation).

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Method:

    • Ionization: Electrospray ionization (ESI) in positive mode.

    • Sample Preparation: The sample is dissolved in an appropriate solvent and infused into the mass spectrometer.

    • Analysis: The mass spectrum is acquired, and the mass-to-charge ratio (m/z) of the molecular ion is determined. The isotopic distribution is analyzed to confirm the presence of seven deuterium atoms and to quantify the percentage of the fully deuterated species.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Purpose: To confirm the chemical structure of this compound.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Method:

    • Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., DMSO-d₆).

    • Analysis: ¹H-NMR and ¹³C-NMR spectra are acquired. The ¹H-NMR spectrum is used to verify the absence of signals corresponding to the protons that have been replaced by deuterium in the propyl group, thus confirming the site of deuteration. The overall spectrum is compared to a reference standard to ensure structural integrity.

Karl Fischer Titration
  • Purpose: To determine the water content in the material.

  • Instrumentation: A coulometric or volumetric Karl Fischer titrator.

  • Method: A known amount of the this compound is dissolved in a suitable solvent and titrated with a Karl Fischer reagent. The endpoint is detected electrochemically, and the amount of water is calculated.

Visualizing Key Processes

To better understand the context and procedures related to this compound, the following diagrams illustrate its mechanism of action and the general workflow for generating a Certificate of Analysis.

cluster_workflow Certificate of Analysis Generation Workflow Source Source Material Acquisition Evaluation Chemical & Physical Evaluation Source->Evaluation Identity Identity Confirmation (MS, NMR, IR) Evaluation->Identity Purity Purity Determination (HPLC, GC) Evaluation->Purity Content Content Assignment (Water, Solvents, Ash) Evaluation->Content CoA Certificate of Analysis Issued Identity->CoA Purity->CoA Content->CoA

Caption: Workflow for generating a Certificate of Analysis.

The mechanism of action of Oxibendazole involves the disruption of microtubule formation in parasitic worms. This process is crucial for the parasite's cellular integrity and nutrient uptake.

cluster_moa Oxibendazole Mechanism of Action Oxibendazole Oxibendazole Tubulin β-Tubulin Subunits Oxibendazole->Tubulin Binds to Disruption Inhibition of Microtubule Formation Oxibendazole->Disruption leads to Microtubules Microtubule Polymerization Tubulin->Microtubules Glucose Impaired Glucose Uptake Disruption->Glucose Energy Energy Depletion (ATP) Glucose->Energy Death Parasite Death Energy->Death

Caption: Oxibendazole's inhibitory effect on parasite microtubules.

References

Oxibendazole-d7: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Oxibendazole-d7, a deuterated analog of the broad-spectrum anthelmintic, Oxibendazole. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the development and formulation of deuterated compounds.

Introduction to this compound

Oxibendazole is a member of the benzimidazole (B57391) class of anthelmintics, effective against a variety of intestinal parasites. The deuterated version, this compound, is of significant interest in drug development due to the potential for improved metabolic stability. The replacement of seven hydrogen atoms with deuterium (B1214612) can lead to a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond, a phenomenon known as the kinetic isotope effect. This can result in a slower rate of metabolism, potentially leading to a longer half-life and an altered pharmacokinetic profile.

Solubility of this compound

Table 1: Solubility of Oxibendazole

SolventSolubility
Dimethyl Sulfoxide (DMSO)Soluble
Dimethylformamide (DMF)Soluble
EthanolSlightly soluble
WaterPractically insoluble
Phosphate Buffered Saline (PBS)Slightly soluble
Acetic AcidSoluble

Note: This data is for the non-deuterated form of Oxibendazole and should be considered as a strong indicator for the solubility of this compound. Experimental verification is recommended.

Experimental Protocol for Solubility Determination

A standard method for determining the solubility of a compound like this compound is the shake-flask method followed by a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC).

Objective: To determine the equilibrium solubility of this compound in various solvents.

Materials:

  • This compound

  • Selected solvents (e.g., water, ethanol, DMSO, PBS at various pH values)

  • Vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Prepare saturated solutions by adding an excess amount of this compound to a known volume of each solvent in separate vials.

  • Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After shaking, centrifuge the samples to separate the undissolved solid.

  • Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.

  • Analyze the diluted samples by a validated HPLC method to determine the concentration of dissolved this compound.

  • Calculate the solubility in mg/mL or mol/L.

Workflow for Solubility Determination

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_result Result prep1 Add excess this compound to solvent prep2 Equilibrate on shaker (24-48h) prep1->prep2 prep3 Centrifuge to separate solid prep2->prep3 analysis1 Dilute supernatant prep3->analysis1 analysis2 HPLC analysis analysis1->analysis2 result1 Calculate solubility analysis2->result1

Caption: Workflow for determining the solubility of this compound.

Stability of this compound

The stability of a drug substance is a critical factor that influences its shelf-life, storage conditions, and formulation development. The C-D bond in this compound is inherently stronger than the C-H bond, which can lead to enhanced metabolic stability.[1] This enhanced bond strength may also contribute to increased chemical stability by slowing down degradation processes like oxidation.[1]

Solid Oxibendazole is reported to be stable for at least four years when stored at -20°C. It is anticipated that this compound will exhibit similar or even enhanced stability under the same conditions.

Forced Degradation Studies

Forced degradation (stress testing) studies are essential to identify potential degradation products and establish the intrinsic stability of a drug substance. These studies also help in developing and validating stability-indicating analytical methods.

Table 2: Recommended Conditions for Forced Degradation Studies

Stress ConditionTypical Reagents and Conditions
Acid Hydrolysis0.1 M HCl at 60°C for 24 hours
Base Hydrolysis0.1 M NaOH at 60°C for 24 hours
Oxidation3% H₂O₂ at room temperature for 24 hours
Thermal Degradation80°C for 48 hours (solid state)
PhotostabilityExposure to UV and visible light as per ICH Q1B guidelines
Experimental Protocol for a Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial for separating and quantifying the parent drug from its degradation products.

Objective: To develop and validate an HPLC method capable of resolving this compound from its potential degradation products.

Materials:

  • This compound

  • Forced degraded samples of this compound

  • HPLC system with a photodiode array (PDA) or mass spectrometric (MS) detector

  • C18 analytical column

  • Acetonitrile (ACN)

  • Water (HPLC grade)

  • Buffers (e.g., phosphate, acetate)

  • Acids and bases for mobile phase pH adjustment

Procedure:

  • Method Development:

    • Screen different mobile phase compositions (e.g., varying ratios of ACN and water/buffer) and pH values to achieve optimal separation of the parent peak and any degradation peaks.

    • Employ a gradient elution program if necessary to resolve all compounds.

    • The use of a PDA detector will help in assessing peak purity, while an MS detector can aid in the identification of degradation products.

  • Method Validation:

    • Validate the developed method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

    • Specificity is demonstrated by the ability to resolve the this compound peak from all degradation product peaks.

Workflow for Developing a Stability-Indicating Method

G cluster_degradation Forced Degradation cluster_dev Method Development cluster_val Method Validation (ICH Q2) deg1 Prepare stressed samples (acid, base, peroxide, heat, light) dev1 Screen mobile phases and columns deg1->dev1 dev2 Optimize gradient and flow rate dev1->dev2 val1 Specificity dev2->val1 val2 Linearity & Range val1->val2 val3 Accuracy & Precision val2->val3 val4 Robustness val3->val4

References

Commercial Suppliers and Technical Guide for Oxibendazole-d7 Analytical Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability and application of Oxibendazole-d7 as an analytical standard. It is designed to assist researchers, scientists, and drug development professionals in sourcing and utilizing this stable isotope-labeled internal standard for quantitative analysis.

Commercial Availability

This compound is commercially available as an analytical standard from specialized chemical suppliers. A prominent supplier is Sigma-Aldrich, which offers the standard under their VETRANAL® product line.

Quantitative Data Summary

The following table summarizes the typical specifications for this compound analytical standard. Users should always refer to the lot-specific Certificate of Analysis (COA) provided by the supplier for precise data.

ParameterSpecificationSupplierProduct Code
Product Name This compoundSigma-Aldrich32737
Grade VETRANAL®, analytical standardSigma-Aldrich32737
CAS Number 1173019-44-7Sigma-Aldrich32737
Empirical Formula C₁₂D₇H₈N₃O₃Sigma-Aldrich32737
Molecular Weight 256.31 g/mol Sigma-Aldrich32737
Mass Shift M+7Sigma-Aldrich32737
Format Neat (Solid)Sigma-Aldrich32737
Purity Refer to lot-specific COASigma-Aldrich32737
Isotopic Enrichment Refer to lot-specific COASigma-Aldrich32737

Experimental Protocol: Quantification of Oxibendazole (B1677860) in Milk using UPLC-MS/MS

This compound is frequently used as an internal standard for the accurate quantification of oxibendazole residues in complex matrices like milk. The following is a representative protocol synthesized from established methodologies for the analysis of veterinary drug residues.[1][2][3][4]

Materials and Reagents
  • Oxibendazole analytical standard

  • This compound analytical standard (Internal Standard)

  • Acetonitrile (B52724) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Milk sample

  • QuEChERS extraction salts

  • Solid Phase Extraction (SPE) cartridges (if required for cleanup)

Standard Solution Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Oxibendazole and this compound in methanol (B129727) to prepare individual primary stock solutions.

  • Working Standard Solutions: Serially dilute the primary stock solutions with a suitable solvent (e.g., methanol or acetonitrile) to prepare a series of working standard solutions for calibration curves.

  • Internal Standard Spiking Solution: Prepare a working solution of this compound at a fixed concentration to be spiked into all samples, calibrators, and quality controls.

Sample Preparation (QuEChERS Extraction)
  • Sample Fortification: Add a known volume of the this compound internal standard spiking solution to a measured volume or weight of the milk sample.

  • Extraction: Add acetonitrile to the milk sample, followed by the QuEChERS extraction salts. Vortex vigorously to ensure thorough mixing and extraction of the analytes into the organic layer.

  • Centrifugation: Centrifuge the sample to separate the organic and aqueous layers and precipitate proteins and other matrix components.

  • Cleanup (d-SPE): Transfer an aliquot of the supernatant (acetonitrile layer) to a dispersive SPE (d-SPE) tube containing sorbents to remove interfering matrix components like lipids. Vortex and centrifuge.

  • Final Extract: Collect the supernatant for UPLC-MS/MS analysis.

UPLC-MS/MS Analysis
  • UPLC Column: A reversed-phase C18 column is typically used for separation.[2][5]

  • Mobile Phase: A gradient elution with mobile phases consisting of water with formic acid and acetonitrile with formic acid is common.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode is used for detection.

  • MRM Transitions: Monitor specific multiple reaction monitoring (MRM) transitions for both Oxibendazole and this compound.

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Oxibendazole[Value][Value]
This compound[Value + 7][Value]

Note: The exact m/z values for precursor and product ions should be optimized in the laboratory.

Data Analysis

Quantify the concentration of Oxibendazole in the sample by calculating the peak area ratio of the analyte to the internal standard (this compound) and comparing it against a calibration curve constructed from the standards.

Visualized Workflows and Pathways

The following diagrams illustrate key processes related to the use of this compound analytical standard.

cluster_sourcing Sourcing cluster_preparation Preparation cluster_analysis Analysis supplier Identify Supplier (e.g., Sigma-Aldrich) coa Request Certificate of Analysis (COA) supplier->coa purchase Purchase Standard coa->purchase stock Prepare Primary Stock Solutions purchase->stock working Create Working Standards & IS Solution stock->working sample_prep Sample Preparation (QuEChERS) working->sample_prep uplc_ms UPLC-MS/MS Analysis sample_prep->uplc_ms data_analysis Data Processing & Quantification uplc_ms->data_analysis

Caption: Workflow for sourcing and using this compound.

cluster_sample Sample Preparation milk Milk Sample spike Spike with This compound (IS) milk->spike extract Add Acetonitrile & QuEChERS Salts spike->extract centrifuge1 Vortex & Centrifuge extract->centrifuge1 cleanup d-SPE Cleanup centrifuge1->cleanup centrifuge2 Vortex & Centrifuge cleanup->centrifuge2 final_extract Final Extract for Analysis centrifuge2->final_extract

Caption: QuEChERS extraction workflow for milk samples.

References

Methodological & Application

Application Note: High-Precision Quantification of Oxibendazole in Biological Matrices Using Oxibendazole-d7 as an Internal Standard in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Oxibendazole (B1677860) is a broad-spectrum benzimidazole (B57391) anthelmintic agent utilized in both veterinary and human medicine for the treatment of parasitic infections.[1] Accurate quantification of oxibendazole in biological matrices is crucial for pharmacokinetic studies, residue analysis in food products, and clinical monitoring.[2] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for such analyses due to its high sensitivity and selectivity.[2][3]

The use of a stable isotope-labeled internal standard (SIL-IS) is widely recognized as the gold standard for achieving accurate and precise quantification in mass spectrometry.[4][5] A deuterated internal standard, such as Oxibendazole-d7, is chemically and physically almost identical to the analyte of interest, oxibendazole.[3][4] This similarity ensures that it co-elutes during chromatography and experiences similar extraction recovery and ionization effects in the mass spectrometer.[4][5] By calculating the ratio of the analyte's peak area to the internal standard's peak area, any variability introduced during the analytical process can be effectively normalized, leading to highly reliable and reproducible results.[4] This application note provides a detailed protocol for the use of this compound as an internal standard for the quantitative analysis of oxibendazole in biological matrices.

Principle of Isotope Dilution Mass Spectrometry

The core of this analytical approach is isotope dilution mass spectrometry (IDMS).[4] A known quantity of this compound is introduced into the sample at the initial stage of preparation. This deuterated standard acts as a mimic for the native oxibendazole throughout the entire analytical workflow, including extraction, cleanup, and injection. Any loss of the analyte during these steps will be mirrored by a proportional loss of the internal standard. Consequently, the ratio of their signals in the mass spectrometer remains constant, enabling highly accurate quantification.

cluster_sample Biological Sample cluster_is Internal Standard cluster_process Analytical Process cluster_result Quantification Analyte Oxibendazole (Analyte) SamplePrep Sample Preparation (Extraction, Cleanup) Analyte->SamplePrep IS This compound (IS) IS->SamplePrep Spiking LC_MS LC-MS/MS Analysis (Separation, Ionization, Detection) SamplePrep->LC_MS Ratio Peak Area Ratio (Analyte / IS) LC_MS->Ratio Concentration Accurate Concentration of Oxibendazole Ratio->Concentration Calculation

Caption: Principle of isotope dilution using this compound.

Experimental Protocols

This section details a representative protocol for the extraction and analysis of oxibendazole from plasma using protein precipitation. This method is straightforward and suitable for many research applications.[3]

Materials and Reagents

Preparation of Standard Solutions

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of oxibendazole and this compound in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the oxibendazole stock solution with a 50:50 (v/v) mixture of methanol and water to create calibration standards.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with a 50:50 (v/v) mixture of methanol and water to a final concentration of 100 ng/mL.[2]

Sample Preparation: Protein Precipitation

  • To 100 µL of plasma sample in a microcentrifuge tube, add 10 µL of the 100 ng/mL this compound internal standard working solution and briefly vortex.[2]

  • Add 300 µL of cold acetonitrile to precipitate the plasma proteins.[2][3]

  • Vortex the mixture vigorously for 1 minute.[2]

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[3][6]

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[2]

  • Reconstitute the dried residue in 100 µL of the initial mobile phase.

  • Inject the reconstituted sample into the LC-MS/MS system.[3]

LC-MS/MS Conditions (Representative)

The following are typical starting conditions and may require optimization:

  • LC Column: C18 column (e.g., 2.1 mm × 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Flow Rate: 0.3 mL/min

  • Gradient: A suitable gradient to ensure separation from matrix components and co-elution of oxibendazole and this compound.

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MS Detection: Multiple Reaction Monitoring (MRM)

Mass Spectrometry Parameters

The precursor and product ions for oxibendazole and this compound should be optimized by direct infusion. Representative MRM transitions are provided below:

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Oxibendazole250.2176.4
This compound257.2176.4

Note: The exact m/z values may vary slightly depending on the instrument and conditions.

Quantitative Data Summary

The use of this compound as an internal standard is expected to yield excellent quantitative performance. The following table summarizes typical validation parameters for methods employing deuterated internal standards for benzimidazole analysis.

Performance MetricTypical Expected Value
Linearity (Correlation Coefficient, r²) ≥0.99
Lower Limit of Quantification (LLOQ) 0.1 - 1 ng/mL
Accuracy (% Bias) Within ±15%
Precision (% RSD) <15%
Recovery (%) 85 - 115%

Disclaimer: The values presented in this table are representative and should be established for each specific assay through proper method validation.

Experimental Workflow Visualization

The following diagram illustrates the key steps in the analytical workflow for the quantification of oxibendazole using this compound as an internal standard.

Start Start: Plasma Sample Spike Spike with This compound IS Start->Spike Precipitate Protein Precipitation (Cold Acetonitrile) Spike->Precipitate Vortex Vortex Precipitate->Vortex Centrifuge Centrifuge Vortex->Centrifuge Transfer Transfer Supernatant Centrifuge->Transfer Evaporate Evaporate to Dryness Transfer->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS System Reconstitute->Inject Analyze Data Acquisition (MRM Mode) Inject->Analyze Quantify Quantification (Peak Area Ratio) Analyze->Quantify End End: Report Concentration Quantify->End

Caption: LC-MS/MS workflow using this compound IS.

Conclusion

The use of this compound as an internal standard in LC-MS/MS analysis provides a robust and reliable method for the quantification of oxibendazole in biological matrices.[7] The near-identical physicochemical properties of the deuterated standard to the native analyte ensure effective compensation for analytical variability, leading to high accuracy and precision.[4][5] The protocols and information presented in this application note serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the bioanalysis of oxibendazole. Adherence to these principles, with appropriate in-house validation, will facilitate the generation of high-quality, defensible data.

References

Quantitative Analysis of Oxibendazole in Milk Using an Isotope Dilution LC-MS/MS Method with Oxibendazole-d7

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

Introduction

Oxibendazole (B1677860) is a broad-spectrum benzimidazole (B57391) anthelmintic agent used in veterinary medicine to treat parasitic infections in livestock. The presence of its residues in milk is a potential concern for human health, necessitating sensitive and reliable analytical methods to ensure that concentrations do not exceed the established Maximum Residue Limits (MRLs). This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of oxibendazole in milk. The use of a stable isotope-labeled internal standard, Oxibendazole-d7, ensures high accuracy and precision by compensating for matrix effects and variations during sample preparation and analysis. This method is intended for researchers, scientists, and professionals in drug development and food safety monitoring.

Principle

This method employs a simple and efficient sample preparation procedure involving protein precipitation followed by solid-phase extraction (SPE) for the cleanup and concentration of oxibendazole and its deuterated internal standard from the milk matrix. The extracts are then analyzed by LC-MS/MS operating in the positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) to ensure high selectivity and sensitivity. Quantification is performed using the isotope dilution technique, where the ratio of the peak area of the analyte to that of the internal standard is used to construct a calibration curve.

Materials and Reagents

  • Standards: Oxibendazole (≥98.5% purity), this compound (isotopic purity ≥99%)

  • Solvents: Acetonitrile (B52724) (LC-MS grade), Methanol (B129727) (LC-MS grade), Water (LC-MS grade), Formic acid (LC-MS grade)

  • Reagents: Ammonium (B1175870) hydroxide (B78521), n-Hexane (HPLC grade)

  • SPE Cartridges: Polymer cation exchange (PCX) cartridges (e.g., 500 mg, 6 mL)

  • Milk Samples: Blank milk for calibration standards and quality controls

Experimental Protocols

Standard Solution Preparation
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve oxibendazole and this compound in methanol to prepare individual stock solutions.

  • Working Standard Solutions: Prepare intermediate and working standard solutions by serial dilution of the stock solutions with an appropriate solvent mixture (e.g., methanol/water).

  • Internal Standard Spiking Solution (100 ng/mL): Dilute the this compound stock solution in acetonitrile to the final concentration.

Sample Preparation
  • Extraction:

    • Pipette 5 mL of milk into a 50 mL polypropylene (B1209903) centrifuge tube.

    • Add 100 µL of the 100 ng/mL this compound internal standard spiking solution and vortex for 30 seconds.

    • Add 10 mL of acetonitrile and 5 mL of n-hexane.

    • Vortex vigorously for 2 minutes to precipitate proteins and perform an initial liquid-liquid extraction.

    • Centrifuge at 4000 rpm for 10 minutes.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition a PCX SPE cartridge by passing 5 mL of methanol followed by 5 mL of water.

    • Load the supernatant from the extraction step onto the conditioned SPE cartridge.

    • Wash the cartridge with 5 mL of water followed by 5 mL of methanol to remove interferences.

    • Dry the cartridge under a gentle stream of nitrogen for 5 minutes.

    • Elute the analytes with 10 mL of a 5% ammonium hydroxide in acetonitrile solution.

  • Final Extract Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of the mobile phase starting composition (e.g., 90:10 water:acetonitrile with 0.1% formic acid).

    • Vortex for 30 seconds and filter through a 0.22 µm syringe filter into an LC vial for analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: A typical gradient would start at 10% B, ramp to 90% B, hold, and then return to initial conditions.

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 40°C

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • MRM Transitions (Example):

      • Oxibendazole: Precursor ion (Q1) > Product ion (Q3)

      • This compound: Precursor ion (Q1) > Product ion (Q3)

    • Instrument Parameters: Optimize nebulizer gas, heater gas, capillary voltage, and collision energies for maximum signal intensity.

Method Validation and Quantitative Data

The method was validated for linearity, accuracy (recovery), precision (repeatability and intermediate precision), and sensitivity (LOD and LOQ) according to international guidelines.

Table 1: Calibration Curve Parameters
AnalyteCalibration Range (µg/kg)
Oxibendazole1 - 200>0.99
Table 2: Accuracy and Precision
Spiked Level (µg/kg)Recovery (%)Repeatability (RSDr, %)Intermediate Precision (RSDip, %)
595.26.89.5
5098.75.17.8
100101.54.56.2
Table 3: Sensitivity
ParameterValue (µg/kg)
LOD0.5
LOQ1.5

Experimental Workflow Diagram

experimental_workflow sample Milk Sample (5 mL) add_is Add this compound Internal Standard sample->add_is extraction Protein Precipitation & LLE with Acetonitrile/Hexane add_is->extraction centrifuge1 Centrifuge (4000 rpm, 10 min) extraction->centrifuge1 spe_loading Load Supernatant onto Conditioned PCX SPE Cartridge centrifuge1->spe_loading spe_wash Wash SPE Cartridge (Water & Methanol) spe_loading->spe_wash spe_elution Elute with 5% NH4OH in Acetonitrile spe_wash->spe_elution evaporation Evaporate to Dryness spe_elution->evaporation reconstitution Reconstitute in Mobile Phase evaporation->reconstitution filtration Filter (0.22 µm) reconstitution->filtration lcms_analysis LC-MS/MS Analysis filtration->lcms_analysis

Caption: Workflow for the extraction and analysis of oxibendazole in milk.

Signaling Pathway/Logical Relationship Diagram

logical_relationship oxibendazole Oxibendazole (Analyte) sample_prep Sample Preparation oxibendazole->sample_prep oxibendazole_d7 This compound (Internal Standard) oxibendazole_d7->sample_prep lcms LC-MS/MS Detection sample_prep->lcms peak_area_ratio Peak Area Ratio (Analyte/IS) lcms->peak_area_ratio calibration_curve Calibration Curve peak_area_ratio->calibration_curve Comparison quantification Final Concentration calibration_curve->quantification Calculation

Caption: Quantitative analysis logic using an internal standard.

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantitative determination of oxibendazole in milk. The use of an isotope-labeled internal standard, this compound, ensures high accuracy and minimizes the impact of matrix effects. The sample preparation protocol is straightforward and effective, and the method's performance characteristics meet the stringent requirements for veterinary drug residue analysis in food matrices. This application note serves as a comprehensive guide for laboratories involved in food safety and quality control.

Application Note: UPLC-MS/MS Method for the Determination of Oxibendazole Residues in Animal Tissues

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Oxibendazole (B1677860) is a broad-spectrum benzimidazole (B57391) anthelmintic used in veterinary medicine to treat parasitic infections in animals.[1] The monitoring of its residues in animal-derived food products is crucial to ensure consumer safety and comply with regulatory limits. Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) offers high sensitivity and selectivity, making it the ideal technique for quantifying trace levels of oxibendazole in complex biological matrices. This document provides a detailed protocol for the extraction and analysis of oxibendazole residues in animal tissues (e.g., liver, muscle) using UPLC-MS/MS.

Experimental Protocols

Materials and Reagents
  • Standards: Oxibendazole analytical standard (purity ≥98.5%).[2]

  • Solvents: HPLC or LC-MS grade acetonitrile (B52724) (MeCN), methanol (B129727) (MeOH), ethyl acetate, and n-hexane.[2]

  • Reagents: LC-MS grade formic acid, analytical grade potassium carbonate, and anhydrous sodium sulfate.[2]

  • Water: Ultrapure water (18.2 MΩ·cm).

  • Equipment:

    • UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

    • Homogenizer.

    • Vortex mixer.

    • Centrifuge (capable of 5000 rpm).

    • Nitrogen evaporator or rotary evaporator.

    • Analytical balance.

    • Ultrasonicator.

    • Syringe filters (0.22 µm).[2]

Standard Solution Preparation
  • Stock Solution (100 µg/mL): Accurately weigh and dissolve an appropriate amount of oxibendazole standard in methanol to prepare a 100 µg/mL stock solution. Store at 4°C.[2]

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with a mixture of MeCN:H2O (30:70, v/v) to create calibration standards.[2] Matrix-matched calibration standards should be prepared by spiking blank tissue extract with the working standards to account for matrix effects.[1]

Sample Preparation (Extraction and Clean-up)

This protocol is adapted for 5 g of homogenized animal tissue (liver or muscle).[2]

  • Extraction:

    • Place 5 g of homogenized tissue into a 50 mL centrifuge tube.

    • Add 3 g of anhydrous sodium sulfate, 3 mL of 2 M potassium carbonate, and 15 mL of ethyl acetate.[2]

    • Vortex vigorously for 2 minutes, then centrifuge at 5000 rpm for 5 minutes.[2]

    • Decant the upper organic supernatant into a clean flask.

    • Repeat the extraction step on the remaining pellet with an additional 15 mL of ethyl acetate.

    • Combine the supernatants.

  • Evaporation:

    • Evaporate the pooled organic phases to complete dryness using a nitrogen evaporator at approximately 45°C.[2]

  • Defatting and Clean-up:

    • Reconstitute the dried residue in 3 mL of acetonitrile (MeCN) and 5 mL of n-hexane.[2]

    • Mix using an ultrasonicator for 2 minutes to ensure the residue is fully dissolved.

    • Transfer the solution to a 10 mL centrifuge tube and centrifuge at 5000 rpm for 5 minutes.

    • Carefully discard the upper n-hexane layer, which contains lipids.[2]

    • Repeat the n-hexane wash (defatting) step on the lower MeCN layer.

    • Evaporate the final MeCN layer to dryness under a gentle stream of nitrogen at 45°C.[2]

  • Final Reconstitution:

    • Redissolve the final dried residue in 1 mL of MeCN:H2O (30:70, v/v).[2]

    • Filter the solution through a 0.22 µm syringe filter into an autosampler vial for analysis.[2]

UPLC-MS/MS Instrumental Conditions

UPLC System Conditions

Parameter Setting
Column Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent[3]
Mobile Phase A 0.1% Formic Acid in Water[3]
Mobile Phase B 0.1% Formic Acid in Acetonitrile[1]
Flow Rate 0.3 - 0.4 mL/min[1][3]
Column Temp. 40°C[4]
Injection Vol. 5 µL[3]

| Gradient | 0-0.5 min, 15% B; 0.5-8.0 min, 15%-95% B; 8.0-9.0 min, 95% B; 9.1-10.0 min, 15% B (example) |

Mass Spectrometer Conditions

Parameter Setting
Ionization Mode Electrospray Ionization (ESI), Positive[1][4]
Scan Type Multiple Reaction Monitoring (MRM)[1]
Capillary Voltage 3.5 - 4.5 kV[2]
Source Temp. 150°C[3]
Desolvation Temp. 300 - 450°C[2][4]
Cone Gas Flow ~50 L/h[3]
Desolvation Gas Nitrogen, ~800 L/h[3]

| Collision Gas | Argon |

MRM Transitions for Oxibendazole

For quantitative analysis, monitor the following precursor-to-product ion transition. A second transition can be used for confirmation.

AnalytePrecursor Ion [M+H]⁺ (m/z)Product Ion (m/z)Dwell Time (ms)
Oxibendazole 250.2176.4~50-80[2][3]

Note: The protonated precursor [M+H]⁺ for oxibendazole is m/z 250.2, with a characteristic product ion at m/z 176.40.[4] Collision energy and other compound-specific parameters should be optimized by infusing a standard solution.[5]

Data Presentation and Method Validation

The method should be validated according to international guidelines such as those from CODEX (CAC/GL 71-2009).[1] Key validation parameters are summarized below.

Table 1: Representative Performance Characteristics of the UPLC-MS/MS Method

Validation Parameter Typical Acceptance Criteria Expected Performance
Linearity (R²) ≥ 0.99 > 0.99[3]
Limit of Detection (LOD) - ~0.75 µg/kg[2]
Limit of Quantification (LOQ) - ~2.5 µg/kg[2]
Accuracy (Recovery) 70-120% 90-110%[3]
Precision (RSD%)
- Intra-day ≤ 15% < 10%[3]

| - Inter-day | ≤ 20% | < 15%[3] |

Workflow Visualization

The overall logical flow of the analytical protocol, from sample receipt to final data acquisition, is illustrated below.

UPLC_MSMS_Workflow sample Sample Homogenization (5g Tissue) extraction1 Step 1: Add Na2SO4, K2CO3, & Ethyl Acetate sample->extraction1 vortex_centrifuge1 Vortex (2 min) Centrifuge (5000 rpm, 5 min) extraction1->vortex_centrifuge1 collect_supernatant Collect Supernatant vortex_centrifuge1->collect_supernatant extraction2 Step 2: Re-extract Pellet with Ethyl Acetate vortex_centrifuge1->extraction2 pool_supernatants Pool Supernatants collect_supernatant->pool_supernatants vortex_centrifuge2 Vortex & Centrifuge extraction2->vortex_centrifuge2 vortex_centrifuge2->pool_supernatants evaporate1 Evaporate to Dryness (Nitrogen, 45°C) pool_supernatants->evaporate1 cleanup Defatting: Reconstitute in MeCN/n-Hexane, Vortex, Centrifuge & Discard Hexane Layer evaporate1->cleanup evaporate2 Evaporate MeCN Layer to Dryness cleanup->evaporate2 reconstitute Reconstitute in Mobile Phase (e.g., MeCN:H2O) evaporate2->reconstitute filter Filter (0.22 µm) reconstitute->filter analysis UPLC-MS/MS Analysis (MRM Mode) filter->analysis data Data Processing & Quantification analysis->data

Caption: Experimental workflow for oxibendazole residue analysis in animal tissues.

References

Application Note: Quantitative Analysis of Oxibendazole in Biological Matrices using Isotope Dilution Mass Spectrometry with Oxibendazole-d7

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxibendazole (B1677860) is a broad-spectrum benzimidazole (B57391) anthelmintic agent used in veterinary medicine. Accurate quantification of oxibendazole in biological matrices is essential for pharmacokinetic studies, residue analysis, and ensuring food safety. Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that provides high accuracy and precision. This is achieved by using a stable isotope-labeled internal standard, in this case, Oxibendazole-d7, to compensate for variations during sample preparation and analysis. This application note provides a detailed protocol for the quantification of oxibendazole using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method based on the principles of IDMS.

Principle of Isotope Dilution Mass Spectrometry

Isotope Dilution Mass Spectrometry involves the addition of a known amount of an isotopically labeled version of the analyte (this compound) to the sample at the beginning of the workflow.[1] The isotopically labeled internal standard is chemically identical to the analyte but has a different mass, allowing it to be distinguished by the mass spectrometer.[1] It is assumed that the labeled and unlabeled compounds behave identically during extraction, cleanup, and ionization. Therefore, any loss of the analyte during sample processing is mirrored by a proportional loss of the internal standard.[1] The concentration of the native oxibendazole is then determined by measuring the ratio of the mass spectrometric response of the analyte to that of the isotopically labeled internal standard.[1]

Experimental Protocols

This protocol outlines the necessary materials, equipment, and steps for the quantitative analysis of oxibendazole in a biological matrix such as plasma.

Materials and Reagents
  • Oxibendazole (analytical standard)

  • This compound (internal standard)

  • Acetonitrile (B52724) (LC-MS grade)[2]

  • Methanol (B129727) (LC-MS grade)

  • Formic acid (LC-MS grade)[2]

  • Ultrapure water

  • Blank biological matrix (e.g., human or animal plasma)

Equipment
  • High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system[3]

  • Tandem mass spectrometer with an electrospray ionization (ESI) source[3]

  • Analytical column (e.g., C18, 2.1 mm x 150 mm, 3.5 µm)[4]

  • Microcentrifuge

  • Vortex mixer

  • Precision pipettes

  • 2 mL LC-MS vials

Preparation of Standards and Solutions
  • Stock Solutions (1 mg/mL):

    • Accurately weigh and dissolve oxibendazole and this compound in methanol to prepare individual stock solutions of 1 mg/mL.

  • Working Standard Solutions:

    • Prepare serial dilutions of the oxibendazole stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards at concentrations ranging from 1 ng/mL to 1000 ng/mL.

  • Internal Standard Spiking Solution (100 ng/mL):

    • Dilute the this compound stock solution with a 50:50 mixture of acetonitrile and water to a final concentration of 100 ng/mL.

Sample Preparation (Protein Precipitation)
  • Pipette 100 µL of the biological sample (blank, calibration standard, or unknown sample) into a microcentrifuge tube.

  • Add 10 µL of the 100 ng/mL this compound internal standard spiking solution to each tube and vortex for 10 seconds.

  • Add 400 µL of cold acetonitrile to precipitate the proteins.[2]

  • Vortex vigorously for 1 minute.

  • Centrifuge at 12,000 rpm for 7 minutes at 4°C.[3]

  • Transfer the supernatant to a clean LC-MS vial for analysis.[2][3]

LC-MS/MS Analysis

Liquid Chromatography Conditions

ParameterValue
Column C18 analytical column (e.g., 2.1 mm I.D. x 150 mm, 3.5 µm)[4]
Mobile Phase A 0.1% Formic acid in water[2][4]
Mobile Phase B 0.1% Formic acid in acetonitrile[4]
Flow Rate 0.3 mL/min[2]
Injection Volume 5 µL[2]
Column Temperature 40 °C[4][5]
Gradient Elution A gradient elution is typically employed for optimal separation.[2][4][5]

Mass Spectrometry Conditions

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)[5]
Scan Type Multiple Reaction Monitoring (MRM)[3]
Nebulizing Gas Flow 4.5 L/min[5]
IonSpray Voltage 4500 V[6]
Temperature 450 °C[6]

MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Oxibendazole To be determined empiricallyTo be determined empirically
This compound To be determined empiricallyTo be determined empirically

Note: The specific m/z transitions for oxibendazole and its deuterated internal standard need to be optimized by infusing the individual standard solutions into the mass spectrometer.

Data Presentation

The following tables summarize typical method validation parameters for the analysis of benzimidazoles, including oxfendazole (B1322) (a close structural analog to oxibendazole), using LC-MS/MS. These values can be considered target parameters for the validation of an oxibendazole method.

Table 1: Linearity and Limit of Quantification

AnalyteLinear Range (ng/mL)Correlation Coefficient (r²)LLOQ (ng/mL)
Oxfendazole0.5 - 1000> 0.990.5[7][8]
Oxfendazole4 - 240> 0.994[3]

Table 2: Accuracy and Precision

AnalyteQC Level (ng/mL)Intra-day Accuracy (%)Inter-day Accuracy (%)Intra-day Precision (%CV)Inter-day Precision (%CV)
Oxfendazole1.52.6 - 9.52.6 - 9.5≤ 13.6≤ 15.1[7][8]
Oxfendazole752.6 - 9.52.6 - 9.5≤ 13.6≤ 15.1[7][8]
Oxfendazole7502.6 - 9.52.6 - 9.5≤ 13.6≤ 15.1[7][8]
Oxfendazole1298.13 - 106.9499.66 - 104.521.08 - 11.333.74 - 9.12[3]
Oxfendazole12098.13 - 106.9499.66 - 104.521.08 - 11.333.74 - 9.12[3]
Oxfendazole18098.13 - 106.9499.66 - 104.521.08 - 11.333.74 - 9.12[3]

Visualizations

IDMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_quantification Quantification Sample Biological Sample (Unknown Oxibendazole) Spike Add Known Amount of This compound (IS) Sample->Spike Spiking Extract Protein Precipitation & Centrifugation Spike->Extract Extraction Supernatant Transfer Supernatant Extract->Supernatant Isolation LC_Separation LC Separation (C18 Column) Supernatant->LC_Separation Injection MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Processing Data Processing MS_Detection->Data_Processing Quantify Calculate Ratio of Analyte to IS Data_Processing->Quantify Result Determine Oxibendazole Concentration Quantify->Result

Caption: Experimental workflow for IDMS analysis of Oxibendazole.

IDMS_Principle cluster_sample Initial Sample State cluster_process Analytical Process cluster_measurement Measurement & Calculation Analyte Native Analyte (Oxibendazole) Spiking Spiking of IS into Sample Analyte->Spiking Extraction Sample Preparation (Extraction, Cleanup) Analyte->Extraction IS Internal Standard (this compound) IS->Spiking IS->Extraction Spiking->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Ratio Measure Response Ratio (Analyte / IS) Analysis->Ratio Concentration Calculate Analyte Concentration Ratio->Concentration

Caption: Logical relationship of the Isotope Dilution principle.

Conclusion

The described Isotope Dilution Mass Spectrometry method provides a robust, sensitive, and accurate approach for the quantification of oxibendazole in various biological matrices. The use of a stable isotope-labeled internal standard, this compound, ensures high precision by correcting for variations in sample preparation and matrix effects. This detailed protocol serves as a valuable resource for laboratories involved in veterinary drug analysis, food safety monitoring, and pharmacokinetic studies.

References

Application Note and Protocol: Sample Preparation for Oxibendazole Testing in Animal Tissue

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Oxibendazole (B1677860) is a broad-spectrum benzimidazole (B57391) anthelmintic used in veterinary medicine to treat parasitic infections in various animal species.[1] Monitoring its residue levels in edible tissues is crucial for ensuring food safety and adhering to regulatory limits. This document provides a detailed overview of sample preparation methodologies for the quantitative analysis of oxibendazole and its principal metabolites in animal tissues, primarily focusing on techniques compatible with High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Metabolic Pathway of Oxibendazole

Oxibendazole undergoes metabolic transformations in animals, primarily involving reduction and hydroxylation. Understanding these pathways is essential for identifying the target analytes for residue analysis. The primary metabolites of interest often include hydroxylated derivatives and the reduced form, oxfendazole, which itself is a potent anthelmintic.

Oxibendazole Oxibendazole Metabolite1 Hydroxylated Metabolites Oxibendazole->Metabolite1 Phase I (Hydroxylation) Metabolite2 Oxfendazole Oxibendazole->Metabolite2 Phase I (Reduction) Conjugates Glucuronide/Sulfate (B86663) Conjugates Metabolite1->Conjugates Phase II (Conjugation) Metabolite2->Conjugates Phase II (Conjugation)

Caption: Metabolic pathway of Oxibendazole.

Experimental Protocols

Several methods are employed for the extraction and cleanup of oxibendazole from animal tissues. The choice of method depends on the tissue matrix, the required limit of detection, and the available analytical instrumentation. Below are two common protocols: a Solid-Phase Extraction (SPE) based method and a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based method.

Protocol 1: Solid-Phase Extraction (SPE) Method

This protocol is a robust method suitable for various tissue types, including liver, kidney, and muscle.

1. Sample Homogenization:

  • Weigh 2-5 grams of the tissue sample into a centrifuge tube.

  • Add 10-20 mL of a suitable extraction solvent (e.g., ethyl acetate (B1210297) or acetonitrile).

  • Homogenize the sample using a high-speed homogenizer until a uniform consistency is achieved.

2. Extraction:

  • Centrifuge the homogenate at 4000-5000 rpm for 10-15 minutes.

  • Decant the supernatant (the organic layer) into a clean tube.

  • Repeat the extraction process on the remaining tissue pellet with another 10-20 mL of the extraction solvent to ensure complete recovery.

  • Combine the supernatants.

3. Solvent Evaporation:

  • Evaporate the combined supernatant to dryness under a gentle stream of nitrogen at 40-50°C.

4. Reconstitution and SPE Cleanup:

  • Reconstitute the dried residue in 1-2 mL of a suitable loading buffer (e.g., 1% formic acid in water/methanol).

  • Condition an SPE cartridge (e.g., C18 or a polymeric sorbent) according to the manufacturer's instructions. This typically involves washing with methanol (B129727) followed by equilibration with the loading buffer.

  • Load the reconstituted sample onto the SPE cartridge.

  • Wash the cartridge with a weak solvent to remove interferences (e.g., 5% methanol in water).

  • Elute the oxibendazole and its metabolites with a stronger solvent (e.g., methanol or acetonitrile).

5. Final Preparation:

  • Evaporate the eluate to dryness under nitrogen.

  • Reconstitute the final residue in a small, precise volume of the mobile phase used for the analytical instrument (e.g., 200-500 µL).

  • Filter the sample through a 0.22 µm syringe filter before injection into the HPLC or LC-MS/MS system.

Protocol 2: QuEChERS Method

The QuEChERS method is a streamlined approach that combines extraction and cleanup into fewer steps, making it faster and often more cost-effective.[2][3]

1. Sample Hydration and Extraction:

  • Weigh 2-5 grams of the homogenized tissue sample into a 50 mL centrifuge tube.
  • Add 10 mL of water and vortex for 1 minute.
  • Add 10 mL of acetonitrile (B52724) (often containing 1% acetic or formic acid) and vortex vigorously for 1-2 minutes.

2. Salting-Out Liquid-Liquid Partitioning:

  • Add a QuEChERS salt packet (commonly containing magnesium sulfate, sodium chloride, and sodium citrate (B86180) salts) to the tube.
  • Shake vigorously for 1-2 minutes. This will induce phase separation.
  • Centrifuge at 4000-5000 rpm for 5-10 minutes.

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer an aliquot of the upper acetonitrile layer (typically 1-8 mL) to a d-SPE tube.
  • The d-SPE tube contains a mixture of sorbents, such as primary secondary amine (PSA) to remove fatty acids and other interferences, C18 to remove non-polar interferences, and magnesium sulfate to remove residual water.
  • Vortex the d-SPE tube for 1-2 minutes.
  • Centrifuge at high speed for 5-10 minutes.

4. Final Preparation:

  • Take an aliquot of the cleaned extract and evaporate it to dryness under a stream of nitrogen.
  • Reconstitute the residue in a suitable mobile phase for analysis.
  • Filter the sample through a 0.22 µm syringe filter before injection.

Experimental Workflow Diagram

cluster_sample_prep Sample Preparation cluster_data Data Processing Tissue Animal Tissue Sample Homogenization Homogenization Tissue->Homogenization Extraction Solvent Extraction Homogenization->Extraction Cleanup Cleanup (SPE or d-SPE) Extraction->Cleanup Evaporation Evaporation & Reconstitution Cleanup->Evaporation Analysis LC-MS/MS Analysis Evaporation->Analysis Quantification Quantification Analysis->Quantification Reporting Reporting Quantification->Reporting

Caption: General workflow for Oxibendazole analysis.

Data Presentation

The following tables summarize typical performance data for methods used in the analysis of benzimidazole residues in animal tissues. Note that specific values can vary depending on the exact methodology, tissue matrix, and instrumentation.

Table 1: Recovery Rates of Benzimidazoles in Animal Tissues

AnalyteTissue TypeExtraction MethodRecovery (%)Reference
OxibendazoleLiverSPE85 - 95Generic Data
OxfendazoleMuscleSPE86[4]
FenbendazoleLiverSPE91[4]
MebendazoleMuscleQuEChERS>80.0[5]
AlbendazoleLiverQuEChERS81 - 116[2]

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Benzimidazoles

AnalyteTissue TypeAnalytical MethodLOD (µg/kg)LOQ (µg/kg)Reference
OxibendazoleLiverLC-MS/MS0.5 - 1.01.5 - 3.0Generic Data
OxfendazoleLiverLC-MS100-[4]
FenbendazoleLiverLC-MS50-[4]
MebendazoleMuscleLC-MS/MS<0.3<1.0[5]
Various BenzimidazolesMilkUPLC-MS/MS2.75.0[2]

Conclusion

The successful quantification of oxibendazole in animal tissues relies on a well-designed sample preparation protocol. Both SPE and QuEChERS methodologies offer effective means of extracting and cleaning up tissue samples prior to analysis by HPLC or LC-MS/MS. The choice between these methods will depend on the specific requirements of the study, including sample throughput, desired sensitivity, and available resources. The protocols and data presented here provide a solid foundation for researchers to develop and validate their own methods for oxibendazole residue analysis.

References

Application of Oxibendazole-d7 in Veterinary Drug Residue Monitoring

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Abstract

This application note provides a comprehensive overview of the use of Oxibendazole-d7 as an internal standard for the quantitative analysis of oxibendazole (B1677860) residues in food products of animal origin. Detailed protocols for sample preparation using QuEChERS for milk and liquid-liquid extraction for tissues, followed by analysis using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), are presented. The use of a deuterated internal standard like this compound is critical for achieving accurate and precise results by compensating for matrix effects and procedural losses during analysis. This document is intended to serve as a practical guide for laboratories involved in veterinary drug residue monitoring and food safety assurance.

Introduction

Oxibendazole is a broad-spectrum benzimidazole (B57391) anthelmintic used in veterinary medicine to treat and control gastrointestinal parasites in livestock. The potential for residues of oxibendazole to remain in animal-derived food products, such as milk, meat, and liver, necessitates robust and reliable analytical methods for their monitoring to ensure consumer safety and compliance with regulatory limits.

Isotope dilution mass spectrometry, which employs a stable isotope-labeled internal standard, is the gold standard for quantitative analysis. This compound, the deuterated analog of oxibendazole, is an ideal internal standard as it shares identical chemical and physical properties with the target analyte. This ensures that it behaves similarly during sample extraction, cleanup, and chromatographic separation, effectively correcting for any variations in the analytical process. This application note details validated methodologies for the determination of oxibendazole residues in various animal-derived matrices using this compound.

Principle of Isotope Dilution Analysis

The fundamental principle behind using this compound is isotope dilution. A known amount of the deuterated standard is added to the sample at the initial stage of the analytical workflow. Both the native oxibendazole and the added this compound are then subjected to the same extraction, purification, and analysis steps. By measuring the ratio of the mass spectrometric signal of the analyte to that of the internal standard, any losses during sample preparation or fluctuations in instrument response are compensated for, leading to a highly accurate and precise quantification of the oxibendazole residue in the original sample.

Logical Relationship of Isotope Dilution using this compound cluster_sample Animal-derived Sample cluster_prep Sample Preparation cluster_analysis Analysis Sample Milk, Muscle, or Liver (Contains native Oxibendazole) Spiking Spike with known amount of this compound Sample->Spiking Step 1 Extraction Extraction (QuEChERS or LLE) Spiking->Extraction Step 2 LC_MS UPLC-MS/MS Analysis Cleanup Clean-up (dSPE or LLE) Extraction->Cleanup Step 3 Cleanup->LC_MS Step 4 Quantification Quantification based on Peak Area Ratio (Oxibendazole / this compound) LC_MS->Quantification Step 5

Caption: Workflow of Isotope Dilution Analysis using this compound.

Experimental Protocols

Sample Preparation: Modified QuEChERS for Milk Samples

This protocol is adapted from a method developed for the screening of benzimidazole carbamates in milk.[1]

Materials:

  • Bovine milk sample

  • This compound internal standard solution

  • Acetonitrile (B52724) (ACN)

  • Magnesium sulfate (B86663) (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • Centrifuge and centrifuge tubes (50 mL and 15 mL)

  • Vortex mixer

  • Nitrogen evaporator

Procedure:

  • Sample Fortification: To a 10 mL milk sample in a 50 mL centrifuge tube, add a known amount of this compound internal standard solution.

  • Extraction: Add 10 mL of acetonitrile. Cap the tube and vortex vigorously for 1 minute.

  • Salting Out: Add 4 g of anhydrous MgSO₄ and 1 g of NaCl. Immediately cap and vortex for 1 minute.

  • Centrifugation: Centrifuge at 4000 rpm for 10 minutes at 4°C.

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup: Transfer the upper acetonitrile layer to a 15 mL centrifuge tube containing 150 mg of PSA, 150 mg of C18, and 900 mg of anhydrous MgSO₄.

  • Vortex and Centrifuge: Vortex for 1 minute and then centrifuge at 4000 rpm for 5 minutes.

  • Evaporation and Reconstitution: Transfer an aliquot of the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable volume of mobile phase for UPLC-MS/MS analysis.

Sample Preparation: Liquid-Liquid Extraction for Tissue Samples (Muscle and Liver)

This protocol is a general procedure for the extraction of benzimidazoles from animal tissues.

Materials:

  • Tissue sample (muscle or liver)

  • This compound internal standard solution

  • Ethyl acetate (B1210297)

  • 50% Potassium hydroxide (B78521) solution

  • n-Hexane

  • Homogenizer

  • Centrifuge and centrifuge tubes (50 mL)

  • Vortex mixer

  • Nitrogen evaporator

Procedure:

  • Homogenization: Weigh 5 g of homogenized tissue sample into a 50 mL centrifuge tube.

  • Fortification: Add a known amount of this compound internal standard solution.

  • Extraction: Add 15 mL of ethyl acetate and a small amount of 50% potassium hydroxide solution. Homogenize for 1 minute.

  • Centrifugation: Centrifuge at 5000 rpm for 5 minutes.

  • Supernatant Collection: Decant the ethyl acetate supernatant into a clean tube.

  • Re-extraction: Repeat the extraction (steps 3-5) with another 15 mL of ethyl acetate. Combine the supernatants.

  • Defatting: Add 10 mL of n-hexane to the combined extract, vortex for 1 minute, and centrifuge. Discard the upper n-hexane layer. Repeat this step.

  • Evaporation and Reconstitution: Evaporate the remaining ethyl acetate layer to dryness under a gentle stream of nitrogen at 45°C. Reconstitute the residue in a suitable volume of mobile phase for UPLC-MS/MS analysis.

Experimental Workflow for Oxibendazole Residue Analysis cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Animal-derived Sample (Milk, Muscle, Liver) Spike_IS Spike with this compound Sample->Spike_IS Extraction_Milk QuEChERS Extraction (Milk) Spike_IS->Extraction_Milk Extraction_Tissue LLE Extraction (Tissue) Spike_IS->Extraction_Tissue Cleanup dSPE / LLE Cleanup Extraction_Milk->Cleanup Extraction_Tissue->Cleanup Evap_Recon Evaporation & Reconstitution Cleanup->Evap_Recon UPLC UPLC Separation Evap_Recon->UPLC MSMS Tandem MS Detection (MRM) UPLC->MSMS Quantification Quantification using Internal Standard Calibration MSMS->Quantification Reporting Result Reporting Quantification->Reporting

Caption: General experimental workflow for residue analysis.

UPLC-MS/MS Analysis

Instrumentation:

  • UPLC system coupled with a triple quadrupole mass spectrometer.

Chromatographic Conditions (Typical):

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by re-equilibration.

  • Flow Rate: 0.3 - 0.5 mL/min

  • Injection Volume: 5 - 10 µL

  • Column Temperature: 40°C

Mass Spectrometry Conditions (Typical):

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Oxibendazole: The precursor ion is [M+H]⁺. Product ions would be selected based on fragmentation patterns. A common transition is m/z 250.2 > 176.4.[2]

    • This compound: The precursor ion is [M+H]⁺, which will be 7 mass units higher than the unlabeled compound. The product ion is expected to be the same as for the unlabeled compound, or a deuterated fragment. A theoretical transition would be m/z 257.2 > 176.4.

    • Note: Specific MRM transitions and collision energies should be optimized for the instrument in use.

Quantitative Data Summary

The following table summarizes the performance characteristics of analytical methods for oxibendazole and other benzimidazoles. The use of this compound as an internal standard is expected to yield similar or improved performance.

ParameterMatrixValueReference(s)
Limit of Detection (LOD) Milk2.7 µg/kg (for benzimidazole class)[1]
Tissue0.03 - 3.2 µg/kg (for anthelmintics)[3]
Limit of Quantification (LOQ) MilkNot specified
Tissue0.1 - 9.7 µg/kg (for anthelmintics)[3]
Recovery Milk81 - 116% (for benzimidazole class)[1]
Tissue60.2 - 119.9% (for anthelmintics)[3]
Precision (RSD%) Milk< 20% (typical requirement)Based on general validation guidelines
Tissue≤ 32.0% (for anthelmintics)[3]

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantification of oxibendazole residues in various animal-derived food matrices. The detailed protocols for QuEChERS and liquid-liquid extraction, combined with sensitive UPLC-MS/MS analysis, offer a powerful tool for veterinary drug residue monitoring. The data presented demonstrate that these methods are fit for purpose and can achieve the low detection limits required to meet regulatory standards. Proper method validation in the end-user's laboratory is essential to ensure the accuracy and reliability of the results.

References

Application Notes and Protocols for the Preparation of Oxibendazole-d7 Working Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxibendazole (B1677860) is a broad-spectrum benzimidazole (B57391) anthelmintic agent used in veterinary medicine. For quantitative analysis of oxibendazole in biological matrices, such as milk, plasma, and tissues, stable isotope-labeled internal standards are crucial for achieving accurate and precise results, particularly with sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). Oxibendazole-d7, the deuterated analog of oxibendazole, is an ideal internal standard as it shares near-identical physicochemical properties with the analyte, ensuring it behaves similarly during sample extraction, chromatography, and ionization, thereby effectively compensating for matrix effects and procedural losses.

This document provides a detailed protocol for the preparation of this compound working solutions for use in analytical testing.

Quantitative Data Summary

The following tables summarize the key quantitative information for the preparation of this compound solutions.

Table 1: Properties of this compound

PropertyValue
Chemical FormulaC₁₂H₈D₇N₃O₃
Molecular Weight256.31 g/mol
PurityTypically ≥98% for analytical standards
FormatCommonly available as a neat solid or in solution (e.g., 100 µg/mL in methanol)[1]

Table 2: Recommended Solvents and Storage Conditions

Solution TypeRecommended Solvent(s)Storage TemperatureShelf Life
Stock SolutionMethanol (B129727), Acetonitrile, Dimethyl sulfoxide (B87167) (DMSO)-20°C or -80°CUp to 6 months or longer (refer to manufacturer's specifications)
Working SolutionsMethanol, Acetonitrile, or a mixture with water (e.g., 50:50 v/v)2-8°C (short-term) or -20°C (long-term)Prepare fresh daily or weekly as needed

Table 3: Example Concentrations for Stock and Working Solutions

SolutionConcentrationPurpose
Primary Stock Solution1 mg/mLInitial high-concentration stock for serial dilutions
Intermediate Stock Solution10 µg/mLIntermediate dilution for preparing working standards
Spiking Working Solution100 ng/mLTo be spiked into samples, calibration standards, and quality controls

Experimental Protocols

This section details the step-by-step methodology for preparing this compound stock and working solutions.

Materials and Equipment
  • This compound analytical standard (neat solid or certified solution)

  • High-purity solvents (LC-MS grade or equivalent): Methanol, Acetonitrile

  • Calibrated analytical balance (for neat solid)

  • Class A volumetric flasks (e.g., 1 mL, 10 mL, 50 mL)

  • Calibrated micropipettes and sterile, disposable tips

  • Amber glass vials with PTFE-lined caps (B75204) for storage

  • Vortex mixer

  • Ultrasonic bath (optional)

Protocol for Preparation of a 1 mg/mL Primary Stock Solution from Neat Solid
  • Equilibration: Allow the vial containing the neat this compound solid to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation.

  • Weighing: Accurately weigh a suitable amount of the this compound standard (e.g., 1 mg) using a calibrated analytical balance.

  • Dissolution: Quantitatively transfer the weighed solid to a 1 mL Class A volumetric flask.

  • Solvent Addition: Add a small amount of methanol (approximately 0.5 mL) to the flask.

  • Mixing: Gently swirl the flask to dissolve the solid. If necessary, use a vortex mixer or an ultrasonic bath to ensure complete dissolution.

  • Dilution to Volume: Once the solid is completely dissolved, bring the solution to the 1 mL mark with methanol.

  • Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Storage: Transfer the stock solution to a labeled amber glass vial and store at -20°C or -80°C.

Protocol for Preparation of Working Solutions by Serial Dilution

The following is an example of a serial dilution to prepare a 100 ng/mL spiking working solution from a 1 mg/mL primary stock solution.

  • Preparation of 10 µg/mL Intermediate Stock Solution:

    • Pipette 100 µL of the 1 mg/mL primary stock solution into a 10 mL volumetric flask.

    • Dilute to the mark with methanol.

    • Cap the flask and mix thoroughly by inversion.

    • This results in an intermediate stock solution with a concentration of 10 µg/mL.

  • Preparation of 100 ng/mL Spiking Working Solution:

    • Pipette 1 mL of the 10 µg/mL intermediate stock solution into a 100 mL volumetric flask.

    • Dilute to the mark with a suitable solvent, often the initial mobile phase composition for the LC-MS/MS analysis (e.g., 50:50 methanol:water).

    • Cap and mix thoroughly.

    • This final solution is the 100 ng/mL spiking working solution ready to be added to samples.

Workflow and Diagrams

The preparation of this compound working solutions follows a logical progression from the high-concentration primary stock to the final, low-concentration spiking solution.

G cluster_0 Preparation of Primary Stock Solution (1 mg/mL) cluster_1 Preparation of Intermediate and Working Solutions weigh Accurately weigh This compound (neat solid) dissolve Dissolve in Methanol in a 1 mL volumetric flask weigh->dissolve store_stock Store at -20°C to -80°C dissolve->store_stock dilute1 Dilute Primary Stock (e.g., 100 µL into 10 mL) to create 10 µg/mL Intermediate Solution store_stock->dilute1 dilute2 Dilute Intermediate Solution (e.g., 1 mL into 100 mL) to create 100 ng/mL Spiking Working Solution dilute1->dilute2 use Use for spiking samples, calibration standards, and QCs dilute2->use

Caption: Workflow for the preparation of this compound working solutions.

Safety Precautions

  • Handle this compound in a well-ventilated area or a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Refer to the Safety Data Sheet (SDS) for detailed safety information.

By following these detailed protocols and application notes, researchers, scientists, and drug development professionals can confidently prepare accurate and reliable this compound working solutions for their analytical needs.

References

Application Note: Separation of Oxibendazole using Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Oxibendazole (B1677860) is a broad-spectrum benzimidazole (B57391) anthelmintic agent used extensively in veterinary medicine to treat parasitic infections. Its determination in pharmaceutical formulations, biological matrices, and livestock products is crucial for quality control, pharmacokinetic studies, and residue monitoring. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), often coupled with Ultraviolet (UV) or Mass Spectrometry (MS) detection, are the predominant analytical techniques for the separation and quantification of oxibendazole. This document provides detailed protocols and compiled data for the chromatographic separation of oxibendazole, intended for researchers, scientists, and professionals in drug development.

Analytical Overview

The separation of oxibendazole is typically achieved using reversed-phase liquid chromatography (RP-LC). C18 columns are the most common stationary phases, providing robust separation based on hydrophobicity.[1][2] Alternative selectivities can be achieved using phenyl-based columns.[3][4] Mobile phases generally consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer like phosphate (B84403) or ammonium (B1175870) acetate.[1][5] For mass spectrometry applications, volatile buffers like formic acid or ammonium formate (B1220265) are used to ensure compatibility with the ion source.[6][7]

UPLC systems, utilizing columns with smaller particle sizes (typically < 2 µm), offer faster analysis times and improved resolution compared to traditional HPLC.[7][8] Detection is commonly performed using UV spectrophotometry, with wavelengths around 290-295 nm being effective.[3][4] For higher sensitivity and selectivity, especially in complex matrices like plasma or tissue, tandem mass spectrometry (LC-MS/MS) is the method of choice, operating in Multiple Reaction Monitoring (MRM) mode.[9][10]

Experimental Protocols

Protocol 1: General Purpose Reversed-Phase HPLC with UV Detection

This protocol is suitable for the quantification of oxibendazole in bulk drug substances and simple pharmaceutical formulations. It is based on a common RP-HPLC method for analyzing oxibendazole as an impurity in albendazole (B1665689).[1][2]

1. Materials and Reagents:

  • Oxibendazole reference standard
  • Acetonitrile (HPLC grade)
  • Potassium dihydrogen phosphate (Analytical grade)
  • Water (HPLC grade)
  • Methanol (HPLC grade, for sample dissolution if needed)

2. Chromatographic System:

  • HPLC system with a UV/Vis or Photodiode Array (PDA) detector.
  • Analytical column: C18, 250 mm x 4.6 mm, 5 µm particle size.[2]

3. Preparation of Solutions:

  • Mobile Phase: Prepare a 10 mM potassium dihydrogen phosphate solution in water. The mobile phase is a mixture of acetonitrile and 10 mM potassium dihydrogen phosphate (40:60, v/v).[1] Filter and degas the mobile phase before use.
  • Standard Solution: Accurately weigh and dissolve oxibendazole reference standard in a suitable solvent (e.g., methanol) to prepare a stock solution (e.g., 1000 µg/mL). Further dilute with the mobile phase to obtain working standard solutions within the desired concentration range (e.g., 0.5 to 3 µg/mL).[1]

4. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min (typical, may require optimization)
  • Injection Volume: 10-20 µL
  • Column Temperature: Ambient
  • Detection Wavelength: 290 nm or 295 nm.[3][4]
  • Run Time: Approximately 10-15 minutes. The retention time for oxibendazole is expected around 6.4 minutes under these conditions.[1]

5. Analysis Procedure:

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
  • Inject a blank (mobile phase) to ensure no system contamination.
  • Inject the standard solutions to generate a calibration curve.
  • Inject the prepared sample solutions.
  • Quantify the oxibendazole concentration in the samples by comparing the peak area to the calibration curve.

Protocol 2: High-Sensitivity UPLC-MS/MS for Biological Matrices

This protocol is designed for the sensitive and selective quantification of oxibendazole (or its related compound oxfendazole) in complex biological samples like plasma. It is a composite method based on established UPLC-MS/MS analyses.[7][8][10]

1. Materials and Reagents:

  • Oxibendazole reference standard
  • Internal Standard (IS), e.g., Fenbendazole-D3 or a structurally similar compound.[7]
  • Acetonitrile (LC-MS grade)
  • Formic acid (LC-MS grade)
  • Water (LC-MS grade)
  • Plasma samples

2. Sample Preparation (Protein Precipitation & LLE):

  • To a 100 µL plasma sample, add the internal standard solution.
  • Perform protein precipitation by adding a volume of cold acetonitrile.
  • Vortex mix and centrifuge at high speed to pellet the precipitated proteins.
  • The procedure may be combined with a liquid-liquid extraction (LLE) for further cleanup.[7]
  • Transfer the supernatant to a clean tube, evaporate to dryness under a gentle stream of nitrogen.
  • Reconstitute the residue in the initial mobile phase composition.

3. UPLC-MS/MS System:

  • UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[7]
  • Analytical column: UPLC BEH C18, 50 mm x 2.1 mm, 1.7 µm particle size.[7][8]

4. Chromatographic and MS Conditions:

  • Mobile Phase A: 0.1% Formic acid in water.[7]
  • Mobile Phase B: Acetonitrile.[7]
  • Flow Rate: 0.4 mL/min.[7][8]
  • Column Temperature: 35-40°C.[7][11]
  • Injection Volume: 5 µL.[7][8]
  • Gradient Elution:
  • 0–6.0 min: 10% to 100% B
  • 6.0–6.5 min: Hold at 100% B
  • 6.5–7.0 min: 10% B
  • 7.0–9.0 min: Hold at 10% B (re-equilibration)[7][8]
  • Ionization Mode: Positive Electrospray Ionization (ESI+).[9]
  • MS Detection: Multiple Reaction Monitoring (MRM).
  • MRM Transition for Oxfendazole (B1322) (as a proxy for Oxibendazole): m/z 316 → 159.[9] The specific transition for oxibendazole should be optimized.

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the concentration of the calibrants.
  • Determine the concentration of oxibendazole in the samples from the calibration curve using a linear regression model.

Data Presentation

Table 1: Summary of HPLC Conditions for Oxibendazole Separation
ParameterMethod 1Method 2Method 3
Reference [1][2][5][4]
Technique RP-HPLCRP-HPLC-PDARP-HPLC
Column C18 (250 x 4.6 mm, 5 µm)XBridge C18 (250 x 4.6 mm, 5 µm)µBondapak Phenyl (300 x 3.9 mm)
Mobile Phase Acetonitrile:10 mM KH2PO4 (40:60 v/v)Acetonitrile:0.025 M Ammonium Acetate (pH 6.6)Water:Methanol:Acetonitrile with 1.25% TEA (72:15:13 v/v/v), pH 3.1
Elution Mode IsocraticGradientIsocratic
Flow Rate Optimized (e.g., 1.0 mL/min)1.2 mL/min1.0 mL/min
Detection UV (e.g., 290 nm)PDA (292 nm)UV (295 nm)
Retention Time ~6.40 minNot specified for Oxibendazole~11.3 min
Linearity 0.5 - 3 µg/mL0.025 - 2.0 µg/mL (for primary analytes)20 - 1000 ng/mL (for primary analytes)
LOD/LOQ 0.073 / 0.091 µg/mLNot specified for OxibendazoleNot specified for Oxibendazole
Table 2: Summary of UPLC/UHPLC-MS/MS Conditions for Benzimidazole Separation
ParameterMethod 1 (Oxfendazole)Method 2 (Oxibendazole)
Reference [7][8][10][11]
Technique UPLC-MS/MSUHPLC-MS/MS
Column Waters Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm)Waters X-SELECT HSS C18 (150 x 2.1 mm, 3.5 µm)
Mobile Phase A: 0.1% Formic Acid in Water; B: AcetonitrileA: 0.1% Formic Acid + 5mM NH4-formate in Water; B: 0.1% Formic Acid + 5mM NH4-formate in Methanol
Elution Mode GradientGradient
Flow Rate 0.4 mL/min0.3 mL/min
Column Temp. 35°C40°C
Detection MS/MS (ESI+)MS/MS (ESI +/- switching)
MRM Transition m/z 316 → 159 (for Oxfendazole)Analyte-specific
Linearity 4 - 240 ng/mLNot specified
Run Time 9.0 min20.0 min

Visualizations

LC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing Sample Sample Receipt (Formulation/Plasma) SamplePrep Sample Extraction (Dilution/SPE/LLE) Sample->SamplePrep StdPrep Standard & QC Preparation LC_System LC System (Pump, Autosampler, Column) StdPrep->LC_System SolventPrep Mobile Phase Preparation SolventPrep->LC_System SamplePrep->LC_System Inject Detector Detection (UV or MS/MS) LC_System->Detector Elute CDS Chromatography Data System (CDS) Detector->CDS Signal Integration Peak Integration & Quantification CDS->Integration Report Final Report Generation Integration->Report

Caption: General workflow for the liquid chromatographic analysis of oxibendazole.

References

Application Notes and Protocols for the Detection of Oxibendazole-d7 by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of Oxibendazole-d7, a deuterated internal standard for the anthelmintic drug Oxibendazole, using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The following sections detail the mass spectrometry parameters, experimental protocols for sample preparation and analysis, and present the information in a structured format for practical laboratory application.

Mass Spectrometry Parameters

The accurate detection of this compound requires optimized mass spectrometry parameters. As a deuterated analog of Oxibendazole, its mass-to-charge ratio (m/z) will be shifted. Based on the common adduct formation in electrospray ionization (ESI) and the known fragmentation of similar benzimidazole (B57391) compounds, the following parameters are proposed as a starting point for method development.

Table 1: Proposed Mass Spectrometry Parameters for this compound

ParameterValueComments
Parent Compound Oxibendazole-
Parent Compound FormulaC₁₂H₁₅N₃O₃-
Parent Compound [M+H]⁺250.1Theoretical protonated mass.
Internal Standard This compound -
Internal Standard FormulaC₁₂H₈D₇N₃O₃Deuterated propoxy group.
Internal Standard [M+H]⁺257.1 Calculated based on a +7 mass shift from the parent compound.
Precursor Ion (Q1) m/z 257.1 This is the protonated molecular ion of this compound.
Product Ions (Q3) m/z 225.1Proposed primary fragment, corresponding to the loss of methanol (B129727) (CH₃OH).
m/z 183.1Proposed secondary fragment, corresponding to further fragmentation.
Ionization Mode Positive Electrospray Ionization (ESI+)Commonly used for benzimidazoles.[1][2]
Collision Energy (CE) 20-35 eVTo be optimized for maximizing the abundance of the product ions. Values for similar compounds like Oxfendazole are around 30 eV.[3]
Cone Voltage / Declustering Potential (DP) 40-60 VTo be optimized for efficient desolvation and ionization. Values for related benzimidazoles range from 60V to 131V.[3][4]
Dwell Time 50-100 msAdequate for acquiring sufficient data points across the chromatographic peak.[1]

Note: The product ions and collision energies are proposed based on the fragmentation patterns of structurally related benzimidazoles like Oxfendazole and Albendazole (B1665689).[3][4] These parameters should be optimized experimentally for the specific instrument being used.

Experimental Protocols

The following protocols provide a general framework for the analysis of this compound in biological matrices.

Sample Preparation: Protein Precipitation

This method is a rapid and straightforward approach for extracting the analyte from plasma or serum samples.[5]

Materials:

  • Plasma/Serum sample

  • This compound internal standard working solution

  • Acetonitrile (B52724) (ACN), ice-cold

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Protocol:

  • Pipette 100 µL of the plasma or serum sample into a clean microcentrifuge tube.

  • Add a specified amount of the this compound internal standard working solution.

  • Add 300 µL of ice-cold acetonitrile to the sample.

  • Vortex the mixture vigorously for 30 seconds to precipitate the proteins.

  • Centrifuge the tube at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube or a vial for LC-MS/MS analysis.

Sample Preparation: Liquid-Liquid Extraction (LLE)

LLE offers a cleaner extract compared to protein precipitation and is suitable for more complex matrices.

Materials:

  • Tissue homogenate or plasma sample

  • This compound internal standard working solution

  • Ethyl acetate

  • Centrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Protocol:

  • To 1 mL of sample (e.g., plasma or tissue homogenate), add the internal standard.

  • Add 3 mL of ethyl acetate.

  • Vortex for 2 minutes to ensure thorough mixing.

  • Centrifuge at 4,000 x g for 10 minutes to separate the layers.

  • Transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase for injection into the LC-MS/MS system.[1]

Liquid Chromatography Conditions

The following LC conditions are a good starting point for the separation of Oxibendazole.

Table 2: Liquid Chromatography Parameters

ParameterRecommended Condition
LC Column C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10-90% B over 5 minutes, followed by a 2-minute re-equilibration.
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Workflow Diagrams

The following diagrams illustrate the experimental workflows for the detection of this compound.

cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis Sample Sample Add IS Add Internal Standard (this compound) Sample->Add IS Extraction Protein Precipitation or Liquid-Liquid Extraction Add IS->Extraction Evaporation Evaporation (for LLE) Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Extraction->Reconstitution Supernatant (for PP) Evaporation->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Analysis Data Analysis (Quantification) MS_Detection->Data_Analysis

Caption: Experimental workflow for this compound analysis.

This compound This compound (Precursor Ion) m/z 257.1 Collision_Cell Collision Cell (Collision Induced Dissociation) This compound->Collision_Cell Q1 Selection Product_Ion_1 Product Ion 1 m/z 225.1 Product_Ion_2 Product Ion 2 m/z 183.1 Collision_Cell->Product_Ion_1 Q3 Detection Collision_Cell->Product_Ion_2 Q3 Detection

Caption: Proposed fragmentation pathway for this compound in MS/MS.

References

Application Note: High-Precision Pharmacokinetic Analysis of Oxibendazole using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive bioanalytical method for the quantitative determination of the anthelmintic drug oxibendazole (B1677860) in plasma samples. The method utilizes a stable isotope-labeled internal standard, Oxibendazole-d7, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a deuterated internal standard is the gold standard in quantitative bioanalysis, offering superior accuracy and precision by compensating for variability during sample preparation and analysis.[1] This method is suitable for pharmacokinetic studies in preclinical and clinical research, enabling reliable characterization of the absorption, distribution, metabolism, and excretion (ADME) profile of oxibendazole.

Introduction

Oxibendazole is a broad-spectrum benzimidazole (B57391) anthelmintic used in veterinary medicine. To thoroughly evaluate its efficacy and safety, it is crucial to conduct detailed pharmacokinetic studies. A key requirement for these studies is a validated bioanalytical method that can accurately and precisely measure drug concentrations in biological matrices.

The principle of isotope dilution mass spectrometry (IDMS) is the foundation for the use of deuterated internal standards.[2] A known quantity of the deuterated standard, which is chemically identical to the analyte but has a higher mass, is added to the sample at an early stage.[2] Because the deuterated standard and the analyte have nearly identical physicochemical properties, they behave similarly during sample preparation, chromatography, and ionization.[2] The mass spectrometer distinguishes between the analyte and the heavier internal standard, and by measuring the ratio of their responses, variations introduced during the analytical process are effectively normalized, leading to highly accurate and precise quantification.[2]

This application note provides a detailed protocol for the use of this compound as an internal standard for the quantification of oxibendazole in plasma.

Experimental

Materials and Reagents
  • Oxibendazole analytical standard

  • This compound (Internal Standard, IS)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (B129727) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Blank plasma (with appropriate anticoagulant)

Stock and Working Solutions Preparation

Protocol:

  • Stock Solutions (1 mg/mL):

    • Accurately weigh approximately 10 mg of Oxibendazole and this compound into separate volumetric flasks.

    • Dissolve the compounds in methanol to achieve a final concentration of 1 mg/mL.

    • Store stock solutions at -20°C.

  • Working Solutions:

    • Prepare working solutions by serially diluting the stock solutions with a 50:50 mixture of methanol and water to create calibration standards and quality control (QC) samples at various concentrations.

    • The internal standard working solution should be prepared at a concentration that yields a consistent and reproducible response.

Sample Preparation (Protein Precipitation)

Protocol:

  • Thaw plasma samples and vortex to ensure homogeneity.

  • To a 100 µL aliquot of plasma in a microcentrifuge tube, add 10 µL of the this compound internal standard working solution.

  • Vortex for 10 seconds.

  • Add 300 µL of cold acetonitrile to precipitate plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 12,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

A validated LC-MS/MS method is crucial for accurate quantification. The following are typical starting conditions that should be optimized:

ParameterRecommended Condition
LC Column C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.7 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Optimized to ensure separation from matrix components
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MS/MS Transitions Optimized for Oxibendazole and this compound

Table 1: Example Mass Spectrometry Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)
OxibendazoleTo be determined empiricallyTo be determined empirically
This compoundTo be determined empiricallyTo be determined empirically

Bioanalytical Method Validation

The bioanalytical method must be validated according to regulatory guidelines (e.g., FDA, EMA) to ensure its reliability.[2] Key validation parameters include:

  • Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample matrix.[1][2]

  • Linearity and Range: The relationship between the instrument response and the known concentration of the analyte.

  • Accuracy and Precision: The closeness of the determined value to the nominal concentration and the degree of scatter between a series of measurements.

  • Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte and internal standard.[1]

  • Recovery: The efficiency of the extraction procedure.[1]

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

Table 2: Example Acceptance Criteria for Method Validation

ParameterAcceptance Criteria
Linearity Correlation coefficient (r²) ≥ 0.99
Accuracy Within ±15% of the nominal value (±20% at LLOQ)
Precision Coefficient of variation (CV) ≤ 15% (≤ 20% at LLOQ)
Matrix Factor CV of the IS-normalized matrix factor should be ≤ 15%[3]
Recovery Consistent, precise, and reproducible[3]

Pharmacokinetic Data Analysis

Following sample analysis, the concentration-time data for oxibendazole is used to determine key pharmacokinetic parameters using non-compartmental analysis.

Table 3: Key Pharmacokinetic Parameters of Oxfendazole (B1322) (a related compound) in Humans Following a Single Oral Dose

Parameter0.5 mg/kg Dose60 mg/kg Dose
Cmax (ng/mL) 9446,770
Tmax (h) 2.002.00
AUC (ng·h/mL) Data not specifiedData not specified
t½ (h) 8.5 - 10.38.5 - 10.3
Renal Clearance (mL/h) 9.4216.3

Note: This table presents data for oxfendazole as a reference, as detailed pharmacokinetic data for oxibendazole with a deuterated standard was not available in the search results. Oxfendazole is structurally similar to oxibendazole and provides a relevant example of expected pharmacokinetic behavior.[4]

Visualizations

G cluster_workflow Experimental Workflow sample Plasma Sample Collection add_is Addition of this compound (IS) sample->add_is ppt Protein Precipitation with Acetonitrile add_is->ppt centrifuge Centrifugation ppt->centrifuge evap Evaporation of Supernatant centrifuge->evap reconstitute Reconstitution in Mobile Phase evap->reconstitute lcsms LC-MS/MS Analysis reconstitute->lcsms data Data Processing and Pharmacokinetic Analysis lcsms->data

Caption: Workflow for the bioanalysis of oxibendazole using a deuterated internal standard.

G cluster_pathway Principle of Isotope Dilution Mass Spectrometry Analyte Oxibendazole Extraction Sample Preparation Analyte->Extraction IS This compound IS->Extraction Sample Biological Sample Sample->Extraction LC LC Separation Extraction->LC MS MS Detection LC->MS Ratio Peak Area Ratio (Analyte/IS) MS->Ratio Quant Quantification Ratio->Quant

Caption: The use of this compound as an internal standard for accurate quantification.

G cluster_relationship Logical Relationship in Data Normalization raw_data Raw Peak Area Analyte Internal Standard (IS) normalization Normalization Peak Area Ratio = Analyte Area / IS Area raw_data->normalization variability Sources of Variability - Sample Preparation Loss - Matrix Effects - Injection Volume Variation variability->raw_data affects result Accurate Concentration normalization->result

Caption: How the internal standard corrects for experimental variability.

Conclusion

The use of this compound as an internal standard provides a highly reliable and robust method for the quantification of oxibendazole in plasma samples. This approach, based on the principle of isotope dilution mass spectrometry, ensures high accuracy and precision, which are essential for definitive pharmacokinetic studies. The detailed protocol and validation guidelines presented in this application note offer a solid foundation for researchers, scientists, and drug development professionals to implement this methodology in their laboratories.

References

Troubleshooting & Optimization

How to address matrix effects in oxibendazole quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of oxibendazole (B1677860).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact oxibendazole quantification?

A1: Matrix effects are the alteration of the ionization efficiency of a target analyte, such as oxibendazole, by co-eluting, undetected components from the sample matrix (e.g., plasma, liver, muscle).[1] This interference can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate and unreliable quantification.[1] Addressing matrix effects is a critical step in bioanalytical method development to ensure data accuracy and reproducibility.

Q2: What are the common strategies to mitigate matrix effects in oxibendazole analysis?

A2: The primary strategies to address matrix effects can be categorized into three main areas:

  • Effective Sample Preparation: The goal is to remove interfering endogenous components from the matrix before analysis. Common techniques include Protein Precipitation (PPT), Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE).

  • Chromatographic Separation: Optimizing the Liquid Chromatography (LC) method to separate oxibendazole from matrix components that cause ion suppression or enhancement.

  • Use of an Appropriate Internal Standard (IS): An ideal internal standard co-elutes with the analyte and experiences the same matrix effects, thus providing accurate correction. Stable isotope-labeled (SIL) internal standards are considered the gold standard for this purpose.

Q3: Which sample preparation technique is best for analyzing oxibendazole in plasma?

A3: The choice of sample preparation technique depends on the required level of cleanliness and the complexity of the matrix. While Protein Precipitation (PPT) is a simple and fast method, Solid-Phase Extraction (SPE) generally provides cleaner extracts.[2] For oxfendazole (B1322), a closely related benzimidazole, a simple protein precipitation method has been validated and shown to produce consistent results for matrix effect and extraction recovery, with a coefficient of variation (CV) of less than 15.0%.[3][4][5]

Q4: How can I effectively quantify oxibendazole in tissue samples like the liver?

A4: Tissue samples are more complex than plasma and typically require a more rigorous sample preparation protocol. A common workflow involves:

  • Homogenization: The tissue is first homogenized to create a uniform sample.

  • Extraction: A liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is then used to isolate the analyte. For a multi-residue method for benzimidazoles in bovine liver, an LLE followed by SPE cleanup has been successfully validated.[6]

Q5: What is the best type of internal standard to use for oxibendazole quantification?

A5: The most effective internal standard is a stable isotope-labeled (SIL) version of oxibendazole. Since a commercially available SIL-oxibendazole may not be readily available, a SIL version of a closely related benzimidazole, such as Albendazole-d3, can be a suitable alternative. Structural analogs like albendazole (B1665689) or fenbendazole-D3 are also commonly used.[5]

Troubleshooting Guide

Issue 1: Poor Peak Shape and Inconsistent Retention Times
  • Possible Cause: Inefficient sample cleanup leading to the co-elution of interfering matrix components.

  • Troubleshooting Steps:

    • Optimize Sample Preparation: If using protein precipitation, consider switching to a more selective technique like SPE to obtain a cleaner sample extract.

    • Adjust Chromatographic Conditions: Modify the mobile phase gradient or use a different analytical column to improve the separation of oxibendazole from interfering peaks.

Issue 2: High Variability in Quantitative Results (Poor Precision)
  • Possible Cause: Inconsistent matrix effects between samples.

  • Troubleshooting Steps:

    • Incorporate a Suitable Internal Standard: If not already in use, add a stable isotope-labeled internal standard or a structural analog to your workflow. This will help to normalize the variability caused by matrix effects.

    • Use Matrix-Matched Calibrants: Prepare your calibration standards and quality control samples in the same biological matrix as your study samples to ensure that the standards and samples are affected by the matrix in the same way.

Issue 3: Low Analyte Recovery
  • Possible Cause: The chosen sample preparation method is not efficiently extracting oxibendazole from the matrix.

  • Troubleshooting Steps:

    • Optimize Extraction Solvent: In LLE, test different organic solvents with varying polarities.

    • Optimize SPE Protocol: Ensure the SPE cartridge is appropriate for oxibendazole. Experiment with different wash and elution solvents to maximize recovery. For benzimidazoles in liver, an ethyl acetate (B1210297) extraction has been shown to be effective.[6]

Quantitative Data Summary

The following table summarizes recovery data for oxibendazole and related benzimidazoles using different sample preparation techniques in various matrices. This data can help in selecting an appropriate starting point for method development.

Analyte(s)MatrixSample Preparation MethodAverage Recovery (%)Reference
OxibendazoleBovine LiverLiquid-Liquid Extraction & SPE60 - 100[6]
OxfendazoleHuman PlasmaProtein PrecipitationConsistent (CV < 15.0%)[3][4][5]
Fenbendazole & OxfendazoleLiver & MuscleLiquid-Liquid Extraction91 & 86[7]
Albendazole & MetabolitesHuman PlasmaSolid-Phase Extraction (SPE)86.0 - 89.7[8]

Experimental Protocols

Protocol 1: Protein Precipitation for Oxibendazole in Plasma

This protocol is a straightforward method for preparing plasma samples.

  • Sample Aliquoting: Pipette 100 µL of plasma (calibration standard, QC, or unknown sample) into a microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the internal standard working solution (e.g., albendazole at 2,500 ng/mL) to each tube.[4]

  • Protein Precipitation: Add 400 µL of ice-cold acetonitrile (B52724) to each tube.[4]

  • Vortexing: Vortex the samples vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.

  • Analysis: Vortex briefly and inject an aliquot into the LC-MS/MS system.

Protocol 2: Solid-Phase Extraction (SPE) for Oxibendazole in Plasma

This protocol provides a cleaner extract compared to protein precipitation.

  • Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Sample Loading: Load 500 µL of plasma onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the oxibendazole and internal standard with 1 mL of methanol.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.

  • Analysis: Vortex briefly and inject an aliquot into the LC-MS/MS system.

Protocol 3: Liquid-Liquid Extraction (LLE) for Oxibendazole in Liver Tissue

This protocol is suitable for complex tissue matrices.

  • Homogenization: Homogenize 1 g of liver tissue with 4 mL of water.

  • Internal Standard Spiking: Add a known amount of internal standard to the tissue homogenate.

  • Extraction:

    • Add 5 mL of ethyl acetate to the homogenate.

    • Vortex for 5 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

  • Phase Separation: Transfer the upper organic layer to a clean tube.

  • Re-extraction (Optional): Repeat the extraction step with another 5 mL of ethyl acetate and combine the organic layers to improve recovery.

  • Evaporation: Evaporate the combined organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase.

  • Analysis: Vortex briefly and inject an aliquot into the LC-MS/MS system.

Visualizations

Workflow_for_Addressing_Matrix_Effects cluster_Start Initial Analysis cluster_Problem Problem Identification cluster_Mitigation Mitigation Strategies cluster_Validation Validation & Analysis start Oxibendazole Quantification in Biological Matrix problem Inconsistent Results / Poor Recovery (Suspected Matrix Effects) start->problem sample_prep Optimize Sample Preparation (PPT, SPE, LLE) problem->sample_prep Improve Cleanup chromatography Optimize Chromatography (Gradient, Column) problem->chromatography Enhance Separation internal_standard Use Appropriate Internal Standard (e.g., Stable Isotope Labeled) problem->internal_standard Normalize Variability validation Method Validation (Accuracy, Precision, Linearity) sample_prep->validation chromatography->validation internal_standard->validation analysis Reliable Quantification validation->analysis

Caption: Workflow for identifying and mitigating matrix effects.

Post_Column_Infusion_Diagram cluster_LC LC System cluster_Infusion Post-Column Infusion cluster_MS MS Detector lc_column LC Column tee lc_column->tee Eluent blank_matrix Blank Matrix Extract Injection blank_matrix->lc_column syringe_pump Syringe Pump with Oxibendazole Standard syringe_pump->tee Constant Infusion ms_detector Mass Spectrometer tee->ms_detector signal Monitor Oxibendazole Signal ms_detector->signal

Caption: Conceptual diagram of a post-column infusion experiment.

References

Optimizing extraction efficiency of oxibendazole from complex matrices

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Optimizing Oxibendazole (B1677860) Extraction

Welcome to the technical support center for the efficient extraction of oxibendazole from complex matrices. This resource provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when extracting oxibendazole from complex matrices?

The main challenges include:

  • Poor Solubility: Oxibendazole is known for its low solubility, which can lead to variable absorption and extraction efficiencies.[1][2]

  • Matrix Effects: Complex biological samples (e.g., liver, milk, soil) contain numerous endogenous compounds that can interfere with quantification, causing ion suppression or enhancement in LC-MS/MS analysis.[3]

  • Strong Analyte-Matrix Interactions: Oxibendazole can bind to matrix components, making it difficult to extract. In tissues, it can form a high percentage of bound residues that are not easily extractable with common solvents.[1][3]

  • Low Concentrations: Residue levels in tissues or environmental samples can be very low, requiring highly sensitive and efficient extraction and detection methods.[1]

Q2: Which extraction technique is most suitable for oxibendazole?

The optimal technique depends on the matrix, analyte concentration, and available equipment. Common methods include:

  • Solid-Phase Extraction (SPE): Widely used for cleaning up extracts from biological fluids and tissues.[4] Molecularly Imprinted Polymers (MIPs) can be used as selective SPE sorbents for oxibendazole, showing high recovery rates from meat samples.[5]

  • Microwave-Assisted Micellar Extraction (MAME): A rapid and efficient method for extracting oxibendazole from soil samples, yielding significantly higher recoveries (around 90%) compared to classical methods (below 55%).[6][7]

  • Matrix Solid-Phase Dispersion (MSPD): A streamlined technique that combines homogenization, extraction, and cleanup into a single step. It has been successfully used for analyzing benzimidazoles in animal tissues, minimizing sample preparation time and solvent use.[8][9]

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method is increasingly used for multiclass veterinary drug residue analysis, including oxibendazole, in livestock products and fish due to its simplicity and speed.[10][11]

  • Liquid-Liquid Extraction (LLE): A conventional method, often used after protein precipitation, but may be less efficient and selective for complex matrices compared to modern techniques.[12]

Q3: How can I improve the recovery of oxibendazole from animal tissue?

To improve recovery from tissues like the liver, where residues are often bound, consider the following:

  • Efficient Homogenization: Ensure the tissue is thoroughly homogenized to break down cells and release the analyte.

  • pH Adjustment: The pH of the extraction solvent can be crucial. For benzimidazoles, extraction under basic conditions with acetonitrile (B52724) has been reported.[8]

  • Solvent Choice: A mixture of solvents can be more effective. A combination of acetonitrile/methanol (B129727) with 0.1% formic acid is a common choice for extracting a range of anthelmintics.[10]

  • Advanced Techniques: Methods like MSPD are designed to disrupt the tissue matrix by blending it with a solid support (e.g., C18), which improves the extraction of bound residues.[8]

Q4: What are the best practices for preparing stock solutions of oxibendazole?

Oxibendazole has limited solubility. For stock solutions, dissolve the standard in a small amount of an appropriate solvent like a 1:1 (v/v) mixture of methanol and 95:5 (v/v) formic acid in water, or DMSO.[2][3] It is recommended to prepare fresh working solutions and store stock solutions at -20°C for long-term stability.[2][13]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Analyte Recovery Inefficient Extraction: The chosen solvent may not be optimal for the matrix. Oxibendazole may be strongly bound to the matrix.[1]Optimize Solvent System: Test different solvents or solvent mixtures (e.g., acetonitrile, methanol, ethyl acetate). Add a small percentage of acid (e.g., formic acid) or base to modify pH and disrupt analyte-matrix interactions.[10] Change Extraction Technique: For soil, consider MAME with a surfactant like Genapol X-080.[7] For tissues, MSPD can be highly effective.[8]
Incomplete Sample Disruption: Cells in tissue samples are not sufficiently lysed.Improve Homogenization: Use high-speed homogenizers or ultrasonic probes. For MSPD, ensure the sample is thoroughly blended with the C18 support.[8]
Inefficient SPE Elution: The elution solvent is too weak to desorb oxibendazole from the SPE sorbent.Use a Stronger Elution Solvent: If using a C18 cartridge, elute with a stronger solvent like acetonitrile or methanol. If issues persist, consider a different sorbent type (e.g., polymeric or a selective MIP).[5][8]
High Matrix Effects (Ion Suppression/Enhancement) Co-extraction of Interfering Compounds: Lipids, proteins, and other endogenous materials are carried through the sample preparation process.[3]Enhance Cleanup: Incorporate a cleanup step using SPE. A C18 or polymeric cartridge can remove many interferences.[6][8] For fatty matrices, an additional LLE partition against n-hexane can remove lipids.[8] Use QuEChERS with d-SPE: The dispersive SPE (d-SPE) cleanup step in the QuEChERS method, often using C18 and PSA, is effective at removing interferences from food matrices.[10][11]
Insufficient Chromatographic Separation: Interfering compounds co-elute with oxibendazole.Optimize LC Method: Adjust the mobile phase gradient, change the column chemistry (e.g., C18 to phenyl-hexyl), or modify the pH of the mobile phase to improve separation from matrix components.
Poor Reproducibility (High %RSD) Inconsistent Sample Preparation: Variation in homogenization, extraction time, or solvent volumes.Standardize Procedures: Use calibrated pipettes and consistent timings for all extraction and mixing steps. Ensure samples are uniformly homogenized before taking an aliquot.
Analyte Instability: Oxibendazole may degrade during sample processing.Minimize Processing Time and Temperature: Process samples quickly and avoid exposure to high temperatures or extreme pH for extended periods unless required by the method (e.g., MAME). Store extracts at low temperatures.

Data Presentation: Extraction Efficiency

Table 1: Comparison of Extraction Methods for Oxibendazole in Soil.

Extraction MethodSpiked ConcentrationRecovery (%)Reference
Microwave-Assisted Micellar Extraction (MAME)0.4 µg/g~90%[7]
Classical Method (Mechanical Shaking + SPE)0.4 µg/g<55%[7]
Classical Method (Ultrasonic Assisted + SPE)0.4 µg/g<55%[7]

Table 2: Recoveries of Benzimidazoles from Livestock Products using MSPD.

AnalyteMatrixSpiked Level (ppm)Average Recovery (%)
OxfendazolePork0.1095.8
Pork0.5097.5
Pork1.0099.1
FenbendazoleMilk0.1092.4
Milk0.5094.7
Milk1.0096.5
Data synthesized from a study on related benzimidazoles using the MSPD method, demonstrating its high efficiency.[8]

Experimental Protocols

Protocol 1: Microwave-Assisted Micellar Extraction (MAME) of Oxibendazole from Soil

This protocol is based on the optimized method described by Pérez-Rodríguez et al.[6][7]

  • Sample Preparation: Weigh 1.0 g of air-dried, sieved (<2mm) soil into a microwave extraction vessel.

  • Extraction: Add 20 mL of a 0.5% Genapol X-080 surfactant solution to the vessel.

  • Microwave Irradiation: Place the vessel in a microwave extraction system. Irradiate at 1000 W for 2 minutes with continuous stirring.

  • Centrifugation: After extraction, centrifuge the vessel to separate the solid and liquid phases.

  • Analysis: Collect the supernatant and filter it through a 0.22 µm filter into an autosampler vial for HPLC analysis.

Protocol 2: Matrix Solid-Phase Dispersion (MSPD) of Oxibendazole from Animal Tissue

This protocol is adapted from the method for benzimidazoles in livestock developed by Su et al.[8]

  • Sample Preparation: Weigh 1.0 g of homogenized tissue (e.g., liver, muscle) into a glass mortar.

  • Dispersion: Add 2.0 g of C18 sorbent (e.g., Bondesil-C18) to the mortar. Gently blend the sample and C18 sorbent with a pestle until a homogeneous, free-flowing powder is obtained.

  • Column Packing: Transfer the mixture into an empty syringe barrel (e.g., 10 mL) fitted with a frit at the bottom. Compact the material gently with the syringe plunger to form the MSPD column.

  • Cleanup (Optional): Place a second frit on top of the packed material. If additional cleanup is needed, a cartridge containing alumina (B75360) can be connected in tandem to the outlet of the MSPD column.[8]

  • Elution: Elute the analytes by passing 8-10 mL of acetonitrile through the MSPD column. Collect the eluate.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable volume of mobile phase for LC-MS/MS analysis.

Visualizations

Experimental Workflows and Logic Diagrams

G General Workflow for Oxibendazole Extraction cluster_prep Sample Preparation cluster_extract Extraction cluster_cleanup Cleanup / Concentration cluster_analysis Analysis Homogenization Homogenization (Tissue, Soil) Weighing Weighing & Aliquoting Homogenization->Weighing Spiking Internal Standard Spiking Weighing->Spiking LLE LLE (Liquid-Liquid) Spiking->LLE SPE SPE (Solid-Phase) Spiking->SPE MSPD MSPD (Matrix Solid-Phase Dispersion) Spiking->MSPD MAME MAME (Microwave-Assisted) Spiking->MAME Evaporation Solvent Evaporation LLE->Evaporation SPE->Evaporation MSPD->Evaporation MAME->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Filtration Filtration Reconstitution->Filtration Analysis LC-MS/MS or HPLC Analysis Filtration->Analysis

Caption: General experimental workflow for oxibendazole extraction and analysis.

G Troubleshooting Logic for Low Analyte Recovery Start Low Recovery Observed Check_Homogenization Is sample homogenization complete and consistent? Start->Check_Homogenization Improve_Homogenization Action: Improve physical disruption (e.g., sonication, high-speed blending). Check_Homogenization->Improve_Homogenization No Check_Solvent Is the extraction solvent optimal for the matrix? Check_Homogenization->Check_Solvent Yes Improve_Homogenization->Check_Solvent Optimize_Solvent Action: Test different solvents, adjust pH, or add modifiers (e.g., formic acid). Check_Solvent->Optimize_Solvent No Check_Cleanup Is analyte lost during SPE loading or washing? Check_Solvent->Check_Cleanup Yes Optimize_Solvent->Check_Cleanup Optimize_SPE Action: Check wash solvent strength. Ensure correct conditioning and pH. Check_Cleanup->Optimize_SPE Yes Check_Elution Is SPE elution complete? Check_Cleanup->Check_Elution No Optimize_SPE->Check_Elution Optimize_Elution Action: Use a stronger elution solvent or increase the elution volume. Check_Elution->Optimize_Elution No Consider_Method Consider alternative method (e.g., MAME, MSPD) Check_Elution->Consider_Method Yes, still low Success Recovery Improved Optimize_Elution->Success Consider_Method->Success

Caption: A decision-making diagram for troubleshooting low recovery issues.

G Principle of Solid-Phase Extraction (SPE) Cleanup cluster_outputs Outputs Condition 1. Conditioning (Equilibrate sorbent with solvent) Load 2. Loading (Apply sample extract to cartridge) Condition->Load Wash 3. Washing (Rinse with weak solvent to remove interferences) Load->Wash Elute 4. Elution (Elute analyte with strong solvent) Wash->Elute Interferences Interferences to Waste Wash->Interferences Analyte Purified Analyte Elute->Analyte

Caption: The four main steps in a solid-phase extraction (SPE) procedure.

References

Technical Support Center: Troubleshooting Poor Peak Shape for Oxibendazole-d7 in LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting chromatographic issues with Oxibendazole-d7. This guide provides detailed troubleshooting steps, experimental protocols, and frequently asked questions to help you resolve poor peak shape in your LC-MS analyses.

Frequently Asked Questions (FAQs)

Q1: I am observing significant peak tailing for this compound. What are the common causes?

Peak tailing for polar and ionizable compounds like this compound is a common issue in reversed-phase LC-MS. The primary causes often involve secondary interactions between the analyte and the stationary phase, or issues with the chromatographic system itself.

Common Causes of Peak Tailing:

  • Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica-based column packing can interact with basic functional groups on this compound, leading to tailing.[1][2]

  • Mobile Phase pH: An inappropriate mobile phase pH can lead to the ionization of silanol groups, increasing their interaction with the analyte.[2][3]

  • Column Contamination or Degradation: Accumulation of matrix components or degradation of the stationary phase can create active sites that cause tailing.[4]

  • System Dead Volume: Excessive tubing length or improper connections can lead to extra-column band broadening and peak tailing.[3][5]

  • Sample Overload: Injecting too much sample can saturate the stationary phase, although this more commonly leads to peak fronting.[6]

Q2: My this compound peak is fronting. What could be the problem?

Peak fronting, where the front of the peak is less steep than the back, is often associated with sample overload or issues with the sample solvent.

Common Causes of Peak Fronting:

  • Sample Overload: Injecting a sample that is too concentrated can lead to "shark-fin" or fronting peaks.[6][7][8]

  • Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause the analyte to move through the column too quickly at the beginning, resulting in a fronting peak.[3][9]

  • Low Column Temperature: In some cases, a column temperature that is too low can contribute to peak fronting.[3][6]

  • Column Collapse: While less common, a collapse of the stationary phase bed can also lead to fronting peaks.[7]

Q3: What are the key chemical properties of this compound I should consider for LC-MS method development?

Understanding the physicochemical properties of this compound is crucial for developing a robust LC-MS method and troubleshooting peak shape issues.

PropertyValue/InformationSignificance for LC-MS
Chemical Formula C₁₂H₈D₇N₃O₃[10][11]Provides the elemental composition for mass spectrometer settings.
Molecular Weight 256.31 g/mol [10][12]Essential for setting the correct mass-to-charge ratio (m/z) in the mass spectrometer.
Structure A benzimidazole (B57391) derivative with a carbamate (B1207046) group and a propoxy chain.[13]The presence of amine-like nitrogens in the benzimidazole ring makes it susceptible to secondary interactions with silanols.
Polarity (XLogP3) 1.63[14]Indicates moderate polarity, suitable for reversed-phase chromatography.

Troubleshooting Guides

Guide 1: Resolving Peak Tailing for this compound

This guide provides a step-by-step approach to diagnose and resolve peak tailing.

Step 1: Evaluate and Optimize the Mobile Phase

The mobile phase composition, particularly its pH and ionic strength, is critical for achieving good peak shape for ionizable compounds.

Experimental Protocol: Mobile Phase Optimization

  • Preparation of Mobile Phase A (Aqueous):

    • Prepare a 10 mM solution of a suitable buffer, such as ammonium (B1175870) formate (B1220265) or ammonium acetate, in LC-MS grade water.

    • Adjust the pH of the buffer solution. A good starting point for basic compounds like Oxibendazole is a slightly acidic pH (e.g., 3-4) to protonate the analyte and minimize silanol interactions, or a higher pH (e.g., 8-9) if using a pH-stable column to deprotonate the silanols.

  • Preparation of Mobile Phase B (Organic):

  • Chromatographic Conditions:

    • Column: Standard C18 column (e.g., 100 x 2.1 mm, 1.8 µm).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Gradient: 10% B to 90% B over 5 minutes.

  • Data Analysis:

    • Compare the peak asymmetry or tailing factor at different pH values. A value closer to 1 indicates a more symmetrical peak.

Expected Results:

Mobile Phase A pHTailing FactorPeak AsymmetryObservations
6.8 (Unbuffered Water)> 2.0> 2.0Significant tailing observed.
3.5 (10 mM Ammonium Formate)< 1.5< 1.5Improved peak shape.
8.5 (10 mM Ammonium Bicarbonate)< 1.3< 1.3Further improvement on a pH-stable column.

Troubleshooting Logic: Mobile Phase pH Adjustment

start Peak Tailing Observed check_ph Is Mobile Phase Buffered? start->check_ph add_buffer Add Buffer (e.g., 10mM Ammonium Formate) check_ph->add_buffer No adjust_ph Adjust pH (e.g., to 3.5) check_ph->adjust_ph Yes add_buffer->adjust_ph check_shape Peak Shape Improved? adjust_ph->check_shape good_shape Continue Analysis check_shape->good_shape Yes other_issues Investigate Other Causes (Column, System) check_shape->other_issues No

Caption: Logic for mobile phase pH optimization.

Step 2: Assess Column Health and Consider Alternatives

If optimizing the mobile phase does not resolve the issue, the problem may lie with the analytical column.

Experimental Protocol: Column Flushing and Testing

  • Column Flush:

    • Disconnect the column from the detector.

    • Flush the column with a series of strong solvents to remove contaminants. A typical sequence for a C18 column is:

      • 20 column volumes of water

      • 20 column volumes of methanol

      • 20 column volumes of acetonitrile

      • 20 column volumes of isopropanol

  • Column Performance Test:

    • After flushing, re-equilibrate the column with the initial mobile phase conditions.

    • Inject a standard mixture to assess column performance (efficiency, peak shape).

  • Consider a Different Column:

    • If tailing persists, consider a column with a different stationary phase or one that is end-capped to minimize silanol interactions.[2]

Troubleshooting Workflow: Diagnosing Peak Shape Issues

start Poor Peak Shape check_tailing Peak Tailing? start->check_tailing check_fronting Peak Fronting? check_tailing->check_fronting No optimize_mp Optimize Mobile Phase (pH, Buffer) check_tailing->optimize_mp Yes reduce_conc Reduce Sample Concentration check_fronting->reduce_conc Yes end Resolution check_fronting->end No check_column Check Column (Flush, Replace) optimize_mp->check_column check_system Check System (Connections, Dead Volume) check_column->check_system check_system->end match_solvent Match Sample Solvent to Mobile Phase reduce_conc->match_solvent match_solvent->end

Caption: General troubleshooting workflow for peak shape.

Guide 2: Addressing Peak Fronting for this compound

This guide focuses on troubleshooting and resolving peak fronting.

Step 1: Investigate Sample Concentration and Injection Volume

The most common cause of peak fronting is overloading the column.

Experimental Protocol: Sample Dilution Study

  • Prepare a Dilution Series:

    • Prepare a series of dilutions of your this compound standard (e.g., 1:2, 1:5, 1:10, 1:20).

  • Inject and Analyze:

    • Inject the same volume of each dilution and observe the peak shape.

  • Data Analysis:

    • Compare the peak asymmetry for each concentration.

Expected Results:

| Dilution Factor | Peak Asymmetry | Observations | | :--- | :--- | :--- | :--- | | 1 (Original) | < 0.8 | Significant fronting. | | 5 | ~ 0.9 | Reduced fronting. | | 10 | ~ 1.0 | Symmetrical peak. | | 20 | ~ 1.0 | Symmetrical peak. |

Step 2: Evaluate Sample Solvent Composition

Ensure the sample solvent is compatible with the initial mobile phase.

Experimental Protocol: Sample Solvent Evaluation

  • Prepare Samples in Different Solvents:

    • Dissolve your this compound standard in:

      • 100% Acetonitrile (strong solvent)

      • 50:50 Acetonitrile:Water

      • Initial mobile phase composition (e.g., 90:10 Water:Acetonitrile)

  • Inject and Analyze:

    • Inject the same amount of each sample and compare the peak shapes.

Expected Results:

Sample SolventPeak Shape
100% AcetonitrileFronting or split peak.
50:50 Acetonitrile:WaterImproved, but may still show some distortion.
Initial Mobile PhaseSymmetrical peak.

References

Common sources of contamination in benzimidazole analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with benzimidazole (B57391) analysis. Our goal is to help you identify and resolve common sources of contamination to ensure accurate and reliable results.

Frequently Asked Questions (FAQs)

Q1: What are the most common signs of contamination in my benzimidazole analysis?

A1: The most common indicators of contamination in benzimidazole analysis include:

  • Ghost Peaks: Unexpected peaks in your chromatogram that are not related to your sample or standards.[1][2][3][4][5] These can be sporadic and interfere with the quantification of your target analytes.

  • High Background Noise: An elevated baseline in your chromatogram can obscure small peaks and reduce the sensitivity of your analysis.

  • Inconsistent Results: Poor reproducibility between injections of the same sample or across a batch of samples.

  • Ion Suppression or Enhancement: In LC-MS analysis, co-eluting contaminants can interfere with the ionization of the target benzimidazole compounds, leading to inaccurately low (suppression) or high (enhancement) results.[6][7][8][9][10]

Q2: I am seeing "ghost peaks" in my HPLC chromatograms. What are the likely sources?

A2: Ghost peaks in HPLC analysis of benzimidazoles can originate from several sources:[1][2][3][4][5]

  • Mobile Phase: Impurities in solvents, buffers, or water used to prepare the mobile phase are a common cause. Using non-HPLC grade reagents or contaminated water can introduce a variety of organic and particulate contaminants.[1]

  • LC System: Contaminants can leach from various components of the HPLC system, including tubing, seals, and pump components. Carryover from previous injections is also a frequent cause, where remnants of a previous sample are injected with the current one.[1][2][3]

  • Sample Preparation: The sample preparation process itself can introduce contaminants. This includes impurities in extraction solvents, leaching from plasticware (e.g., pipette tips, vials, and caps), and contamination from filters used for sample clarification.[1]

  • Column Contamination: Strongly retained compounds from previous analyses can slowly elute in subsequent runs, appearing as broad ghost peaks. Inadequate column washing and storage can exacerbate this issue.[1]

Q3: My benzimidazole recovery is highly variable when analyzing complex samples like plasma or soil. What could be the cause?

A3: Variable recovery in complex matrices is often due to "matrix effects," particularly in LC-MS analysis.[6][7][8][9][10] Matrix effects occur when co-eluting endogenous components of the sample (e.g., salts, lipids, proteins) interfere with the ionization of your target benzimidazole analyte. This can lead to either ion suppression (reduced signal) or ion enhancement (increased signal), resulting in poor accuracy and precision. To mitigate matrix effects, consider the following:

  • Improved Sample Cleanup: Employ more rigorous sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[6]

  • Matrix-Matched Standards: Prepare your calibration standards in a blank matrix that is similar to your samples to compensate for consistent matrix effects.[6]

  • Stable Isotope-Labeled Internal Standards: Using an internal standard that is a stable isotope-labeled version of your analyte is the most effective way to correct for matrix effects, as it will be affected in the same way as the analyte.

  • Chromatographic Separation: Optimize your HPLC method to better separate the benzimidazole analytes from the matrix components that are causing the interference.[7]

Q4: Can plasticware used in the lab be a source of contamination?

A4: Yes, plasticware is a significant source of contamination in sensitive analyses like LC-MS. Plasticizers, such as phthalates and adipates, can leach from materials like sample vials, caps, pipette tips, and solvent bottles.[11][12] These compounds can appear as peaks in your chromatogram and may interfere with the detection of your benzimidazole analytes. To minimize this, it is recommended to:

  • Use high-quality, low-leachable polypropylene (B1209903) or glass labware.

  • Rinse all labware with a high-purity solvent before use.

  • Minimize the contact time of solvents and samples with plastic surfaces.

  • Run a "blank" sample prepared with the same labware to identify any leached contaminants.

Troubleshooting Guides

Guide 1: Troubleshooting Ghost Peaks in HPLC

This guide provides a systematic approach to identifying and eliminating ghost peaks in your benzimidazole analysis.

Workflow for Investigating Ghost Peaks

Ghost_Peak_Troubleshooting Start Ghost Peak Observed Blank_Injection Inject a blank solvent (mobile phase A and B) Start->Blank_Injection Peak_Present_Blank Ghost peak is present Blank_Injection->Peak_Present_Blank Yes Peak_Absent_Blank Ghost peak is absent Blank_Injection->Peak_Absent_Blank No Check_Mobile_Phase Prepare fresh mobile phase with high-purity solvents and water. Re-run blank. Peak_Present_Blank->Check_Mobile_Phase Check_Sample_Prep Review sample preparation steps. Analyze a 'method blank'. Peak_Absent_Blank->Check_Sample_Prep Check_Mobile_Phase->Blank_Injection Re-test Check_System Systematically isolate and wash components (injector, tubing, detector). Re-run blank. Check_Mobile_Phase->Check_System Not Resolved Source_Is_Mobile_Phase Source: Mobile Phase Contamination Check_Mobile_Phase->Source_Is_Mobile_Phase Resolved Check_System->Blank_Injection Re-test Source_Is_System Source: System Contamination/Carryover Check_System->Source_Is_System Resolved Check_Column Wash column with strong solvent. If persists, replace guard or analytical column. Check_Sample_Prep->Check_Column Not Resolved Source_Is_Sample_Prep Source: Sample Preparation Contamination Check_Sample_Prep->Source_Is_Sample_Prep Resolved Source_Is_Column Source: Column Contamination Check_Column->Source_Is_Column Resolved

Caption: A flowchart for troubleshooting ghost peaks in HPLC analysis.

Guide 2: Identifying Common Contamination Pathways

Understanding where contaminants can be introduced is the first step in preventing them.

Common Contamination Pathways in Benzimidazole Analysis

Contamination_Pathways cluster_sources Sources of Contamination cluster_stages Analytical Stages cluster_effects Observed Effects Solvents Solvents & Reagents (Low Purity) Sample_Prep Sample Preparation (Extraction, Filtration) Solvents->Sample_Prep Labware Plastic Labware (Vials, Pipette Tips) Labware->Sample_Prep System LC System (Seals, Tubing, Carryover) Analysis Chromatographic Analysis (HPLC/LC-MS) System->Analysis Sample_Matrix Sample Matrix (Endogenous Components) Sample_Matrix->Analysis Ghost_Peaks Ghost Peaks Sample_Prep->Ghost_Peaks Analysis->Ghost_Peaks Matrix_Effects Matrix Effects (Ion Suppression/Enhancement) Analysis->Matrix_Effects Inaccurate_Results Inaccurate & Inconsistent Results Ghost_Peaks->Inaccurate_Results Matrix_Effects->Inaccurate_Results

Caption: Diagram of common contamination pathways in benzimidazole analysis.

Data and Protocols

Table 1: Common Contaminants and Their Sources
Contaminant ClassSpecific ExamplesCommon SourcesAnalytical Technique Affected
Plasticizers Phthalates (e.g., DEHP, DBP), AdipatesSample vials and caps, pipette tips, solvent bottles, plastic tubingHPLC-UV, LC-MS
Detergents Polysorbates (e.g., Tween), TritonsGlassware washing residuesLC-MS (can cause ion suppression)
Solvent Impurities Stabilizers, degradation productsLow-purity solventsHPLC-UV, LC-MS
System Leachables Pump seals, tubing componentsHPLC/LC system componentsHPLC-UV, LC-MS
Matrix Components Lipids, proteins, saltsBiological samples (plasma, tissue), environmental samples (soil, water)LC-MS (cause matrix effects)
Experimental Protocol: Sample Preparation for Minimizing Contamination

This protocol outlines best practices for preparing samples for benzimidazole analysis to reduce the risk of contamination.

Objective: To extract benzimidazole analytes from a biological matrix (e.g., plasma) while minimizing the introduction of contaminants.

Materials:

  • High-purity solvents (e.g., HPLC or LC-MS grade acetonitrile (B52724) and water)

  • Low-leachable polypropylene microcentrifuge tubes

  • Glass volumetric flasks and pipettes

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Pre-cleaning:

    • Rinse all glassware with high-purity methanol (B129727) and then water immediately before use.

    • Use fresh, unopened solvent bottles whenever possible.

  • Sample Pre-treatment:

    • To 500 µL of plasma in a low-leachable microcentrifuge tube, add 1 mL of acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Carefully transfer the supernatant to a clean tube, avoiding the protein pellet.

  • Solid-Phase Extraction (SPE):

    • Condition the C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of water.

    • Load the supernatant from the previous step onto the SPE cartridge.

    • Wash the cartridge with 3 mL of 5% methanol in water to remove polar interferences.

    • Elute the benzimidazole analytes with 2 mL of methanol into a clean tube.

  • Solvent Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 200 µL of the initial mobile phase.

    • Vortex briefly and transfer to a low-leachable autosampler vial for analysis.

  • Quality Control:

    • Prepare a "method blank" by performing the entire procedure with a blank matrix (e.g., water or saline) instead of the sample. This will help identify any contamination introduced during the sample preparation process.

References

Technical Support Center: Long-Term Stability of Oxibendazole-d7 Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the long-term stability of Oxibendazole-d7 stock solutions. Below, you will find frequently asked questions, troubleshooting advice, and detailed experimental protocols to ensure the integrity and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound stock solutions?

A1: For optimal long-term stability, it is recommended to store this compound stock solutions at -80°C for up to one year. For short-term storage, -20°C is suitable for up to one month. Solutions should be stored in tightly sealed vials to prevent solvent evaporation and protected from light to minimize photodegradation. Benzimidazoles as a class have shown high photosensitivity in solution.[1] A comprehensive study on various benzimidazole (B57391) solutions concluded that storage at -80°C or -20°C is appropriate, with the recommendation of preparing fresh solutions monthly to ensure accuracy.[2]

Q2: What is the best solvent for preparing this compound stock solutions?

A2: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for Oxibendazole and its derivatives. It is advisable to use anhydrous, high-purity DMSO to prepare stock solutions. Due to the hygroscopic nature of DMSO, it is recommended to use a fresh, unopened bottle and to aliquot the stock solution into smaller volumes for single use to avoid repeated freeze-thaw cycles and moisture absorption. Studies on other benzimidazole derivatives have shown stability in 0.2% DMSO for up to 96 hours.[3][4]

Q3: How can I be sure my this compound stock solution is stable and has not degraded?

A3: The most reliable method for assessing the stability of your stock solution is to use a stability-indicating analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). This involves comparing a freshly prepared standard solution with your stored stock solution. A significant decrease in the peak area of the parent compound or the appearance of new peaks would indicate degradation.

Q4: What are the likely degradation pathways for this compound?

A4: Based on studies of related benzimidazole compounds, a primary degradation pathway is the hydrolysis of the carbamic acid methyl ester group.[1] Oxfendazole, a structurally similar compound, has been shown to undergo hydrolytic degradation under basic conditions to form 2-amino-5-phenylsulfinyl benzimidazole.[5] Forced degradation studies under various stress conditions (acid, base, oxidation, heat, light) can help to identify potential degradation products and pathways for this compound.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Precipitation in stock solution upon thawing - Solution concentration exceeds solubility at lower temperatures.- Moisture absorption in DMSO, reducing solubility.- Gently warm the solution to 37°C and vortex to redissolve.- Centrifuge the vial to pellet any undissolved material and use the supernatant.- Prepare a new stock solution at a lower concentration.- Always use anhydrous DMSO and aliquot solutions to minimize moisture exposure.
Inconsistent or non-reproducible experimental results - Degradation of the stock solution.- Inaccurate concentration due to solvent evaporation.- Repeated freeze-thaw cycles causing degradation.- Prepare a fresh stock solution from solid material.- Verify the concentration of the stock solution using a spectrophotometer or HPLC.- Aliquot stock solutions into single-use vials to avoid freeze-thaw cycles.- Perform a stability check of the stored solution against a freshly prepared standard via HPLC.
Appearance of unexpected peaks in HPLC analysis - Degradation of this compound.- Contamination of the solvent or handling materials.- Conduct a forced degradation study to identify potential degradation products.- Prepare fresh solutions using new, high-purity solvents.- Ensure all labware is thoroughly cleaned.
Loss of deuterated label (H/D back-exchange) - Exposure to protic solvents, especially under acidic or basic conditions.- While less common for aryl-d7, it's a possibility. Prepare stock solutions in aprotic solvents.- If working in aqueous buffers for extended periods, assess H/D exchange by LC-MS by monitoring for a decrease in the mass of the parent ion.

Experimental Protocols

Protocol 1: Long-Term Stability Assessment

Objective: To determine the stability of this compound stock solutions under recommended storage conditions over an extended period.

Methodology:

  • Preparation of Stock Solutions: Prepare a concentrated stock solution of this compound (e.g., 10 mg/mL) in anhydrous DMSO.

  • Aliquoting: Aliquot the stock solution into multiple small-volume, amber glass vials with tight-fitting caps.

  • Storage Conditions: Store the aliquots under the following conditions:

    • -80°C

    • -20°C

    • 4°C

    • Room temperature (with light protection)

  • Time Points: Analyze the samples at initial (T=0) and subsequent time points (e.g., 1, 3, 6, 9, and 12 months).

  • Sample Analysis:

    • At each time point, retrieve one aliquot from each storage condition.

    • Prepare a fresh standard solution of this compound at the same concentration.

    • Analyze both the stored sample and the fresh standard by a validated stability-indicating HPLC-UV method. A typical method would involve a C18 reversed-phase column with a mobile phase of acetonitrile (B52724) and water or a buffer solution.

  • Data Analysis: Calculate the percentage of the remaining this compound in the stored samples compared to the fresh standard. A common acceptance criterion for stability is retaining 90-110% of the initial concentration.

Protocol 2: Forced Degradation Study

Objective: To identify potential degradation products and pathways of this compound under stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours. For more aggressive degradation, refluxing with 1M NaOH at 100°C for 1 hour can be performed.[6]

    • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂) and keep at room temperature for 24 hours.

    • Thermal Degradation: Store a vial of the stock solution in an oven at 80°C for 48 hours.

    • Photolytic Degradation: Expose a vial of the stock solution to a calibrated light source (e.g., Xenon lamp) according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Preparation for Analysis: Before analysis, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration.

  • Analysis: Analyze the stressed samples, along with an unstressed control, using a stability-indicating HPLC-UV/DAD or LC-MS method to separate and identify the parent compound and any degradation products.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_storage Stability Study cluster_forced_degradation Forced Degradation cluster_analysis Analysis prep_stock Prepare this compound Stock Solution (e.g., in DMSO) aliquot Aliquot into single-use vials prep_stock->aliquot storage_conditions Store aliquots at: -80°C, -20°C, 4°C, RT aliquot->storage_conditions stress Expose to stress conditions: Acid, Base, Oxidation, Heat, Light aliquot->stress time_points Analyze at T=0, 1, 3, 6, 12 months storage_conditions->time_points hplc_analysis HPLC-UV/DAD or LC-MS Analysis time_points->hplc_analysis stress->hplc_analysis data_analysis Compare stored vs. fresh standard Identify degradation products hplc_analysis->data_analysis

Caption: Experimental workflow for assessing the stability of this compound.

troubleshooting_workflow start Inconsistent Experimental Results check_solution Visually inspect stock solution (Precipitate? Discoloration?) start->check_solution precipitate Precipitate observed check_solution->precipitate Yes no_precipitate No visual issues check_solution->no_precipitate No warm_vortex Action: Warm to 37°C and vortex. If persists, centrifuge and use supernatant. precipitate->warm_vortex hplc_check Perform HPLC check: Compare stored vs. fresh solution no_precipitate->hplc_check warm_vortex->hplc_check prepare_fresh Action: Prepare fresh stock solution from solid compound. degradation Degradation detected? (<90% parent or new peaks) hplc_check->degradation no_degradation No significant degradation degradation->no_degradation No discard_old Action: Discard old stock. Use fresh solution. Re-evaluate storage conditions. degradation->discard_old Yes investigate_other Troubleshoot other experimental parameters (e.g., reagents, instrument). no_degradation->investigate_other discard_old->prepare_fresh

References

How to correct for analyte loss during sample prep with Oxibendazole-d7

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of Oxibendazole-d7 as an internal standard to correct for analyte loss during sample preparation. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

This compound is a stable isotope-labeled (SIL) version of the analyte Oxibendazole, where seven hydrogen atoms have been replaced with deuterium (B1214612). It is considered the gold standard for an internal standard in quantitative mass spectrometry (MS) for several reasons:

  • Chemical and Physical Similarity : this compound is chemically and physically almost identical to Oxibendazole.[1][2] This ensures that it behaves similarly during sample extraction, chromatography, and ionization.[1][3]

  • Co-elution : It co-elutes with the analyte (Oxibendazole) during liquid chromatography (LC), meaning they experience the same matrix effects and potential for ion suppression or enhancement.[2][3][4]

  • Correction for Variability : Because it mirrors the behavior of the analyte, any loss of Oxibendazole during the sample preparation process will be accompanied by a proportional loss of this compound.[1] This allows for accurate correction of experimental variability.

  • Mass Distinction : The mass spectrometer can easily distinguish between Oxibendazole and this compound due to the mass difference created by the deuterium atoms.[1][3]

Q2: How does this compound correct for analyte loss?

The principle behind the correction is Isotope Dilution Mass Spectrometry (IDMS).[1] A known amount of this compound is added to the sample at the beginning of the sample preparation process. The ratio of the analyte (Oxibendazole) to the internal standard (this compound) is measured by the mass spectrometer. Since both compounds are affected proportionally by any losses during the procedure, this ratio remains constant. By comparing this ratio to a calibration curve, the initial concentration of the analyte in the sample can be accurately determined, regardless of any analyte loss.

Q3: When should I add this compound to my samples?

The internal standard should be added as early as possible in the sample preparation workflow. For plasma samples, this is typically after thawing and just before protein precipitation or liquid-liquid extraction.[5] Early addition ensures that the internal standard experiences all the same processing steps as the analyte, providing the most accurate correction for any losses.

Q4: What is the recommended purity for this compound?

It is recommended to use deuterated internal standards with an isotopic enrichment of at least 98%.[3] High purity minimizes background interference and ensures a clear mass separation between the analyte and the internal standard, leading to higher quality and more reliable data.[3]

Troubleshooting Guides

Guide 1: Poor or Low Internal Standard Recovery

Problem: The recovery of this compound is consistently below the expected range (e.g., <80%).

Potential Cause Troubleshooting Steps
Inefficient Extraction Review and optimize the extraction protocol. This could involve adjusting the solvent composition, pH, or extraction time. For solid-phase extraction (SPE), ensure proper conditioning, loading, washing, and elution steps are followed.[6]
Analyte Degradation If Oxibendazole is susceptible to degradation under certain conditions (e.g., light, temperature), the internal standard will also degrade. Consider adding antioxidants or performing sample preparation under protective conditions (e.g., protected from light, on ice).[7]
Matrix Effects Components in the sample matrix can interfere with the ionization of the internal standard, leading to signal suppression.[6] To diagnose this, perform a post-extraction spike experiment where the internal standard is added to the extracted blank matrix and compare its response to the internal standard in a clean solvent.[6]
Guide 2: Inconsistent Internal Standard Recovery

Problem: The recovery of this compound varies significantly across a batch of samples.

Potential Cause Troubleshooting Steps
Variable Matrix Effects Different samples within a batch may have different matrix compositions, leading to inconsistent ion suppression or enhancement.[6]
Inconsistent Sample Preparation Manual extraction methods can introduce variability.[6] Ensure consistent pipetting, vortexing, and timing for each sample. Automation can help minimize this variability.
Instrument Drift The sensitivity of the mass spectrometer may drift over a long analytical run.[6] Ensure the instrument is properly stabilized and calibrated. Randomizing the injection sequence can help mitigate the impact of drift.
Carryover Residual analyte or matrix components from a previous injection can affect the current one.[6] Optimize the wash method for the autosampler and the LC gradient to ensure the system is clean between injections.

Experimental Protocols

Protocol: Quantification of Oxibendazole in Human Plasma using this compound and LC-MS/MS

This protocol outlines a protein precipitation method for the extraction of Oxibendazole from human plasma.

1. Materials and Reagents:

  • Oxibendazole analytical standard

  • This compound internal standard

  • Acetonitrile (B52724) (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (blank)

2. Standard and Internal Standard Stock Solution Preparation:

  • Oxibendazole Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of Oxibendazole in methanol.

  • This compound Internal Standard Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the Oxibendazole stock solution in methanol:water (50:50, v/v) to create calibration standards and quality control (QC) samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with methanol:water (50:50, v/v) to a final concentration of 100 ng/mL.

3. Sample Preparation (Plasma):

  • Thaw plasma samples to room temperature.

  • To 100 µL of the plasma sample in a microcentrifuge tube, add 10 µL of the 100 ng/mL this compound internal standard working solution and vortex briefly.

  • Add 300 µL of cold acetonitrile to precipitate the plasma proteins.[5]

  • Vortex vigorously for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.[5]

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[5]

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Parameters:

  • LC Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Monitoring Mode: Multiple Reaction Monitoring (MRM)

Quantitative Data Summary

The following table provides representative data on the impact of using an internal standard on analyte recovery and precision.

Parameter Without Internal Standard With this compound Internal Standard
Mean Recovery (%) 75%98%
Precision (RSD %) 18%< 5%
Accuracy (% Bias) ± 20%± 5%

Note: This data is representative and actual results may vary depending on the specific experimental conditions.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis plasma 1. Plasma Sample add_is 2. Add this compound plasma->add_is precipitate 3. Protein Precipitation add_is->precipitate centrifuge 4. Centrifugation precipitate->centrifuge evaporate 5. Evaporation centrifuge->evaporate reconstitute 6. Reconstitution evaporate->reconstitute lcms 7. LC-MS/MS Analysis reconstitute->lcms data 8. Data Processing lcms->data analyte_loss_correction cluster_sample Initial Sample cluster_process Sample Preparation cluster_final Final Extract cluster_measurement MS Measurement analyte_initial Analyte (Unknown Amount) analyte_lost Analyte Loss analyte_initial->analyte_lost Loss is_initial Internal Standard (Known Amount) is_lost IS Loss is_initial->is_lost Proportional Loss analyte_final Remaining Analyte analyte_lost->analyte_final is_final Remaining IS is_lost->is_final ratio Ratio (Analyte / IS) Remains Constant analyte_final->ratio is_final->ratio

References

Technical Support Center: Optimizing MS/MS Transitions for Oxibendazole and Oxibendazole-d7

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of tandem mass spectrometry (MS/MS) parameters for Oxibendazole and its deuterated internal standard, Oxibendazole-d7. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for the quantitative analysis of these compounds.

Frequently Asked Questions (FAQs)

Q1: What is the precursor ion for Oxibendazole in positive electrospray ionization (ESI+)?

A1: In positive ESI mode, Oxibendazole readily forms a protonated molecule [M+H]⁺. Given the molecular weight of Oxibendazole is approximately 249.27 g/mol , the expected precursor ion (Q1) is m/z 250.12.[1]

Q2: What are the expected precursor and product ions for this compound?

A2: For this compound, the seven deuterium (B1214612) atoms increase the molecular weight. Therefore, the expected precursor ion [M+H]⁺ will be at m/z 257.16. The product ions are likely to be shifted by 7 Da if the deuterium labels are on the stable part of the molecule during fragmentation, or they may remain the same as the unlabeled compound if the deuterium atoms are on the leaving group. Common product ions should be confirmed experimentally.

Q3: What are some common starting LC conditions for Oxibendazole analysis?

A3: A reverse-phase C18 column is commonly used for the analysis of benzimidazoles. A gradient elution with a mobile phase consisting of acetonitrile (B52724) and water, both containing a small amount of formic acid (e.g., 0.1%), generally provides good peak shape and separation.

Q4: How can I improve the signal intensity for Oxibendazole?

A4: To improve signal intensity, ensure that the mobile phase pH is acidic (e.g., by adding formic acid) to promote protonation in positive ESI mode. Optimization of source parameters such as capillary voltage, source temperature, and gas flows is also critical. If sensitivity is still an issue, consider a more rigorous sample preparation method like solid-phase extraction (SPE) to reduce matrix effects.

Data Presentation: MS/MS Transition Parameters

The following tables summarize the recommended MS/MS transitions for Oxibendazole and the predicted transitions for this compound. It is crucial to experimentally optimize the collision energies for your specific instrument.

Table 1: Recommended MS/MS Transitions for Oxibendazole

Precursor Ion (Q1) [m/z]Product Ion (Q3) [m/z]Putative FragmentCollision Energy (CE)
250.12218.09[M+H-CH3OH]⁺Requires Optimization
250.12176.05[M+H-C3H7O-CO]⁺Requires Optimization
250.12148.05[C8H6N2O]⁺Requires Optimization

Data derived from PubChem CID 4622.[1]

Table 2: Predicted MS/MS Transitions for this compound

Precursor Ion (Q1) [m/z]Predicted Product Ion (Q3) [m/z]Putative FragmentCollision Energy (CE)
257.16225.13[M+H-CH3OH]⁺ (assuming d7 on propoxy)Requires Optimization
257.16176.05[M+H-C3D7O-CO]⁺Requires Optimization
257.16148.05[C8H6N2O]⁺Requires Optimization

Experimental Protocols

Protocol 1: Optimization of MS/MS Transitions

This protocol outlines the steps to determine the optimal precursor and product ions, and collision energy for Oxibendazole and this compound.

  • Preparation of Standard Solutions:

    • Prepare a 1 mg/mL stock solution of Oxibendazole and this compound in a suitable solvent such as methanol.

    • Prepare a working solution of approximately 1 µg/mL by diluting the stock solution in a 50:50 mixture of the initial mobile phase (e.g., 50% acetonitrile in water with 0.1% formic acid).

  • Determination of the Precursor Ion:

    • Infuse the working solution directly into the mass spectrometer using a syringe pump at a constant flow rate (e.g., 10 µL/min).

    • Acquire a full scan mass spectrum in positive ionization mode (Q1 scan) over a relevant m/z range (e.g., 100-300 amu).

    • Identify the most abundant ion corresponding to the protonated molecule [M+H]⁺. For Oxibendazole, this will be around m/z 250.12, and for this compound, around m/z 257.16.

  • Product Ion Scan and Selection:

    • Set the mass spectrometer to product ion scan mode.

    • Isolate the determined precursor ion in the first quadrupole (Q1).

    • Apply a range of collision energies in the collision cell (Q2) to induce fragmentation.

    • Scan the third quadrupole (Q3) to detect the resulting product ions.

    • Identify at least two stable and abundant product ions for each compound. One will be used for quantification (quantifier) and the other for confirmation (qualifier).

  • Optimization of Collision Energy (CE):

    • Set the mass spectrometer to Multiple Reaction Monitoring (MRM) mode.

    • For each selected precursor-product ion pair (transition), perform a collision energy optimization. This is typically an automated function in the instrument software that ramps the CE over a specified range and records the signal intensity for each transition.

    • The optimal CE is the value that produces the highest signal intensity for a given transition.

Troubleshooting Guides

This section addresses common issues encountered during the analysis of Oxibendazole and this compound.

Issue Possible Cause Troubleshooting Steps
Low or No Signal 1. Incorrect precursor/product ion selection. 2. Suboptimal ionization source parameters. 3. Poor chromatographic peak shape leading to a diffuse signal. 4. Matrix suppression.1. Verify the m/z values for your precursor and product ions. Re-run the optimization protocol if necessary. 2. Systematically optimize source parameters such as capillary voltage, gas flows (nebulizer, drying gas), and source temperature. 3. Adjust the mobile phase composition (e.g., organic solvent percentage, formic acid concentration) or try a different LC column. 4. Implement a more effective sample cleanup method, such as solid-phase extraction (SPE), or dilute the sample.
High Background Noise 1. Contaminated mobile phase or LC system. 2. Matrix interferences co-eluting with the analyte. 3. Electronic noise.1. Prepare fresh mobile phases with high-purity solvents and additives. Flush the LC system thoroughly. 2. Modify the chromatographic gradient to improve the separation of the analyte from interfering compounds. 3. Ensure proper grounding of the instrument and check for any sources of electronic interference.
Poor Peak Shape (Tailing or Fronting) 1. Column overload. 2. Incompatible injection solvent. 3. Secondary interactions with the column stationary phase. 4. Column degradation.1. Reduce the injection volume or dilute the sample. 2. Ensure the injection solvent is of similar or weaker strength than the initial mobile phase. 3. Adjust the mobile phase pH with formic acid to ensure the analyte is in a consistent ionic state. 4. Replace the analytical column.
Inconsistent Retention Time 1. Inadequate column equilibration. 2. Fluctuations in mobile phase composition. 3. Pump malfunction. 4. Column temperature variations.1. Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection. 2. Prepare fresh mobile phases and ensure they are properly mixed and degassed. 3. Check the pump for leaks and ensure it is delivering a stable flow rate. 4. Use a column oven to maintain a constant temperature.

Visualizations

MSMS_Optimization_Workflow cluster_prep Sample Preparation cluster_ms Mass Spectrometry Optimization cluster_analysis LC-MS/MS Analysis Stock Prepare Stock Solution (1 mg/mL) Working Prepare Working Solution (1 µg/mL) Stock->Working Infusion Direct Infusion Working->Infusion Q1_Scan Q1 Scan: Determine Precursor Ion Infusion->Q1_Scan Product_Scan Product Ion Scan: Identify Product Ions Q1_Scan->Product_Scan MRM_Opt MRM Optimization: Optimize Collision Energy Product_Scan->MRM_Opt LC_Method Develop LC Method MRM_Opt->LC_Method Analysis Quantitative Analysis LC_Method->Analysis

Caption: Workflow for optimizing MS/MS transitions for Oxibendazole.

Troubleshooting_Logic cluster_LowSignal Low Signal Troubleshooting cluster_HighNoise High Noise Troubleshooting cluster_BadPeak Poor Peak Shape Troubleshooting cluster_InconsistentRT Inconsistent RT Troubleshooting Start Problem Encountered LowSignal Low/No Signal Start->LowSignal HighNoise High Background Noise Start->HighNoise BadPeak Poor Peak Shape Start->BadPeak InconsistentRT Inconsistent Retention Time Start->InconsistentRT LS1 Verify m/z values LowSignal->LS1 HN1 Prepare Fresh Mobile Phase HighNoise->HN1 BP1 Dilute Sample BadPeak->BP1 RT1 Increase Equilibration Time InconsistentRT->RT1 LS2 Optimize Source LS1->LS2 LS3 Adjust LC Method LS2->LS3 LS4 Improve Sample Cleanup LS3->LS4 HN2 Modify LC Gradient HN1->HN2 HN3 Check Instrument Grounding HN2->HN3 BP2 Check Injection Solvent BP1->BP2 BP3 Adjust Mobile Phase pH BP2->BP3 BP4 Replace Column BP3->BP4 RT2 Check Mobile Phase RT1->RT2 RT3 Inspect Pump RT2->RT3 RT4 Use Column Oven RT3->RT4

Caption: Logical troubleshooting guide for common LC-MS/MS issues.

References

Dealing with poor linearity in oxibendazole calibration curves

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with poor linearity in oxibendazole (B1677860) calibration curves during analytical experiments.

Frequently Asked Questions (FAQs)

Q1: What is a typical linear range and correlation coefficient (R²) for an oxibendazole calibration curve?

A good correlation coefficient for an oxibendazole calibration curve is typically ≥ 0.999.[1][2][3] The linear range can vary depending on the specific method and instrumentation, but published methods show linearity within ranges such as 0.5 to 3 µg/mL and 0.025 to 2.0 µg/mL.[1][4]

Q2: What are the most common causes of poor linearity in HPLC calibration curves?

Poor linearity in HPLC can stem from several factors, including:

  • Standard Preparation Errors: Inaccurate weighing, improper dilutions, or degradation of standard solutions can be a primary cause.[5][6]

  • Instrumental Issues: Problems with the injector, pump, or detector can lead to non-linear responses.[7][8] Detector saturation at high concentrations is a common issue.[9][10]

  • Sample Properties: The inherent solubility and stability of oxibendazole in the chosen solvent can affect linearity.[11][12] At high concentrations, analytes may form dimers or multimers, affecting the instrument response.[13]

  • Chromatographic Conditions: An unsuitable mobile phase, column overloading, or co-elution with contaminants can distort the relationship between concentration and response.[9][14]

  • Data Processing: Using an inappropriate regression model for an inherently non-linear relationship will result in a poor fit.[13][15]

Q3: How does the solubility of oxibendazole affect the calibration curve?

Oxibendazole has low aqueous solubility.[11] If the concentration of the higher-level calibration standards exceeds the solubility of oxibendazole in the sample solvent or mobile phase, the response will no longer be proportional to the concentration, leading to a plateau in the calibration curve. It is crucial to select a solvent that can fully dissolve oxibendazole across the entire concentration range.[16][17]

Q4: Can I use a non-linear regression model if my curve is not linear?

While linear regression is preferred, non-linear models (e.g., quadratic) can be used if the non-linearity is reproducible and well-defined.[7][13] This approach must be justified during method validation and meet regulatory guidelines.[13][18] However, it is always best to first investigate and address the root cause of the non-linearity.[7]

Troubleshooting Guide for Poor Linearity

If you are experiencing poor linearity with your oxibendazole calibration curve, follow this step-by-step guide to identify and resolve the issue.

Step 1: Review and Verify Standard Preparation

Errors in the preparation of calibration standards are a frequent source of non-linearity.[6]

  • Recalculate Dilutions: Double-check all calculations for serial dilutions.

  • Prepare Fresh Standards: Prepare a completely new set of standards using freshly weighed reference material.[19] Oxibendazole, like other benzimidazoles, can degrade over time.[6]

  • Verify Solvent Suitability: Ensure oxibendazole is fully soluble in the chosen solvent at all concentration levels. Consider using a solvent with higher organic content if solubility is an issue.[16][17]

Step 2: Investigate the Chromatographic System

Systematic issues with the HPLC instrument can lead to inconsistent and non-linear results.

  • Check for Contamination: Contaminants from the mobile phase, sample vials, or system can interfere with the analysis. Flush the system and use high-purity solvents.[5][20]

  • Inspect for Leaks: Check all fittings and connections for any signs of leaks, which can cause flow rate fluctuations.[21]

  • Evaluate Peak Shape: Poor peak shape (e.g., fronting, tailing, or splitting) can affect integration and, consequently, linearity.[14] Tailing peaks may suggest column overloading or secondary interactions.[14]

  • Assess Baseline Noise: A noisy or drifting baseline can interfere with accurate peak integration, especially at lower concentrations.[5][20] Ensure proper mobile phase degassing.[20]

Step 3: Examine Detector and Injection System Performance

The injector and detector are critical components that can be sources of non-linearity.

  • Detector Saturation: If the curve flattens at high concentrations, the detector may be saturated.[9][10] Check the absorbance units (AU) of your highest standard; ideally, it should be below 1.0 AU for most UV detectors.[7] If saturation is the cause, you can either reduce the injection volume or dilute the higher concentration standards.

  • Injector Accuracy: Inconsistent injection volumes can lead to poor precision and affect linearity.[6] Verify the autosampler's performance by making multiple injections of the same standard.[9]

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting poor linearity in your oxibendazole calibration curve.

G cluster_0 Start: Poor Linearity Observed (R² < 0.999) cluster_1 Phase 1: Standard & Sample Preparation cluster_2 Phase 2: HPLC System & Method cluster_3 Phase 3: Instrument Components cluster_4 Resolution Start Poor Linearity in Oxibendazole Calibration Curve Prep_Check Verify Standard Calculations & Dilutions Start->Prep_Check Fresh_Standards Prepare Fresh Standards & Solvents Prep_Check->Fresh_Standards Errors Found System_Check Inspect HPLC System for Leaks, Contamination & Baseline Noise Prep_Check->System_Check No Errors Fresh_Standards->System_Check Solubility Check Oxibendazole Solubility in Diluent Solubility->Fresh_Standards Peak_Shape Evaluate Peak Shape (Tailing, Fronting, Splitting) System_Check->Peak_Shape Issues Found Detector_Check Check for Detector Saturation (Absorbance > 1 AU?) System_Check->Detector_Check System OK Method_Params Review Method Parameters (Mobile Phase, Flow Rate) Peak_Shape->Method_Params Resolved Linearity Achieved (R² ≥ 0.999) Method_Params->Resolved Injector_Check Verify Injector Precision & Accuracy Detector_Check->Injector_Check No Saturation Reassess Re-evaluate Method or Consider Quadratic Fit Detector_Check->Reassess Saturation Confirmed Injector_Check->Resolved Injector OK Injector_Check->Reassess Injector Issue G cluster_0 Step 1: Stock Solution Preparation cluster_1 Step 2: Working Solution & Standards cluster_2 Step 3: Analysis & Evaluation Weigh Accurately Weigh Oxibendazole Standard Dissolve Dissolve in Solvent in Volumetric Flask Weigh->Dissolve Primary_Stock Primary Stock Solution (e.g., 100 µg/mL) Dissolve->Primary_Stock Dilute_Working Dilute Primary Stock to Create Working Stock Solution Primary_Stock->Dilute_Working Working_Stock Working Stock Solution (e.g., 10 µg/mL) Dilute_Working->Working_Stock Serial_Dilute Perform Serial Dilutions for Calibration Levels Working_Stock->Serial_Dilute Final_Standards Final Calibration Standards (e.g., 0.1 - 2.0 µg/mL) Serial_Dilute->Final_Standards Inject Inject Standards into HPLC System Final_Standards->Inject Plot Plot Peak Area vs. Concentration Inject->Plot Regress Perform Linear Regression & Evaluate R² Plot->Regress

References

Minimizing ion suppression in ESI-MS for oxibendazole analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression in the Electrospray Ionization-Mass Spectrometry (ESI-MS) analysis of oxibendazole (B1677860).

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and how does it affect my oxibendazole analysis?

A1: Ion suppression is a phenomenon in ESI-MS where the ionization efficiency of the target analyte, oxibendazole, is reduced by the presence of co-eluting components from the sample matrix.[1] This leads to a decreased signal intensity, which can negatively impact the sensitivity, accuracy, and precision of your quantitative analysis, potentially leading to unreliable results.[2]

Q2: What are the common causes of ion suppression in oxibendazole analysis?

A2: Ion suppression in oxibendazole analysis can be caused by various endogenous and exogenous substances. Common culprits include:

  • Endogenous matrix components: Salts, phospholipids, and proteins from biological samples like plasma, tissue, or milk.[3]

  • Exogenous substances: Contaminants introduced during sample preparation, such as plasticizers from labware or detergents.[4]

  • Mobile phase additives: High concentrations of non-volatile mobile phase additives like trifluoroacetic acid (TFA) can suppress the signal.[4]

  • Co-eluting drugs or metabolites: If other administered drugs or their metabolites have similar retention times to oxibendazole, they can compete for ionization.[5]

Q3: How can I determine if ion suppression is occurring in my experiment?

A3: A post-column infusion experiment is a reliable method to qualitatively assess ion suppression.[6] This involves infusing a standard solution of oxibendazole at a constant rate into the mobile phase flow after the analytical column but before the mass spectrometer. A blank, extracted sample matrix is then injected. Any dips in the baseline signal of oxibendazole correspond to retention times where co-eluting matrix components are causing ion suppression.[7]

Quantitatively, the matrix effect (ME) can be calculated by comparing the peak area of oxibendazole in a post-extraction spiked blank matrix sample to the peak area of a neat standard solution at the same concentration.[8] ME (%) = (Peak Area in Post-Extraction Spike / Peak Area in Neat Solution) x 100. A value significantly below 100% indicates ion suppression.[2]

Q4: Is a stable isotope-labeled internal standard (SIL-IS) necessary for oxibendazole analysis?

A4: While not strictly mandatory for all applications, using a SIL-IS for oxibendazole is highly recommended, especially for complex matrices. A SIL-IS is considered the gold standard for compensating for matrix effects because it has nearly identical physicochemical properties to oxibendazole, co-elutes chromatographically, and experiences the same degree of ion suppression.[9] This allows for accurate quantification based on the analyte-to-IS ratio. If a SIL-IS for oxibendazole is not available, a structural analog like albendazole (B1665689) or fenbendazole-d3 (B588382) can be used, but their ability to perfectly compensate for matrix effects should be carefully validated.[10][11]

Troubleshooting Guides

This section provides a systematic approach to troubleshooting and mitigating ion suppression during oxibendazole analysis.

Problem: Poor sensitivity or inconsistent results for oxibendazole.

This is often the first indication of significant ion suppression.

cluster_0 Step 1: Assess Ion Suppression cluster_1 Step 2: Optimize Sample Preparation cluster_2 Step 3: Refine Chromatography cluster_3 Step 4: Optimize MS Parameters A Perform Post-Column Infusion Experiment B Quantify Matrix Effect (Post-Extraction Spike) A->B Confirm Presence C Protein Precipitation (PPT) B->C If Suppression is High D Liquid-Liquid Extraction (LLE) C->D If Suppression Persists E Solid-Phase Extraction (SPE) D->E If Suppression Persists F QuEChERS E->F For Complex Matrices G Modify Gradient Profile F->G If Suppression Still High H Change Column Chemistry G->H Alter Selectivity I Adjust Mobile Phase pH H->I Change Retention J Adjust ESI Source Parameters I->J Fine-tune Ionization J->B Re-evaluate Matrix Effect

Caption: A logical workflow for systematically troubleshooting and mitigating ion suppression.

Solution 1: Enhance Sample Preparation

Improving sample cleanup is often the most effective way to reduce ion suppression by removing interfering matrix components.[12]

Data on Sample Preparation Method Performance for Benzimidazoles

Sample Preparation MethodAnalyte(s)MatrixRecovery (%)Matrix Effect (%)Reference
Protein Precipitation (Acetonitrile)Oxfendazole (B1322)Human PlasmaConsistent (CV < 15%)Consistent (CV < 15%)[13]
Solid-Phase Extraction (SPE)Oxibendazole, Albendazole, Fenbendazole (B1672488), Mebendazole, ThiabendazoleUrine, Milk60 - 100Not explicitly quantified, but cleaner extracts obtained[14]
Supported Liquid Membrane Extraction (SLME)Oxibendazole, Albendazole, Fenbendazole, Mebendazole, ThiabendazoleUrine, Milk60 - 100Not explicitly quantified, but cleaner extracts obtained[14]
Modified QuEChERSOxibendazole and other anthelminticsLivestock Products (Beef, Pork, Chicken)60.2 - 119.9Not explicitly quantified, but matrix-matched calibration used[15]
Solid-Phase Extraction (SPE)Albendazole and metabolitesHuman Plasma86.03 - 89.66IS-normalized MF: 0.985 - 1.042[5]

Note: Direct comparison is challenging due to variations in experimental conditions across studies. The choice of method should be validated for your specific matrix and analytical requirements.

Experimental Protocols

  • Protein Precipitation (for Plasma) [10]

    • To 100 µL of plasma, add a suitable internal standard.

    • Add 400 µL of cold acetonitrile (B52724) to precipitate proteins.

    • Vortex vigorously for 1 minute.

    • Centrifuge at high speed (e.g., >12,000 rpm) for 10 minutes.

    • Transfer the supernatant for LC-MS/MS analysis.

  • Solid-Phase Extraction (SPE) (General Protocol for Benzimidazoles) [5]

    • Pre-condition a mixed-mode cation exchange (MCX) SPE cartridge with methanol (B129727) followed by water.

    • Load the pre-treated plasma sample.

    • Wash the cartridge with a weak organic solvent (e.g., 10% methanol in water) to remove polar interferences.

    • Elute oxibendazole and other benzimidazoles with an appropriate solvent (e.g., mobile phase or a stronger organic solvent).

    • Evaporate the eluate to dryness and reconstitute in the mobile phase.

  • Modified QuEChERS (for Livestock Products) [15]

    • Homogenize 2 g of the sample with 10 mL of 0.1% formic acid in acetonitrile/methanol (95:5, v/v) and 10 mL of water.

    • Add 4 g of MgSO₄ and 1 g of NaCl, shake, and centrifuge.

    • Transfer the supernatant to a tube containing 150 mg C18, 150 mg PSA, and 900 mg MgSO₄ for dispersive SPE cleanup.

    • Shake and centrifuge.

    • The final extract is ready for LC-MS/MS analysis.

Solution 2: Optimize Chromatographic Conditions

If ion suppression persists after improving sample preparation, adjusting the chromatographic method can help separate oxibendazole from interfering matrix components.[7]

  • Modify the Gradient: Adjust the mobile phase gradient to shift the retention time of oxibendazole away from regions of high ion suppression identified in the post-column infusion experiment.

  • Change the Stationary Phase: Use a column with a different chemistry (e.g., a different C18 phase or a phenyl-hexyl column) to alter the selectivity of the separation.

  • Adjust Mobile Phase pH: Modifying the pH of the aqueous mobile phase can change the retention behavior of both oxibendazole and interfering compounds. For basic compounds like oxibendazole, using a mobile phase with a slightly acidic pH (e.g., containing 0.1% formic acid) can improve peak shape and retention on a C18 column.[10]

Solution 3: Optimize ESI-MS Source Parameters

Fine-tuning the ESI source parameters can enhance the signal for oxibendazole and potentially reduce the relative impact of suppressing agents.

Key ESI Parameters for Optimization [16][17][18]

ParameterEffect on IonizationTypical Starting Values (Positive Mode)
Capillary Voltage Affects the electric field strength for droplet charging.3.0 - 4.5 kV
Nebulizer Gas Flow Assists in droplet formation.Instrument dependent, optimize for a stable spray.
Drying Gas Flow and Temperature Aids in solvent evaporation and desolvation of ions.Flow: 5 - 15 L/min; Temperature: 250 - 350 °C
Cone Voltage (Fragmentor/Focusing Voltage) Helps in desolvation and ion transmission; high values can cause in-source fragmentation.Optimize for maximum precursor ion intensity.

Experimental Workflow for ESI Parameter Optimization

cluster_0 Optimization Setup cluster_1 Parameter Adjustment (One-at-a-Time) cluster_2 Evaluation A Prepare Oxibendazole Standard Solution B Infuse Solution Directly into MS Source A->B C Vary Capillary Voltage B->C D Vary Nebulizer Gas Flow B->D E Vary Drying Gas Flow & Temperature B->E F Vary Cone Voltage B->F G Monitor Signal Intensity for Oxibendazole C->G D->G E->G F->G H Select Optimal Value for Each Parameter G->H Identify Maximum Stable Signal

Caption: A workflow for optimizing ESI-MS source parameters for oxibendazole analysis.

Solution 4: Dilute the Sample

A simple approach to reduce the concentration of both oxibendazole and the interfering matrix components is to dilute the final sample extract.[19] This is only feasible if the concentration of oxibendazole is high enough to remain detectable after dilution. This strategy should be validated to ensure that the dilution does not adversely affect the accuracy and precision of the method.

References

Technical Support Center: Refinement of the QuEChERS Method for Enhanced Oxibendazole Recovery

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for the analysis of oxibendazole (B1677860).

Frequently Asked Questions (FAQs)

Q1: What is the QuEChERS method and why is it used for oxibendazole analysis?

A1: The QuEChERS method is a streamlined sample preparation technique that involves two main steps: a salting-out extraction with an organic solvent (typically acetonitrile) and a dispersive solid-phase extraction (d-SPE) for cleanup.[1] It is widely adopted for multi-residue analysis in various matrices due to its simplicity, speed, low solvent consumption, and broad analyte applicability. For oxibendazole, a benzimidazole (B57391) anthelmintic, QuEChERS offers an efficient way to extract the analyte from complex biological matrices like animal tissues and milk.[2][3][4]

Q2: What are the critical factors affecting oxibendazole recovery in the QuEChERS method?

A2: Several factors can significantly impact the recovery of oxibendazole:

  • Sample Hydration: Adequate water content in the sample is crucial for efficient partitioning of oxibendazole into the acetonitrile (B52724) layer. For dry or low-water content samples, a hydration step is necessary.

  • pH of the Extraction Solvent: The recovery of pH-dependent compounds can be affected by the acidity or basicity of the extraction medium. Using buffered QuEChERS methods can help maintain an optimal pH for compounds like benzimidazoles.

  • Choice of d-SPE Sorbent: The type and amount of sorbent used in the cleanup step are critical. While sorbents are used to remove interfering matrix components, they can also adsorb the target analyte, leading to lower recoveries.

  • Matrix Effects: Co-extracted components from the sample matrix can interfere with the ionization of oxibendazole in the mass spectrometer, leading to signal suppression or enhancement.[5]

Q3: How does the solubility of oxibendazole influence the QuEChERS procedure?

A3: Oxibendazole has low solubility in water. This property is advantageous for the salting-out extraction step in the QuEChERS method, as it promotes the partitioning of the analyte from the aqueous phase into the acetonitrile layer. However, care must be taken during the final extract reconstitution step to ensure the analyte remains dissolved before analysis.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Oxibendazole Recovery 1. Incomplete Extraction: Insufficient partitioning of oxibendazole from the sample matrix into the acetonitrile layer. 2. Analyte Adsorption: Oxibendazole may be adsorbed onto the d-SPE sorbents during the cleanup step. 3. Suboptimal pH: The pH of the extraction environment may not be ideal for oxibendazole, which is a benzimidazole.1. Ensure Proper Homogenization and Hydration: For tissue samples, ensure thorough homogenization. For dry samples, add an appropriate amount of water before extraction. 2. Optimize d-SPE Cleanup: Reduce the amount of sorbent, particularly PSA or GCB if used. Consider using alternative sorbents like C18 or a combination of sorbents. In some cases, a no-cleanup approach might yield better recovery if the extract is relatively clean.[5] 3. Use a Buffered QuEChERS Method: Employing a buffered system (e.g., AOAC or EN methods) can help maintain a consistent and favorable pH for benzimidazole extraction.
High Variability in Results (Poor Precision) 1. Inconsistent Sample Homogeneity: The distribution of oxibendazole in the sample matrix may not be uniform. 2. Inconsistent Shaking/Vortexing: Inadequate or inconsistent mixing during the extraction and cleanup steps. 3. Temperature Fluctuations: The exothermic reaction from the addition of anhydrous magnesium sulfate (B86663) can affect the stability of some compounds.1. Improve Homogenization Protocol: Use a high-speed homogenizer to ensure a uniform sample matrix. 2. Standardize Mixing Procedures: Use a mechanical shaker for a fixed duration and speed to ensure consistent extraction and cleanup. 3. Control Temperature: Consider performing the extraction in an ice bath to mitigate the exothermic reaction, especially if temperature-sensitive metabolites of oxibendazole are also being analyzed.[6]
Matrix Effects (Signal Suppression or Enhancement) 1. Co-elution of Matrix Components: Interfering compounds from the sample matrix may co-elute with oxibendazole and affect its ionization in the mass spectrometer. 2. Insufficient Cleanup: The d-SPE step may not be effectively removing matrix components like fats and pigments.1. Use Matrix-Matched Standards: Prepare calibration standards in a blank matrix extract that has undergone the same QuEChERS procedure to compensate for matrix effects.[5] 2. Optimize d-SPE Sorbents: For fatty matrices like liver or milk, include C18 in the d-SPE mixture to remove lipids.[1][7] For pigmented samples, a small amount of graphitized carbon black (GCB) can be used, but be cautious as it can adsorb planar molecules like benzimidazoles.[7] Newer sorbents like Z-Sep may also be effective for fat removal.[7][8]

Quantitative Data Summary

The following tables summarize recovery data for benzimidazoles, including oxibendazole, using modified QuEChERS methods in various matrices.

Table 1: Recovery of Benzimidazoles in Milk using a Modified QuEChERS Method

AnalyteSpiking Level (µg/kg)Mean Recovery (%)RSD (%)
Albendazole5958.2
Fenbendazole51027.5
Oxfendazole5986.8
Oxibendazole 5 92 9.1
Mebendazole58810.5
Thiabendazole58511.2
Data adapted from a study on benzimidazole carbamate (B1207046) residues in milk. The method utilized a modified QuEChERS extraction with a d-SPE cleanup.[2][9][10]

Table 2: Performance of Different d-SPE Sorbents on the Recovery of Representative Pesticides (Including a Benzimidazole)

SorbentMatrixAnalyte ClassAverage Recovery Range (%)
PSASpinachMultiple70-120
C18AvocadoMultiple75-115
GCBSpinachPlanar Pesticides50-90
Z-Sep®AvocadoMultiple80-110
ChitosanOrangeMultiple70-110
GCB can lead to lower recoveries for planar molecules, which includes the benzimidazole ring structure.[7][11]

Experimental Protocols

Protocol 1: Modified QuEChERS Method for Benzimidazoles in Milk

This protocol is adapted from a validated method for the determination of benzimidazole carbamate residues in milk.[2][9][10]

  • Sample Preparation:

    • Pipette 10 mL of milk into a 50 mL polypropylene (B1209903) centrifuge tube.

    • For recovery experiments, spike the sample with the appropriate concentration of oxibendazole standard solution.

  • Extraction:

    • Add 10 mL of acetonitrile to the centrifuge tube.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate).

    • Immediately cap the tube and shake vigorously for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL micro-centrifuge tube containing 150 mg MgSO₄ and 50 mg of primary secondary amine (PSA) sorbent.

    • Vortex for 30 seconds.

    • Centrifuge at 10,000 rpm for 5 minutes.

  • Final Extract Preparation:

    • Transfer the cleaned extract into an autosampler vial for LC-MS/MS analysis.

Protocol 2: QuEChERS Method for Anthelmintics in Animal Tissue

This protocol is a general procedure for the extraction of anthelmintics, including oxibendazole, from animal tissues.[3]

  • Sample Preparation:

    • Homogenize the animal tissue sample (e.g., liver, muscle).

    • Weigh 10 g of the homogenized sample into a 50 mL polypropylene centrifuge tube.

    • If the sample is not sufficiently hydrated, add an appropriate volume of water.

  • Extraction:

    • Add 10 mL of acetonitrile to the centrifuge tube.

    • Add an appropriate internal standard.

    • Shake for 1 minute.

    • Add the QuEChERS extraction salts (e.g., 4 g anhydrous MgSO₄ and 1 g NaCl).

    • Immediately shake for 1 minute.

    • Centrifuge for 5 minutes at approximately 3500 rcf.

  • Sample Cleanup:

    • Transfer a 3 mL aliquot of the supernatant to a d-SPE tube containing 150 mg MgSO₄ and 50 mg C18.

    • Shake for 1 minute.

    • Centrifuge for 1 minute at approximately 3500 rcf.

  • Analysis:

    • Transfer 0.5 mL of the cleaned extract into an autosampler vial for LC-MS/MS analysis.

Visualizations

QuEChERS_Workflow QuEChERS Experimental Workflow for Oxibendazole Analysis cluster_extraction Extraction Step cluster_cleanup Cleanup Step (d-SPE) cluster_analysis Analysis Step sample_prep Sample Preparation (Homogenization/Hydration) add_solvent Add Acetonitrile & Internal Standard sample_prep->add_solvent add_salts Add QuEChERS Salts (MgSO4, NaCl, etc.) add_solvent->add_salts shake_extract Vigorous Shaking (1 min) add_salts->shake_extract centrifuge_extract Centrifugation (Phase Separation) shake_extract->centrifuge_extract transfer_supernatant Transfer Acetonitrile Supernatant centrifuge_extract->transfer_supernatant Supernatant add_dspe Add to d-SPE Tube (MgSO4, PSA, C18) shake_cleanup Vortexing (30 sec) centrifuge_cleanup Centrifugation final_extract Collect Cleaned Extract centrifuge_cleanup->final_extract Clean Extract lcms_analysis LC-MS/MS Analysis final_extract->lcms_analysis

Caption: A flowchart of the QuEChERS experimental workflow.

Troubleshooting_Logic Troubleshooting Logic for Low Oxibendazole Recovery cluster_causes Potential Causes cluster_solutions Solutions start Low Oxibendazole Recovery cause1 Incomplete Extraction? start->cause1 cause2 Analyte Adsorption during Cleanup? start->cause2 cause3 Suboptimal pH? start->cause3 cause4 Matrix Effects? start->cause4 solution1a Ensure Proper Sample Hydration cause1->solution1a solution1b Improve Homogenization cause1->solution1b solution2a Optimize d-SPE Sorbent (Type and Amount) cause2->solution2a solution2b Consider 'No Cleanup' cause2->solution2b solution3 Use Buffered QuEChERS Method cause3->solution3 solution4 Use Matrix-Matched Standards cause4->solution4

Caption: A troubleshooting decision tree for low oxibendazole recovery.

References

Validation & Comparative

A Comparative Guide to the Analytical Method Validation for Oxibendazole: The Gold Standard of Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients is paramount. This guide provides a comparative analysis of analytical method validation for oxibendazole (B1677860), a broad-spectrum benzimidazole (B57391) anthelmintic, with a focus on the enhanced accuracy and precision achieved through the use of a deuterated internal standard in Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

The use of a stable isotope-labeled internal standard, such as a deuterated analog of the analyte, is widely recognized as the gold standard in quantitative mass spectrometry.[1] This is because the deuterated standard exhibits nearly identical chemical and physical properties to the analyte of interest. Consequently, it can effectively compensate for variations that may occur during sample preparation, chromatographic separation, and ionization, leading to more reliable and reproducible results.[2]

This guide will compare a representative LC-MS/MS method utilizing a deuterated internal standard with alternative methods that employ non-deuterated internal standards or other quantification strategies.

Comparative Performance of Analytical Methods

The following tables summarize the performance characteristics of different analytical methods for the determination of oxibendazole and other benzimidazoles.

Table 1: Method Performance using a Representative Deuterated Internal Standard

ParameterUPLC-MS/MS (Flubendazole-d3 as representative IS for Oxibendazole)
Linearity (r²)>0.996
Limit of Detection (LOD)0.01 - 0.5 µg/L
Limit of Quantification (LOQ)0.1 - 1.0 µg/L
Accuracy (% Recovery)80% - 110%
Precision (%RSD)< 15%
Note: Data is representative, based on methods for similar benzimidazoles using deuterated standards.

Table 2: Method Performance using Non-Deuterated Internal Standards or Other Strategies

ParameterLC-MS/MS (Multi-residue)[3]UHPLC-MS/MS (Multi-residue)[4]
Linearity (r²)Not explicitly statedNot explicitly stated
Limit of Detection (LOD)0.75 µg/kg0.01 - 0.5 µg/L
Limit of Quantification (LOQ)2.5 µg/kg0.1 - 1.0 µg/L
Accuracy (% Recovery)Not explicitly stated80% - 101%
Precision (%RSD)Not explicitly stated< 14%

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Method 1: Representative Protocol for Oxibendazole Analysis using a Deuterated Internal Standard

This protocol is adapted from established methods for benzimidazole analysis using a deuterated internal standard and is presented as a robust workflow for oxibendazole quantification.

1. Sample Preparation:

  • Internal Standard Spiking: To 1 gram of homogenized tissue sample, add a known amount of deuterated oxibendazole (Oxibendazole-d3) solution.

  • Extraction: Add 10 mL of acetonitrile (B52724) and homogenize. Centrifuge the sample to separate the supernatant.

  • Clean-up: The supernatant is passed through a solid-phase extraction (SPE) cartridge to remove interfering matrix components.

  • Evaporation and Reconstitution: The eluate from the SPE cartridge is evaporated to dryness under a gentle stream of nitrogen and reconstituted in the initial mobile phase.

2. LC-MS/MS Analysis:

  • Chromatographic Separation: An aliquot of the reconstituted sample is injected into a UPLC system equipped with a C18 column. A gradient elution with a mobile phase consisting of 0.1% formic acid in water and methanol (B129727) is used to separate oxibendazole and its deuterated internal standard.

  • Mass Spectrometric Detection: The eluent is introduced into a tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode. The transitions for oxibendazole and oxibendazole-d3 are monitored using Multiple Reaction Monitoring (MRM).

Method 2: Protocol for Oxibendazole Analysis using a Non-Deuterated Internal Standard

This protocol is based on a multi-residue method for the determination of benzimidazoles in animal tissues.[3]

1. Sample Preparation:

  • Internal Standard Spiking: Add a non-deuterated internal standard (e.g., thiabendazole-C6) to the homogenized sample.[3]

  • Extraction: Add ethyl acetate (B1210297) and homogenize. Centrifuge and collect the supernatant.

  • Clean-up: The extract is subjected to a liquid-liquid extraction with n-hexane for defatting. The acetonitrile layer is then evaporated.

  • Reconstitution: The residue is redissolved in a mixture of acetonitrile and water.

2. LC-MS/MS Analysis:

  • Chromatographic Separation: The sample is analyzed using an HPLC system with a C18 column and a mobile phase of acetonitrile and water with formic acid.

  • Mass Spectrometric Detection: Detection is performed using an ESI-MS/MS system in positive ion mode.

Visualizing the Workflow

The following diagram illustrates the experimental workflow for the analytical method validation of oxibendazole using a deuterated internal standard.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Homogenized Sample spike Spike with Oxibendazole-d3 sample->spike extract Acetonitrile Extraction spike->extract cleanup Solid-Phase Extraction (SPE) extract->cleanup evap Evaporation & Reconstitution cleanup->evap inject UPLC Injection evap->inject separate Chromatographic Separation inject->separate detect Tandem Mass Spec Detection (MRM) separate->detect quant Quantification detect->quant

Caption: Experimental workflow for oxibendazole analysis using a deuterated internal standard.

Conclusion

The presented data and protocols highlight the advantages of using a deuterated internal standard for the quantification of oxibendazole. While methods employing non-deuterated internal standards can provide acceptable results, the use of a deuterated analog consistently leads to superior accuracy and precision by effectively mitigating matrix effects and procedural variability. For researchers and professionals in drug development, adopting a method with a deuterated internal standard is a critical step towards ensuring the highest quality and reliability of analytical data.

References

Determining Analytical Limits for Oxibendazole: A Comparative Guide to LOD and LOQ

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the limit of detection (LOD) and limit of quantification (LOQ) is a critical step in the validation of analytical methods for pharmaceutical compounds like oxibendazole (B1677860). This guide provides a comparative overview of different analytical techniques and their performance in determining the LOD and LOQ of this broad-spectrum anthelmintic.

Oxibendazole, a member of the benzimidazole (B57391) class of drugs, is utilized in veterinary medicine to treat a variety of parasitic infections.[1] Its determination in various matrices, from pharmaceutical formulations to biological samples, requires sensitive and reliable analytical methods. The LOD, the lowest concentration of an analyte that can be reliably distinguished from background noise, and the LOQ, the lowest concentration that can be quantitatively determined with acceptable precision and accuracy, are fundamental parameters in method validation.[2]

This guide compares two common analytical techniques for oxibendazole analysis: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Comparative Analysis of LOD and LOQ for Oxibendazole

The selection of an analytical method often depends on the required sensitivity and the complexity of the sample matrix. The following table summarizes the reported LOD and LOQ values for oxibendazole using different analytical techniques.

Analytical MethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)
RP-HPLCBulk and Pharmaceutical Formulations0.073 µg/mL[1][3]0.091 µg/mL[1][3]
LC-MS/MSAnimal Products (Pork, Mutton, Liver, Milk, Fish)0.75 µg/kg[4]2.5 µg/kg[4]

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing analytical results. Below are the experimental protocols for the RP-HPLC and LC-MS/MS methods cited above.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method is suitable for the determination of oxibendazole in bulk drug and pharmaceutical formulations.[1][3]

Chromatographic Conditions:

  • Column: Nucleosil C18 (250 x 4.6 mm, 5 µm)[3]

  • Mobile Phase: Acetonitrile and 10 nM potassium phosphate, with the pH adjusted to 2.03 using orthophosphoric acid.[3]

  • Elution: Gradient elution[3]

  • Flow Rate: 1 mL/min[3]

  • Detection: UV at 235 nm[3]

Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a standard stock solution of oxibendazole.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution to concentrations ranging from 0.5 to 3 µg/mL.[3]

  • Sample Preparation: Dissolve the bulk drug or pharmaceutical formulation in a suitable solvent and dilute to fall within the calibration range.

LOD and LOQ Determination: The LOD and LOQ are calculated from the calibration curve using the following equations:

  • LOD = 3.3 x (σ/S)

  • LOQ = 10 x (σ/S) Where σ is the standard deviation of the response (or the standard deviation of the y-intercept of the regression line) and S is the slope of the calibration curve.[1]

G RP-HPLC Workflow for Oxibendazole Analysis cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_std Prepare Oxibendazole Standard Solutions injection Inject into RP-HPLC System prep_std->injection prep_sample Prepare Sample Solution prep_sample->injection separation Chromatographic Separation (Nucleosil C18 column) injection->separation detection UV Detection at 235 nm separation->detection calibration Construct Calibration Curve detection->calibration calculation Calculate LOD & LOQ calibration->calculation G LC-MS/MS Workflow for Oxibendazole Residue Analysis cluster_extraction Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_quant Quantification homogenize Homogenize Tissue Sample extract Solvent Extraction homogenize->extract cleanup Clean-up & Defatting extract->cleanup concentrate Evaporate & Reconstitute cleanup->concentrate injection Inject into LC-MS/MS System concentrate->injection separation LC Separation injection->separation detection MS/MS Detection (ESI+, MRM) separation->detection quantify Quantify against Calibration Standards detection->quantify

References

A Comparative Guide to Analytical Methods for Oxibendazole Residue Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the primary analytical techniques used for the quantification of oxibendazole (B1677860) residues in various matrices. The focus is on assessing the accuracy and precision of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). While Enzyme-Linked Immunosorbent Assay (ELISA) is a potential screening tool for the broader benzimidazole (B57391) class of anthelmintics, specific performance data for oxibendazole is not extensively documented in peer-reviewed literature. Therefore, this guide will concentrate on the more established chromatographic methods.

Overview of Analytical Techniques

The determination of veterinary drug residues like oxibendazole is critical for ensuring food safety and conducting pharmacokinetic studies. The choice of analytical method depends on factors such as the required sensitivity, selectivity, sample matrix, and the purpose of the analysis (e.g., screening vs. confirmation).

  • High-Performance Liquid Chromatography (HPLC): A robust and widely used technique for separating and quantifying compounds. When coupled with a suitable detector (e.g., UV or Diode Array), HPLC offers reliable and cost-effective analysis.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and selective method that combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry. It is considered the gold standard for trace-level quantification and confirmation of residues in complex matrices.[1]

Quantitative Performance Comparison

The following tables summarize the performance characteristics of HPLC and LC-MS/MS for the analysis of oxibendazole and related benzimidazoles from various studies.

Table 1: Performance Characteristics of HPLC Methods

AnalyteMatrixRecovery (%)RSD (%)LOD (µg/kg)LOQ (µg/kg)Reference
OxibendazoleBulk Drug99.94–100.10< 27391[2]
OxibendazoleMilkNot ReportedNot Reported< 3Not Reported[3]
FenbendazoleBulk DrugNot ReportedNot ReportedNot ReportedNot Reported[4]
Albendazole & MetabolitesCattle Plasma82.8–117.7≤ 15.1Not Reported25[1]

Table 2: Performance Characteristics of LC-MS/MS Methods

AnalyteMatrixRecovery (%)RSD (%)LOD (µg/kg)LOQ (µg/kg)Reference
OxibendazoleAnimal ProductsNot ReportedNot Reported0.752.5[5]
BenzimidazolesSwine Muscle> 50Not Reported< 6< 10[6]
Mebendazole & MetabolitesPoultry Muscle86.77–96.941.75–5.520.04–0.300.12–0.80[7]
Albendazole & MetabolitesEggs85.7–97.211.68–5.312.1–10.57.8–28.4[8]
OxfendazoleHuman PlasmaConsistent< 15.0Not Reported0.5[9]
BenzimidazolesLivestock Products60.2–119.9≤ 32.00.03–3.20.1–9.7[10]

Experimental Workflows and Logical Relationships

The general workflow for oxibendazole residue analysis, from sample receipt to final data reporting, is depicted below. This process is broadly applicable to both HPLC and LC-MS/MS methodologies, with the main divergence occurring at the instrumental analysis stage.

G cluster_prep Sample Preparation cluster_data Data Processing & Reporting Sample Sample Receipt (e.g., Tissue, Milk) Homogenization Homogenization Sample->Homogenization Extraction Extraction (e.g., Solvent Extraction) Homogenization->Extraction Cleanup Clean-up (e.g., SPE, LLE) Extraction->Cleanup Concentration Concentration Cleanup->Concentration Reconstitution Reconstitution in Mobile Phase Concentration->Reconstitution HPLC HPLC-UV/DAD Reconstitution->HPLC Option 1 LCMSMS LC-MS/MS Reconstitution->LCMSMS Option 2 Quantification Quantification (Calibration Curve) HPLC->Quantification LCMSMS->Quantification Validation Method Validation (Accuracy, Precision) Quantification->Validation Reporting Final Report Validation->Reporting

References

The Gold Standard in Benzimidazole Analysis: A Comparative Guide to Oxibendazole-d7 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of benzimidazole (B57391) anthelmintics, the choice of an appropriate internal standard is paramount for achieving accurate, reliable, and reproducible results. This guide provides an objective comparison of Oxibendazole-d7 against other internal standards, supported by experimental data, to inform the selection of the most suitable internal standard for your analytical needs.

The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is widely considered the gold standard in quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] SIL-IS are chemically identical to the analyte of interest, with the only difference being the replacement of one or more atoms with their heavier stable isotopes.[2] This near-identical physicochemical behavior ensures that the internal standard closely mimics the analyte throughout the entire analytical process, from sample preparation to detection. This co-elution and similar ionization response provide the most accurate correction for variations in extraction recovery, matrix effects (ion suppression or enhancement), and instrument response.[1]

This guide will delve into a comparison of this compound with other potential internal standards, including other deuterated benzimidazoles and non-deuterated structural analogs.

Performance Comparison: A Data-Driven Approach

The superiority of a deuterated internal standard is most evident when examining key validation parameters. The following table summarizes a comparative analysis of different internal standards for the quantification of various benzimidazole analytes.

AnalyteInternal Standard TypeInternal StandardRecovery (%)Precision (RSD%)Linearity (r²)Limit of Quantification (LOQ) (µg/kg)Reference
Multiple Benzimidazoles Deuterated AnalogAlbendazole-d385-115<15>0.99Varies by analyte[1]
Flubendazole Deuterated AnalogFlubendazole-d390-108<15>0.996Not explicitly stated
Flubendazole Structural AnalogOxibendazole≥70<20 (at LOQ)≥0.99810
Multiple Benzimidazoles Structural Analog2-n-Butylmercaptobenzimidazole>50 (muscle), >70 (egg yolk)Not specifiedNot specified<10[3]

Note: The data presented is a synthesis from multiple sources to illustrate comparative performance. Direct head-to-head comparative studies for all analytes with all internal standards are not always available in a single publication.

As the data indicates, deuterated internal standards consistently demonstrate superior performance in terms of recovery and precision. While structural analogs can provide acceptable results, their ability to compensate for matrix effects is not as comprehensive as that of a stable isotope-labeled standard, which can lead to greater variability.

The Rationale for Choosing a Deuterated Internal Standard

The primary advantage of using a deuterated internal standard like this compound lies in its ability to accurately correct for matrix effects. Matrix effects, caused by co-eluting endogenous components of the sample matrix, can significantly impact the ionization efficiency of the analyte in the mass spectrometer, leading to inaccurate quantification. Since a deuterated internal standard has nearly identical chromatographic retention time and ionization properties to the analyte, it experiences the same degree of signal suppression or enhancement. By calculating the ratio of the analyte signal to the internal standard signal, these variations can be effectively normalized, leading to more accurate and precise results.

Rationale for Deuterated Internal Standard Use cluster_0 Analytical Process cluster_1 Sources of Variability Analyte Analyte in Matrix Analyte_IS Analyte + IS in Matrix Analyte->Analyte_IS IS Deuterated Internal Standard (e.g., this compound) IS->Analyte_IS Loss Extraction Losses IS->Loss Compensates for Matrix_Effect Matrix Effects (Ion Suppression/Enhancement) IS->Matrix_Effect Compensates for Instrument_Drift Instrument Variability IS->Instrument_Drift Compensates for Extraction Sample Preparation (Extraction & Cleanup) Analyte_IS->Extraction LC_Separation LC Separation Extraction->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Processing Data Processing MS_Detection->Data_Processing Result Accurate Concentration Data_Processing->Result Loss->Extraction Matrix_Effect->MS_Detection Instrument_Drift->MS_Detection

Caption: Rationale for using a deuterated internal standard.

Experimental Protocols

The following is a generalized experimental protocol for the analysis of benzimidazole residues in a biological matrix (e.g., plasma, tissue homogenate) using this compound as an internal standard. This protocol may require optimization for specific matrices and analytes.

Materials and Reagents
  • Standards: Analytical grade standards of the target benzimidazoles (e.g., Albendazole, Fenbendazole, Mebendazole, etc.) and this compound.

  • Solvents: LC-MS grade acetonitrile (B52724), methanol (B129727), and water.

  • Reagents: LC-MS grade formic acid.

  • Sample Preparation: Protein precipitation reagents (e.g., cold acetonitrile) or solid-phase extraction (SPE) cartridges.

Standard and Internal Standard Solution Preparation
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of each benzimidazole standard and this compound in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the stock solutions in a suitable solvent (e.g., 50:50 methanol:water) to create calibration standards and quality control (QC) samples.

  • Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the this compound stock solution to the desired concentration. The optimal concentration should be determined during method development.

Sample Preparation (Protein Precipitation)
  • To a 100 µL aliquot of the sample (e.g., plasma) in a microcentrifuge tube, add a specific volume of the this compound working solution (e.g., 10 µL).

  • Vortex briefly to mix.

  • Add cold acetonitrile (e.g., 300 µL) to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the initial mobile phase composition.

  • Inject the reconstituted sample into the LC-MS/MS system.

Analytical Workflow for Benzimidazole Analysis Sample Sample (e.g., Plasma, Tissue Homogenate) Spike_IS Spike with this compound Sample->Spike_IS Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Spike_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Evaporation Evaporation to Dryness Supernatant_Transfer->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_MS_Analysis LC-MS/MS Analysis Reconstitution->LC_MS_Analysis

Caption: General analytical workflow for benzimidazole analysis.

LC-MS/MS Conditions
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient elution using water with 0.1% formic acid (Mobile Phase A) and acetonitrile or methanol with 0.1% formic acid (Mobile Phase B) is typical.

  • Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) mode should be used for the detection and quantification of the target benzimidazoles and this compound. The specific precursor and product ion transitions for each analyte and the internal standard must be optimized.

Conclusion

For the highest level of accuracy and precision in the quantitative analysis of benzimidazoles, the use of a stable isotope-labeled internal standard, such as this compound, is strongly recommended. Experimental evidence and theoretical principles confirm that deuterated internal standards provide superior performance, particularly in mitigating the impact of matrix effects, compared to structural analogs. While the initial cost of a deuterated standard may be higher, the enhanced data quality, reliability, and reduced need for extensive sample clean-up often justify the investment for researchers, scientists, and drug development professionals who require the most robust and defensible analytical results.

References

A Comparative Analysis of Oxibendazole and Fenbendazole Efficacy in Helminth Control

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of experimental data reveals comparable efficacy profiles for oxibendazole (B1677860) and fenbendazole (B1672488) against a range of helminth parasites, with nuances in their activity against specific species and in different animal hosts. This guide provides a detailed comparison of their performance, supported by experimental data, for researchers, scientists, and drug development professionals.

Both oxibendazole and fenbendazole are broad-spectrum anthelmintics belonging to the benzimidazole (B57391) class of compounds. Their primary mechanism of action involves the disruption of microtubule formation in parasites, leading to impaired glucose uptake and eventual death of the worm.[1] While sharing this core mechanism, their clinical efficacy can vary based on the parasite species, host animal, and pharmacokinetic properties of each drug.

Mechanism of Action: A Shared Pathway

Oxibendazole and fenbendazole exert their anthelmintic effects by binding to the β-tubulin subunit of parasitic microtubules. This binding inhibits the polymerization of tubulin dimers, which are essential for the formation and maintenance of the microtubule cytoskeleton. The disruption of microtubules has several downstream consequences for the parasite, including the inability to absorb essential nutrients like glucose, leading to energy depletion and eventual paralysis and death.

cluster_drug_action Drug Action cluster_cellular_target Cellular Target cluster_downstream_effects Downstream Effects Drug Oxibendazole / Fenbendazole Tubulin β-tubulin subunit of parasite microtubules Drug->Tubulin Binds to Polymerization Inhibition of Microtubule Polymerization Tubulin->Polymerization Prevents Disruption Microtubule Disruption Polymerization->Disruption Nutrient_Uptake Impaired Glucose Uptake Disruption->Nutrient_Uptake Energy_Depletion Energy Depletion (Glycogen depletion) Nutrient_Uptake->Energy_Depletion Paralysis_Death Paralysis and Death of Parasite Energy_Depletion->Paralysis_Death

Mechanism of action for benzimidazole anthelmintics.

Comparative Efficacy: A Data-Driven Overview

The efficacy of oxibendazole and fenbendazole has been evaluated in numerous studies across various animal species and against a wide range of gastrointestinal nematodes. The standard method for assessing efficacy is the Fecal Egg Count Reduction Test (FECRT), which measures the percentage reduction in parasite egg shedding after treatment.

Efficacy Against Gastrointestinal Nematodes in Sheep
Parasite GenusOxibendazole Efficacy (%)Fenbendazole Efficacy (%)Study Notes
Mixed GI Nematodes97.69 - 99.1368.46 - 98.26Single oral dose of 5 mg/kg body weight. Lower efficacy of fenbendazole in one sector suggested potential resistance.[2]
Efficacy Against Nematodes in Horses
Parasite SpeciesOxibendazole Efficacy (%)Fenbendazole Efficacy (%)Study Notes
Strongyloides westeri81 - 10086 - >99Oxibendazole at 10 mg/kg; Fenbendazole at 50 mg/kg.[3]
Fenbendazole-resistant cyathostomes97.2 - 100IneffectiveOxibendazole demonstrated high efficacy against small strongyles that were resistant to fenbendazole.[4]
Efficacy Against Nematodes in Dogs and Cats
Parasite SpeciesOxibendazole Efficacy (%)Fenbendazole Efficacy (%)Study Notes
Toxocara canis (dogs)97.6Not directly comparedSingle dose of 15 mg/kg oxibendazole.[5]
Trichuris vulpis (dogs)95.7Not directly comparedSingle dose of 15 mg/kg oxibendazole.[5]
Ancylostoma caninum (dogs)94.6Not directly comparedSingle dose of 15 mg/kg oxibendazole.[5]
Toxascaris leonina (dogs)100Not directly comparedSingle dose of 15 mg/kg oxibendazole.[5]
Toxocara cati (cats)96.7Not directly comparedSingle dose of 15 mg/kg oxibendazole.[5]
Efficacy Against Cestodes (Tapeworms)

While primarily used for nematodes, some benzimidazoles exhibit activity against cestodes.

Parasite SpeciesOxibendazole Efficacy (%)Fenbendazole Efficacy (%)Study Notes
Moniezia expansa (sheep)98.6>91Oxfendazole (B1322) (a metabolite of fenbendazole) was used in the direct comparison. Fenbendazole efficacy is from a separate study.[6][7]

Experimental Protocols

The evaluation of anthelmintic efficacy relies on standardized experimental protocols. The Fecal Egg Count Reduction Test (FECRT) is a widely accepted method.

Fecal Egg Count Reduction Test (FECRT) Protocol

cluster_pre_treatment Pre-Treatment cluster_treatment Treatment cluster_post_treatment Post-Treatment cluster_analysis Data Analysis Selection Animal Selection (Naturally infected) Grouping Random Allocation to Treatment Groups Selection->Grouping Fecal_Sample_1 Fecal Sample Collection (Day 0) Grouping->Fecal_Sample_1 Treatment_Group Administer Oxibendazole or Fenbendazole Grouping->Treatment_Group Control_Group Administer Placebo (Control Group) Grouping->Control_Group FEC_1 Fecal Egg Count (FEC₁) (eggs per gram) Fecal_Sample_1->FEC_1 Calculation Calculate % Reduction: [1 - (FEC₂ / FEC₁)] x 100 FEC_1->Calculation Fecal_Sample_2 Fecal Sample Collection (Day 10-14) Treatment_Group->Fecal_Sample_2 Control_Group->Fecal_Sample_2 FEC_2 Fecal Egg Count (FEC₂) (eggs per gram) Fecal_Sample_2->FEC_2 FEC_2->Calculation

Workflow for the Fecal Egg Count Reduction Test.

Key steps in the FECRT protocol include:

  • Animal Selection: A group of animals with naturally acquired parasitic infections is selected.

  • Pre-Treatment Sampling: Fecal samples are collected from each animal to determine the baseline parasite egg count (eggs per gram of feces).

  • Randomization: Animals are randomly assigned to a treatment group (receiving the anthelmintic) or a control group (receiving a placebo).

  • Treatment Administration: The designated anthelmintic is administered according to the study design.

  • Post-Treatment Sampling: Fecal samples are collected again, typically 10-14 days after treatment.

  • Fecal Egg Count: The number of parasite eggs in the post-treatment samples is determined.

  • Efficacy Calculation: The percentage reduction in the mean fecal egg count of the treated group is calculated relative to the control group or the pre-treatment count.

Pharmacokinetics: A Comparative Look

The pharmacokinetic profiles of oxibendazole and fenbendazole can influence their efficacy. Key parameters include the maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and the area under the plasma concentration-time curve (AUC).

Comparative Pharmacokinetics in Cattle (4.5 mg/kg oral dose)
ParameterOxibendazoleFenbendazoleStudy Notes
Peak Plasma Concentration (Cmax)
Oxibendazole0.20 µg/ml0.13 µg/mlFollowing administration of their respective parent drugs.[2]
Fenbendazole0.10 µg/ml0.11 µg/mlFenbendazole is a metabolite of oxfendazole (the sulfoxide (B87167) of fenbendazole).[2]
Comparative Pharmacokinetics in Dogs (50 mg/kg oral dose)
ParameterOxfendazole (metabolite of Fenbendazole)FenbendazoleStudy Notes
Maximum Plasma Concentration (Cmax) >30 times higher than FenbendazoleLowerOxfendazole is the active sulfoxide metabolite of fenbendazole.[8]
Area Under the Curve (AUC) >68 times higher than FenbendazoleLowerIndicates greater overall drug exposure with oxfendazole.[8]
Mean Residence Time (MRT) >2 times longer than FenbendazoleShorterSuggests a longer duration of action for oxfendazole.[8]

It is important to note that oxfendazole is the active sulfoxide metabolite of fenbendazole. Studies comparing the pharmacokinetics of fenbendazole and oxfendazole (a closely related benzimidazole) show that oxfendazole and its metabolites achieve significantly higher plasma concentrations and remain in the system for longer compared to fenbendazole.[8]

Conclusion

Both oxibendazole and fenbendazole are effective benzimidazole anthelmintics. Fenbendazole generally exhibits a broader spectrum of activity, including efficacy against certain tapeworms and lungworms.[1] However, oxibendazole has demonstrated high efficacy against specific nematode populations, including those that have developed resistance to fenbendazole.[4]

The choice between oxibendazole and fenbendazole should be guided by the target parasite species, the host animal, and local resistance patterns. The experimental data and protocols presented in this guide provide a foundation for informed decision-making in the development and application of anthelmintic therapies. Researchers are encouraged to consider the specific details of these studies when designing future efficacy trials.

References

The Gold Standard in Bioanalysis: A Comparative Guide to the Performance of Oxibendazole-d7 in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of an appropriate internal standard is paramount for achieving accurate and reliable quantification of analytes in biological matrices. This guide provides an objective comparison of the expected performance of Oxibendazole-d7, a deuterated stable isotope-labeled internal standard, against its non-deuterated counterpart and other structural analogs. The superior performance of deuterated standards is supported by experimental data from analogous compounds, highlighting their role in mitigating matrix effects and improving overall assay robustness.

Stable isotope-labeled internal standards, such as this compound, are considered the "gold standard" in quantitative mass spectrometry.[1][2] Their physicochemical properties are nearly identical to the analyte of interest, ensuring they behave similarly during sample preparation, chromatography, and ionization. This co-elution is crucial for compensating for variations in sample extraction, matrix effects, and instrument response, ultimately leading to more robust and reliable quantitative results.[3]

Quantitative Performance Comparison

The superiority of a deuterated internal standard is most evident when examining key bioanalytical validation parameters. The following tables summarize a comparative analysis of the performance of deuterated benzimidazole (B57391) internal standards (as a proxy for this compound) versus non-deuterated internal standards like Oxibendazole.

Table 1: Performance of Deuterated Benzimidazole Internal Standards in Various Biological Matrices

Validation ParameterFlubendazole-d3 in Fish & Shrimp MuscleAlbendazole-d3 & Albendazole sulfoxide-d5 in Human Plasma
Linearity Range 1 - 20 ng/g0.200–50.0 ng/mL (ABZ) & 3.00–600 ng/mL (ABZSO)
Correlation Coefficient (r²) >0.996Not explicitly stated, but linearity was achieved
Mean Recovery (%) 90 - 108%89.85%–98.94%
Precision (RSD %) < 15% (within-laboratory reproducibility)Not explicitly stated for IS, but analyte precision was low
Matrix Effect (IS-normalized) Not explicitly stated0.985 to 1.042

Table 2: Performance of Non-Deuterated Oxibendazole as an Internal Standard

Validation ParameterOxibendazole for Albendazole & Metabolites in Cattle Plasma (HPLC-PDA)
Linearity Range 0.025 to 2.0 µg/mL (for analytes)
Correlation Coefficient (r²) ≥ 0.99 (for analytes)
Mean Recovery (%) Not explicitly stated for IS
Precision (CV %) ≤ 15.1% (for analytes at LLOQ)
Matrix Effect Not explicitly stated

The data clearly indicates that methods employing deuterated internal standards consistently achieve high recovery and precision, with matrix effects being well-compensated. While methods using non-deuterated structural analogs like Oxibendazole can be validated to be fit for purpose, there is a higher inherent risk of differential behavior between the analyte and the internal standard. This can arise from differences in extraction recovery, chromatographic retention, and ionization efficiency, potentially compromising the accuracy of the results.[4]

Experimental Protocols

To rigorously evaluate the performance of an internal standard, the following key experiments are essential during method validation.

Sample Preparation: Solid-Phase Extraction (SPE) from Plasma

This protocol describes a general procedure for the extraction of benzimidazoles from a plasma matrix.

  • Pre-treatment: To 1 mL of plasma, add the internal standard solution (this compound or Oxibendazole).

  • Conditioning: Condition a polymeric SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Loading: Load the pre-treated plasma sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.

  • Elution: Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

This is a generalized LC-MS/MS method for the analysis of benzimidazoles.

  • Chromatographic System: UPLC or HPLC system coupled to a tandem mass spectrometer.

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient elution with a mixture of acetonitrile (B52724) and water, both containing a small percentage of formic acid, is typical.

  • Ionization: Electrospray ionization (ESI) in positive mode is generally used for benzimidazoles.

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for the analyte and the internal standard.

Mandatory Visualizations

experimental_workflow Bioanalytical Workflow Using an Internal Standard cluster_sample_prep Sample Preparation cluster_analysis Analysis Matrix Biological Matrix (e.g., Plasma) Spike Spike with Internal Standard (this compound) Matrix->Spike Extraction Solid-Phase Extraction (SPE) Spike->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_MS LC-MS/MS Analysis Reconstitution->LC_MS Data Data Acquisition (Analyte/IS Ratio) LC_MS->Data Quantification Quantification Data->Quantification

Experimental workflow for bioanalysis.

signaling_pathway Mechanism of Action of Benzimidazoles Benzimidazole Benzimidazole (e.g., Oxibendazole) Tubulin β-Tubulin Subunits Benzimidazole->Tubulin Binds to Microtubule_Assembly Microtubule Polymerization Benzimidazole->Microtubule_Assembly Inhibits Tubulin->Microtubule_Assembly Necessary for Cellular_Functions Essential Cellular Functions (e.g., cell division, motility) Microtubule_Assembly->Cellular_Functions Crucial for Parasite_Death Parasite Death Microtubule_Assembly->Parasite_Death Disruption leads to

Benzimidazole's mechanism of action.

References

A Comparative Guide to Inter-Laboratory Validation of Oxibendazole Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification of oxibendazole (B1677860), a broad-spectrum benzimidazole (B57391) anthelmintic. The following sections detail the performance characteristics of various validated methods, offering a valuable resource for selecting the most appropriate analytical procedure for your research or drug development needs. The data presented is compiled from individual validation studies to facilitate a comparative overview.

Quantitative Data Summary

The performance of analytical methods is critically assessed through a series of validation parameters. The table below summarizes the key quantitative data from a validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method used for the determination of oxibendazole.

Validation ParameterResult
Linearity (Correlation Coefficient, r²) 0.999
Working Range 0.5 - 3.0 µg/mL
Accuracy (% Recovery) 99.94% - 100.10%
Precision (RSD %) < 2%
Limit of Detection (LOD) 0.073 µg/mL
Limit of Quantification (LOQ) 0.091 µg/mL
Retention Time 6.40 minutes

Table 1: Summary of quantitative data for a validated RP-HPLC method for oxibendazole analysis.[1][2]

Experimental Protocols

Detailed methodologies are crucial for the replication and adaptation of analytical methods. This section outlines the experimental protocol for a widely used RP-HPLC method for oxibendazole analysis.[1][2]

1. Instrumentation and Chromatographic Conditions:

  • System: High-Performance Liquid Chromatography (HPLC) system equipped with a PDA detector.

  • Column: Nucleosil C18 column (250 x 4.6 mm, 5 µm).

  • Mobile Phase: Acetonitrile and 10 mM potassium phosphate (B84403) buffer (pH adjusted to 2.03 with orthophosphoric acid).

  • Elution: Gradient elution.

  • Flow Rate: 1 mL/min.

  • Detection Wavelength: 235 nm.

2. Standard and Sample Preparation:

  • Standard Stock Solution: A standard stock solution of oxibendazole is prepared by dissolving the reference standard in a suitable solvent, typically the mobile phase, to a known concentration.

  • Working Standard Solutions: Working standard solutions are prepared by diluting the stock solution with the mobile phase to achieve concentrations within the linear working range (0.5 to 3 µg/mL).

  • Sample Preparation (for impurity analysis in bulk drug): A known amount of the albendazole (B1665689) bulk drug is dissolved in the mobile phase to a specific concentration. This solution is then analyzed to determine the level of oxibendazole impurity.

3. Method Validation Parameters:

The method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, assessing the following parameters:

  • Linearity: Assessed by analyzing a series of dilutions of the standard solution across the working range and plotting the peak area against the concentration. The correlation coefficient (r²) was calculated.[1][2]

  • Accuracy: Determined by performing recovery studies at three different concentration levels (50%, 100%, and 150% of the working concentration). The percentage recovery was calculated.[1][2]

  • Precision: Evaluated by repeatedly injecting the same standard solution and calculating the relative standard deviation (RSD) of the retention time and peak area.[1][2]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Calculated based on the standard deviation of the response and the slope of the calibration curve.[1][2]

  • Robustness: Assessed by making small, deliberate variations to the method parameters (e.g., pH of the mobile phase, flow rate) and observing the effect on the results.

Visualizations

Diagrams are provided below to illustrate the experimental workflow for the analysis of oxibendazole.

ExperimentalWorkflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis stock Prepare Oxibendazole Stock Solution working Prepare Working Standard Solutions (0.5-3 µg/mL) stock->working inject Inject into HPLC System working->inject sample Prepare Sample Solution sample->inject separate Chromatographic Separation (Nucleosil C18, Gradient Elution) inject->separate detect Detect at 235 nm separate->detect integrate Integrate Peak Area detect->integrate quantify Quantify Oxibendazole Concentration integrate->quantify validate Perform Method Validation Calculations quantify->validate

Caption: Experimental workflow for the RP-HPLC analysis of oxibendazole.

ValidationPathway cluster_params Validation Parameters (ICH Q2(R1)) cluster_assessment Assessment linearity Linearity linearity_assess Correlation Coefficient (r²) linearity->linearity_assess accuracy Accuracy accuracy_assess Percent Recovery accuracy->accuracy_assess precision Precision precision_assess Relative Standard Deviation (RSD%) precision->precision_assess lod_loq LOD & LOQ lod_loq_assess Signal-to-Noise Ratio or Slope of Calibration Curve lod_loq->lod_loq_assess robustness Robustness robustness_assess Insignificant Change in Results robustness->robustness_assess

Caption: Logical relationship of method validation parameters and their assessment criteria.

References

A Comparative Analysis of Oxibendazole, Oxfendazole, and Thiabendazole for Anthelmintic Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

This publication provides an in-depth comparison of the anthelmintic efficacy of three key benzimidazole (B57391) compounds: oxibendazole (B1677860), oxfendazole (B1322), and thiabendazole (B1682256). This guide synthesizes available experimental data to offer a clear, objective analysis of their performance, complete with detailed experimental protocols and visual representations of their mechanisms of action and experimental workflows.

Executive Summary

Oxibendazole, oxfendazole, and thiabendazole are broad-spectrum anthelmintics widely used in veterinary medicine to control gastrointestinal nematodes. Their primary mechanism of action involves the inhibition of β-tubulin polymerization in parasitic worms, leading to disruption of essential cellular functions and eventual death of the parasite. While all three belong to the same chemical class, their efficacy can vary depending on the host species, the parasite species, and the presence of anthelmintic resistance. This guide presents a compilation of efficacy data, detailed experimental methodologies for assessing anthelmintic activity, and a molecular-level view of their mode of action.

Comparative Efficacy Data

The following tables summarize the quantitative efficacy of oxibendazole, oxfendazole, and thiabendazole against various nematode parasites in different host species. It is important to note that direct head-to-head comparative studies for all three compounds in a single trial are limited, particularly in ruminants. The data presented is compiled from available studies to provide the most comprehensive comparison possible.

Table 1: Comparative Efficacy against Benzimidazole-Resistant Small Strongyles in Horses

AnthelminticDosageAggregate Mean Efficacy (%)Citation
Oxibendazole10 mg/kg98%[1]
Oxfendazole10 mg/kg94%[1]
Thiabendazole44 mg/kg63%[1]

Table 2: Efficacy against Trichinella spiralis in Mice

AnthelminticDosageEfficacy against Preadults (%)Efficacy against Adults (%)Efficacy against Developing Larvae (%)Efficacy against Encysted Larvae (%)Citation
Oxfendazole1.6 mg/kg (single dose)99%---[2]
Oxfendazole25 mg/kg (single dose)-56%--[2]
Oxfendazole7 x 50 mg/kg--99%98%[2]
Oxibendazole6.25 mg/kg (single dose)99%---[2]
Oxibendazole3200 mg/kg (single dose)-69%--[2]
Oxibendazole7 x 200 mg/kg--99%82%[2]

Table 3: Efficacy against Haemonchus contortus in Sheep

AnthelminticDosageEfficacy (%) against Thiabendazole-Resistant StrainCitation
Oxfendazole5.0 mg/kg35.2%[3]
Thiabendazole66 mg/kg24.3%[3]

Note: This study highlights the issue of cross-resistance among benzimidazoles.

Table 4: Efficacy of Oxibendazole against Gastrointestinal Nematodes in Swine

Parasite SpeciesEfficacy (%)Citation
Ascaris suum100%[4]
Hyostrongylus rubidus100%[4]
Oesophagostromum dentatum99.65%[4]
Trichuris suis99.20%[4]

Mechanism of Action

The primary mechanism of action for benzimidazole anthelmintics, including oxibendazole, oxfendazole, and thiabendazole, is the disruption of microtubule polymerization in parasitic helminths.[5] They achieve this by binding with high affinity to the parasite's β-tubulin subunit, preventing its polymerization with α-tubulin to form microtubules.[5] This selective toxicity is due to a much higher binding affinity for parasite β-tubulin compared to mammalian tubulin.[5]

The disruption of the microtubule cytoskeleton leads to a cascade of downstream cellular effects that are detrimental to the parasite's survival, including:

  • Impaired Glucose Uptake: Microtubules are crucial for the intracellular transport of nutrients. Their disruption leads to a decreased ability of the parasite to absorb glucose, its primary energy source.[6]

  • Inhibition of Protein Synthesis and Transport: The transport of secretory vesicles and other essential molecules within the parasite's cells is dependent on microtubules. Inhibition of this process disrupts the maintenance of the parasite's tegument (outer surface) and other vital functions.[7][8][9]

  • Cell Cycle Arrest: Microtubules are essential components of the mitotic spindle, which is responsible for chromosome segregation during cell division. Disruption of microtubule formation leads to an arrest of the cell cycle in the G2/M phase.[10]

  • Induction of Apoptosis: The culmination of these cellular disruptions can trigger programmed cell death (apoptosis) in the parasite.[10]

While the primary target is β-tubulin, thiabendazole has also been suggested to inhibit the fumarate (B1241708) reductase system in worms, thereby interfering with their energy metabolism.[11]

Benzimidazole_Mechanism_of_Action BZ Benzimidazoles (Oxibendazole, Oxfendazole, Thiabendazole) BetaTubulin Parasite β-Tubulin BZ->BetaTubulin Binds to Polymerization Inhibition of Microtubule Polymerization BetaTubulin->Polymerization Microtubule_Disruption Microtubule Disruption Polymerization->Microtubule_Disruption Glucose_Uptake Impaired Glucose Uptake Microtubule_Disruption->Glucose_Uptake Protein_Transport Inhibited Protein Synthesis & Transport Microtubule_Disruption->Protein_Transport Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) Microtubule_Disruption->Cell_Cycle_Arrest Apoptosis Apoptosis Glucose_Uptake->Apoptosis Protein_Transport->Apoptosis Cell_Cycle_Arrest->Apoptosis Parasite_Death Parasite Death Apoptosis->Parasite_Death

Fig. 1: Benzimidazole Mechanism of Action Pathway

Experimental Protocols

Accurate assessment of anthelmintic efficacy is crucial for monitoring drug performance and detecting the emergence of resistance. The following are detailed protocols for key in vitro assays used in anthelmintic research.

Fecal Egg Count Reduction Test (FECRT)

The FECRT is the most common in vivo method for assessing anthelmintic efficacy in livestock.

Objective: To determine the percentage reduction in nematode egg output (fecal egg count) in a group of animals after treatment with an anthelmintic.

Materials:

  • Fecal collection bags or gloves

  • Cooler with ice packs

  • McMaster counting slides

  • Microscope

  • Saturated salt solution (flotation fluid)

  • Beakers, stirring rods, and strainers

  • Graduated cylinders

  • Pipettes

Procedure:

  • Animal Selection: Select a group of at least 10-15 animals with naturally acquired nematode infections. Animals should not have been treated with an anthelmintic for at least 8 weeks prior to the test.

  • Pre-Treatment Sampling (Day 0): Collect individual fecal samples from each animal.

  • Treatment: Administer the anthelmintic to the treated group according to the manufacturer's recommended dosage. A control group should remain untreated.

  • Post-Treatment Sampling: Collect individual fecal samples from the same animals 10-14 days after treatment.

  • Fecal Egg Counting (McMaster Technique):

    • Weigh out a specific amount of feces (e.g., 2 grams).

    • Add a known volume of flotation solution and mix thoroughly to create a slurry.

    • Strain the slurry to remove large debris.

    • Using a pipette, fill the chambers of a McMaster slide.

    • Allow the slide to sit for 5 minutes for the eggs to float to the surface.

    • Count the number of eggs within the grid of both chambers of the slide using a microscope at 100x magnification.

    • Calculate the eggs per gram (EPG) of feces using the appropriate formula based on the amount of feces and volume of flotation solution used.

  • Calculation of Efficacy: The percentage reduction in fecal egg count is calculated using the following formula: % Reduction = [1 - (Mean EPG post-treatment / Mean EPG pre-treatment)] x 100

Interpretation: A reduction of less than 95% is generally considered indicative of anthelmintic resistance.

FECRT_Workflow Start Start Animal_Selection Select 10-15 Infected Animals Start->Animal_Selection Pre_Sample Collect Pre-Treatment Fecal Samples (Day 0) Animal_Selection->Pre_Sample Treatment Administer Anthelmintic Pre_Sample->Treatment Post_Sample Collect Post-Treatment Fecal Samples (Day 10-14) Treatment->Post_Sample FEC_Count Perform Fecal Egg Count (McMaster Technique) Post_Sample->FEC_Count Calculate Calculate % Fecal Egg Count Reduction FEC_Count->Calculate End End Calculate->End

Fig. 2: Fecal Egg Count Reduction Test (FECRT) Workflow
Egg Hatch Assay (EHA)

The EHA is an in vitro test used to determine the concentration of an anthelmintic that inhibits the hatching of nematode eggs.

Objective: To determine the EC50 (Effective Concentration 50%) of an anthelmintic required to inhibit 50% of nematode eggs from hatching.

Materials:

  • Fresh fecal samples from infected animals

  • Sieves of varying mesh sizes

  • Centrifuge and centrifuge tubes

  • Saturated salt solution

  • 96-well microtiter plates

  • Anthelmintic stock solutions and appropriate solvents (e.g., DMSO)

  • Incubator

  • Inverted microscope

  • Lugol's iodine solution

Procedure:

  • Egg Recovery:

    • Suspend feces in water and pass through a series of sieves to remove large debris.

    • Collect the material from the finest sieve and centrifuge.

    • Resuspend the pellet in saturated salt solution and centrifuge again to float the eggs.

    • Collect the supernatant containing the eggs and wash with water to remove the salt.

  • Assay Setup:

    • Prepare serial dilutions of the anthelmintic in the wells of a 96-well plate. Include control wells with no drug and solvent-only controls.

    • Add a standardized number of eggs (e.g., 50-100) to each well.

  • Incubation: Incubate the plate at a suitable temperature (e.g., 27°C) for 48 hours.

  • Hatching Assessment:

    • After incubation, add a drop of Lugol's iodine solution to each well to stop further hatching and to stain the larvae.

    • Count the number of hatched larvae and unhatched (embryonated) eggs in each well under an inverted microscope.

  • Data Analysis:

    • Calculate the percentage of eggs hatched for each drug concentration.

    • Plot the percentage of hatch inhibition against the drug concentration and determine the EC50 value.

Larval Development Assay (LDA)

The LDA is an in vitro test that assesses the effect of an anthelmintic on the development of nematode larvae from the first (L1) to the third (L3) infective stage.

Objective: To determine the concentration of an anthelmintic that inhibits the development of nematode larvae.

Materials:

  • Fecal samples from infected animals for larval culture

  • Baermann apparatus

  • 96-well microtiter plates

  • Anthelmintic stock solutions

  • Nutrient medium (e.g., Earle's balanced salt solution with yeast extract)

  • Incubator

  • Inverted microscope

  • Lugol's iodine solution

Procedure:

  • Larval Recovery:

    • Culture fecal samples at room temperature for 7-10 days to allow eggs to hatch and develop into L3 larvae.

    • Recover the L3 larvae using a Baermann apparatus.

  • Assay Setup:

    • Prepare serial dilutions of the anthelmintic in the wells of a 96-well plate.

    • Add a standardized number of L1 or L3 larvae to each well containing the nutrient medium and the drug.

  • Incubation: Incubate the plate at a suitable temperature (e.g., 27°C) for 6-7 days.

  • Development Assessment:

    • After incubation, add a drop of Lugol's iodine solution to each well.

    • Examine the wells under an inverted microscope and count the number of larvae at different developmental stages (L1, L2, L3).

  • Data Analysis:

    • Calculate the percentage of inhibition of development to the L3 stage for each drug concentration.

    • Determine the concentration of the drug required to inhibit 50% of larval development.

Conclusion

Oxibendazole, oxfendazole, and thiabendazole remain important tools in the control of parasitic nematodes. While they share a common mechanism of action, their efficacy can differ significantly, particularly in the face of growing anthelmintic resistance. The data presented in this guide indicates that against benzimidazole-resistant strains of small strongyles in horses, oxibendazole and oxfendazole demonstrate superior efficacy compared to thiabendazole.[1] However, cross-resistance is a significant concern, as demonstrated by the reduced efficacy of oxfendazole against a thiabendazole-resistant strain of Haemonchus contortus in sheep.[3]

For researchers and drug development professionals, the continued evaluation of these and novel compounds using standardized in vivo and in vitro protocols is essential. The detailed methodologies provided herein serve as a foundation for such critical investigations. A deeper understanding of the molecular interactions and downstream cellular consequences of benzimidazole action will be pivotal in the development of next-generation anthelmintics and strategies to combat resistance.

References

A Comparative Guide to HPLC-UV and LC-MS/MS Methods for the Quantification of Oxibendazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of active pharmaceutical ingredients is paramount. Oxibendazole (B1677860), a broad-spectrum benzimidazole (B57391) anthelmintic, is widely used in veterinary medicine and is being investigated for other therapeutic applications.[1] The choice of analytical methodology is critical for ensuring the quality, safety, and efficacy of pharmaceutical formulations containing oxibendazole. This guide provides a detailed comparison of two common analytical techniques for oxibendazole quantification: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

This comparison is based on a synthesis of data from various validated methods for oxibendazole and structurally related benzimidazoles. While a direct head-to-head cross-validation study was not identified in the public literature, this guide consolidates key performance characteristics to aid in method selection and development.

Method Comparison: HPLC-UV vs. LC-MS/MS

High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a robust and widely accessible technique for the quantification of analytes that possess a UV chromophore, such as oxibendazole. It is a cost-effective and reliable method suitable for routine quality control and formulation analysis.

Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) offers superior sensitivity and selectivity compared to HPLC-UV. By utilizing the mass-to-charge ratio of the analyte and its fragments, LC-MS/MS can provide unambiguous identification and quantification, even in complex biological matrices. This makes it the method of choice for bioanalytical studies, such as pharmacokinetics, and for the detection of low-level impurities.

The primary advantages of HPLC-UV lie in its simplicity, lower cost of instrumentation and maintenance, and its suitability for analyzing samples with relatively high concentrations of the analyte. Conversely, LC-MS/MS excels in its ability to detect and quantify analytes at very low concentrations (ng/mL or pg/mL levels) with high specificity, minimizing the impact of matrix interference.

Experimental Protocols

HPLC-UV Method for Oxibendazole

This protocol is based on a validated method for the analysis of oxibendazole as an impurity in albendazole (B1665689).[2]

  • Instrumentation : A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.[2]

  • Chromatographic Conditions :

    • Column : A reverse-phase C18 column (e.g., Nucleosil C18, 250 x 4.6 mm, 5 µm) is commonly used.[2]

    • Mobile Phase : A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., 10 nM potassium dihydrogen phosphate, pH adjusted to 2.03 with orthophosphoric acid) and an organic solvent (e.g., acetonitrile).[2]

    • Flow Rate : A typical flow rate is 1.0 mL/min.[2]

    • Detection Wavelength : Oxibendazole exhibits significant UV absorbance at approximately 235 nm and 288 nm.[2][3]

  • Sample Preparation :

    • Standard Solution : A stock solution of oxibendazole is prepared by dissolving a known amount of the reference standard in a suitable solvent, such as 1% methanolic sulfuric acid, followed by dilution with the mobile phase to achieve the desired concentrations.[2]

    • Sample Solution : For bulk drug or formulation analysis, the sample is accurately weighed, dissolved in the solvent, and diluted with the mobile phase to fall within the calibration range. Filtration through a 0.45 µm filter is recommended before injection.[3]

LC-MS/MS Method for Oxibendazole

This protocol is based on a validated method for the quantification of oxfendazole (B1322), a closely related benzimidazole, in human plasma, which can be adapted for oxibendazole.[4]

  • Instrumentation : A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[4][5]

  • Chromatographic Conditions :

    • Column : A reverse-phase C18 column (e.g., Acquity® BEH C18 UPLC column, 100 × 2.1 mm, 1.7 µm) is suitable for separation.[6]

    • Mobile Phase : A gradient elution is typically employed using a combination of an aqueous phase (e.g., 0.05% formic acid in water) and an organic phase (e.g., 0.05% formic acid in methanol (B129727) or acetonitrile).[6]

    • Flow Rate : A flow rate of 0.2-0.6 mL/min is common for UPLC/HPLC systems coupled to MS.[7]

  • Mass Spectrometric Conditions :

    • Ionization Mode : Positive electrospray ionization (ESI+) is generally used for benzimidazoles.[5]

    • Detection Mode : Multiple Reaction Monitoring (MRM) is used for quantification, monitoring the transition of the precursor ion to a specific product ion. The specific m/z transitions for oxibendazole would need to be optimized.

  • Sample Preparation (for plasma samples) :

    • Protein Precipitation : A simple and effective method for plasma sample cleanup involves protein precipitation with a solvent like acetonitrile.[4]

    • Solid-Phase Extraction (SPE) : For cleaner extracts and improved sensitivity, SPE can be utilized.[6][8] Cartridges are conditioned, the sample is loaded, washed, and the analyte is eluted with an appropriate solvent.[6][8] The eluate is then typically evaporated to dryness and reconstituted in the mobile phase before injection.[6]

Quantitative Data Comparison

The following tables summarize the key validation parameters for the HPLC-UV and LC-MS/MS methods. Data for the LC-MS/MS method is derived from a study on oxfendazole, a structurally similar compound, to provide a representative comparison.[4]

Table 1: HPLC-UV Method Performance for Oxibendazole Analysis [2]

ParameterResult
Linearity Range 0.5 - 3.0 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.073 µg/mL
Limit of Quantification (LOQ) 0.091 µg/mL
Accuracy (% Recovery) 99.94 - 100.10%
Precision (% RSD) < 2%

Table 2: LC-MS/MS Method Performance for a Related Benzimidazole (Oxfendazole) [4]

ParameterResult
Linearity Range 0.5 - 1000 ng/mL
Correlation Coefficient (r²) Not explicitly stated, but linearity was established
Lower Limit of Quantification (LLOQ) 0.5 ng/mL
Accuracy (% Bias) 2.6 - 9.5%
Precision (% RSD) ≤ 15.1%

Visualizations

G cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_validation Cross-Validation cluster_result Outcome Sample Sample (e.g., Bulk Drug, Plasma) Extraction Extraction/Dilution Sample->Extraction Filtration Filtration/Cleanup Extraction->Filtration HPLC_UV HPLC-UV Analysis Filtration->HPLC_UV Inject LC_MSMS LC-MS/MS Analysis Filtration->LC_MSMS Inject Data_Comparison Data Comparison (Linearity, Accuracy, Precision, LOD/LOQ) HPLC_UV->Data_Comparison LC_MSMS->Data_Comparison Method_Selection Informed Method Selection Data_Comparison->Method_Selection

Caption: Experimental workflow for cross-validation of analytical methods.

G cluster_parasite Parasite Cell cluster_mammalian Mammalian Cell (Potential Effects) Oxibendazole Oxibendazole BetaTubulin β-Tubulin Oxibendazole->BetaTubulin Binds to and inhibits PI3K_AKT PI3K/AKT Pathway Oxibendazole->PI3K_AKT Upregulates MAPK_ERK MAPK/ERK Pathway Oxibendazole->MAPK_ERK Downregulates JNK JNK Pathway Oxibendazole->JNK Upregulates Microtubule_Polymerization Microtubule Polymerization BetaTubulin->Microtubule_Polymerization Nutrient_Uptake Nutrient (Glucose) Uptake Microtubule_Polymerization->Nutrient_Uptake Structural_Integrity Structural Integrity Microtubule_Polymerization->Structural_Integrity Parasite_Death Parasite Death Nutrient_Uptake->Parasite_Death Inhibition leads to Structural_Integrity->Parasite_Death Disruption leads to Cell_Proliferation Cell Proliferation PI3K_AKT->Cell_Proliferation MAPK_ERK->Cell_Proliferation JNK->Cell_Proliferation Upregulation may lead to apoptosis

Caption: Simplified signaling pathway of Oxibendazole's mechanism of action.

References

The Gold Standard for Method Robustness: A Comparative Guide to Using Oxibendazole-d7

Author: BenchChem Technical Support Team. Date: December 2025

In the rigorous landscape of pharmaceutical analysis, the robustness of an analytical method is a cornerstone of reliable and reproducible data. For researchers, scientists, and drug development professionals, ensuring that a method remains unaffected by small, deliberate variations in its parameters is critical for its validation and routine use. The choice of an internal standard (IS) plays a pivotal role in this context. This guide provides an objective comparison of the use of a deuterated internal standard, exemplified by Oxibendazole-d7, versus a non-deuterated, structural analogue internal standard, using experimental data to highlight the advantages in evaluating method robustness.

The Critical Role of Internal Standards in Robustness Testing

Robustness testing is a key component of analytical method validation, as stipulated by guidelines from the International Council for Harmonisation (ICH).[1][2] It assesses the method's capacity to remain reliable under a variety of normal test conditions, such as small changes in mobile phase composition, pH, flow rate, and column temperature.[3][4][5] An ideal internal standard should mimic the analyte's behavior throughout the analytical process, thereby compensating for any variations and ensuring the accuracy of the results.

Deuterated internal standards, such as this compound, are considered the "gold standard" in quantitative mass spectrometry.[6] Their physicochemical properties are nearly identical to the analyte, Oxibendazole (B1677860), leading to similar behavior during extraction, chromatography, and ionization. This near-identical behavior allows for more effective compensation for matrix effects and other sources of variability. In contrast, non-deuterated, structural analogue internal standards, while often more readily available, may exhibit different chromatographic and ionization behavior, potentially leading to less accurate correction during robustness evaluations.

Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards

The superiority of a deuterated internal standard in ensuring method robustness can be demonstrated by comparing key validation parameters under varied analytical conditions. The following tables summarize the performance of a UPLC-MS/MS method utilizing a deuterated internal standard (based on a method for related compounds with Fenbendazole-d3) and an HPLC-PDA method using a non-deuterated structural analogue (Oxibendazole for the analysis of Albendazole).[7][8][9][10][11]

Table 1: Performance Data for a UPLC-MS/MS Method with a Deuterated Internal Standard (Fenbendazole-d3 for Oxibendazole-related compounds)

Validation ParameterAcceptance CriteriaPerformance
Linearity (r²)> 0.99> 0.99
Accuracy (% Recovery)85-115%90.66% to 110.28%[8]
Precision (% RSD)< 15%1.08% to 14.26%[8]
Robustness %RSD < 15% under varied conditions Illustrative data demonstrates high stability

Table 2: Performance Data for an HPLC-PDA Method with a Non-Deuterated Internal Standard (Oxibendazole for Albendazole)

Validation ParameterAcceptance CriteriaPerformance
Linearity (r²)≥ 0.99≥ 0.99[9][10][11]
Accuracy (% Recovery)85-115%82.8% to 117.7%[9][10]
Precision (% RSD)≤ 15.1%0.4% to 15.1%[9][10]
Robustness %RSD < 5% under varied conditions < 5%[9]

While both methods demonstrate acceptable performance under their respective validation protocols, the use of a deuterated internal standard is theoretically superior in compensating for subtle variations introduced during robustness testing, particularly in complex matrices analyzed by mass spectrometry. The near-identical chemical nature of the deuterated IS ensures that its response is affected in the same way as the analyte by changes in instrument conditions, leading to a more stable analyte/IS ratio and thus more robust results.

Experimental Protocols

Detailed methodologies are essential for the replication and adaptation of analytical methods. Below are the protocols for the two comparative methods.

Method 1: UPLC-MS/MS with a Deuterated Internal Standard (Fenbendazole-d3)

This method is based on the work of Zhang et al. (2025) for the simultaneous quantification of several anthelmintics, including oxfendazole (B1322), in dog plasma.[7][8]

  • Sample Preparation: A simple protein precipitation combined with liquid-liquid extraction is used. Fenbendazole-d3 is added as the internal standard.[7][8]

  • Chromatographic Conditions:

    • Column: UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)[7][8]

    • Mobile Phase: Gradient elution with acetonitrile (B52724) and 0.1% formic acid in water.[7][8]

    • Flow Rate: 0.4 mL/min[7][8]

    • Column Temperature: 35°C[7][8]

  • Mass Spectrometry Conditions:

    • Ionization: Positive electrospray ionization (ESI+)

    • Detection: Multiple Reaction Monitoring (MRM)

  • Robustness Evaluation: Deliberate variations are made to the following parameters:

    • Flow rate (± 0.02 mL/min)

    • Column temperature (± 2°C)

    • Mobile phase composition (± 2% organic component) The effect on the peak area ratio of the analyte to the deuterated internal standard is measured.

Method 2: HPLC-PDA with a Non-Deuterated Internal Standard (Oxibendazole)

This method is based on the work of Ali et al. (2025) for the simultaneous determination of albendazole (B1665689) and its metabolites in cattle plasma, using oxibendazole as the internal standard.[9][10][11]

  • Sample Preparation: Solid-phase extraction is employed.[9][10][11]

  • Chromatographic Conditions:

  • Robustness Evaluation: The following parameters were deliberately varied:

    • Flow rate (± 0.2 mL/min)

    • pH of the mobile phase (± 0.2)

    • Detection wavelength (± 2 nm) The %RSD of the results was calculated.[9]

Visualizing the Workflow and Logic

To better illustrate the experimental and logical processes, the following diagrams were generated using Graphviz.

G Experimental Workflow for Robustness Evaluation cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Analysis prep_start Prepare QC Samples spike_is Spike with Internal Standard (this compound or Oxibendazole) prep_start->spike_is extract Extraction (Protein Precipitation/SPE) spike_is->extract nominal Analyze under Nominal Conditions extract->nominal varied Analyze under Deliberately Varied Conditions extract->varied calculate Calculate Analyte/IS Ratio nominal->calculate varied->calculate compare Compare Results and Calculate %RSD calculate->compare evaluate Evaluate against Acceptance Criteria compare->evaluate

Caption: General workflow for evaluating the robustness of an analytical method.

G Logical Framework for Robustness Assessment cluster_inputs Method Parameters (Inputs) cluster_outputs Performance Metrics (Outputs) param1 Flow Rate robustness Method Robustness param1->robustness param2 Mobile Phase pH param2->robustness param3 Column Temperature param3->robustness param4 % Organic param4->robustness output1 Peak Area output2 Retention Time output3 Resolution output4 Analyte/IS Ratio robustness->output1 robustness->output2 robustness->output3 robustness->output4

Caption: Logical relationship between method parameters and performance in a robustness study.

Conclusion

The evaluation of an analytical method's robustness is a critical step in ensuring its reliability for routine use in research and quality control. While both deuterated and non-deuterated internal standards can be used in methods that are validated as robust, the use of a deuterated internal standard like this compound offers a significant advantage. Its chemical and physical similarity to the analyte provides a more accurate compensation for variations in experimental conditions. This intrinsic property leads to a more stable analytical system and greater confidence in the generated data, making it the preferred choice for developing truly robust and reliable analytical methods. For professionals in drug development, the investment in a deuterated internal standard is a sound strategy for ensuring the highest quality of analytical data.

References

A Comparative Analysis of Ivermectin and Oxibendazole Efficacy in Equine Parasite Control

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of two common anthelmintics used in horses, ivermectin and oxibendazole (B1677860). The information presented is supported by experimental data to assist researchers, scientists, and drug development professionals in understanding the performance and mechanisms of these compounds.

Overview of Ivermectin and Oxibendazole

Ivermectin is a macrocyclic lactone anthelmintic known for its broad-spectrum activity against a wide range of internal and external parasites.[1][2] Oxibendazole is a benzimidazole (B57391) anthelmintic effective against various gastrointestinal nematodes.[3] Both are widely used in equine parasite control programs, but their efficacy and duration of action can differ significantly.

Quantitative Efficacy Comparison

The following tables summarize the quantitative data from comparative studies on the efficacy of ivermectin and oxibendazole in reducing fecal egg counts and controlling specific parasite species in horses.

Table 1: Fecal Egg Count Reduction (FECR) and Duration of Egg Suppression

DrugDosageFecal Egg Count Reduction (FECR)Duration of Egg Suppression (Egg Reappearance Period)Study Reference
Ivermectin200 µg/kg body weight>98% for up to 6 weeks8 to 9 weeks[4][5][6][7]
Oxibendazole10 mg/kg body weightMarkedly reduced strongyle EPG5 to 6 weeks[4][5][6][8]

Table 2: Efficacy Against Parascaris equorum (Ascarids) in Foals

DrugDosageEfficacy against 28-day larvaeStudy Reference
Ivermectin0.2 mg/kg of body weight98.2%[9][10]
Oxibendazole10 mg/kg of body weight44.5%[9][10]

Table 3: Efficacy Against Strongyles in Horses

DrugDosageEfficacy against StrongylesStudy Reference
Ivermectin0.2 mg/kgSuppressed fecal egg counts for 40 days[11]
Oxibendazole10 mg/kgSuppressed fecal egg counts for less than 13 days in a population with known resistance[11]

Experimental Protocols

The data presented in this guide is based on studies employing standardized experimental protocols. A typical Fecal Egg Count Reduction Test (FECRT) protocol is detailed below.

Fecal Egg Count Reduction Test (FECRT) Protocol

The FECRT is a standard method for evaluating the efficacy of an anthelmintic.

  • Animal Selection: A group of horses with naturally acquired parasite infections is selected. Horses are often blocked according to pre-treatment fecal egg counts.[4]

  • Pre-treatment Sampling (Day 0): Fecal samples are collected from each horse to determine the baseline egg count (eggs per gram of feces - EPG).[12][13]

  • Treatment Administration: Horses are randomly assigned to treatment groups. Ivermectin is typically administered orally as a paste at a dose of 200 µg/kg body weight.[4] Oxibendazole is also administered orally as a paste or suspension at a dose of 10 mg/kg body weight.[4]

  • Post-treatment Sampling: Fecal samples are collected again from all horses at a specified time after treatment, commonly 10 to 14 days, to determine the post-treatment EPG.[12][13][14]

  • Efficacy Calculation: The percentage reduction in fecal egg count is calculated for each treatment group using the following formula:

    % FECR = ( (Pre-treatment Mean EPG - Post-treatment Mean EPG) / Pre-treatment Mean EPG ) x 100

    A reduction of less than 95% for ivermectin may indicate resistance.[15]

  • Duration of Suppression: To determine the egg reappearance period, fecal samples are collected at regular intervals (e.g., weekly) until parasite eggs are detected again.[4][16]

Mechanisms of Action

The differing efficacies of ivermectin and oxibendazole can be attributed to their distinct mechanisms of action at the molecular level.

Ivermectin Signaling Pathway

Ivermectin is a member of the macrocyclic lactone class of endectocides.[4] Its primary mode of action is the selective and high-affinity binding to glutamate-gated chloride ion channels in the nerve and muscle cells of invertebrates.[1][4] This binding increases the permeability of the cell membrane to chloride ions, leading to hyperpolarization of the nerve or muscle cell.[4] This hyperpolarization results in paralysis and ultimately the death of the parasite.[4][17]

G Ivermectin Ivermectin GluCl Glutamate-Gated Chloride Channels Ivermectin->GluCl Binds to Cl_Influx Increased Chloride Ion Influx GluCl->Cl_Influx Opens Hyperpolarization Hyperpolarization of Nerve/Muscle Cells Cl_Influx->Hyperpolarization Paralysis Paralysis of Parasite Hyperpolarization->Paralysis Death Death of Parasite Paralysis->Death

Ivermectin's Mechanism of Action
Oxibendazole Signaling Pathway

Oxibendazole belongs to the benzimidazole class of anthelmintics. Its mechanism of action involves binding to a specific protein called tubulin in the parasite's cells.[18] Tubulin is a crucial component of microtubules, which are essential for various cellular functions, including cell structure, transport, and division. By binding to tubulin, oxibendazole disrupts the formation of microtubules, which in turn interferes with the parasite's ability to absorb nutrients and leads to its death.[18]

G Oxibendazole Oxibendazole Tubulin β-Tubulin Oxibendazole->Tubulin Binds to Microtubule Microtubule Polymerization Tubulin->Microtubule Inhibits Cellular_Functions Disruption of Cellular Functions (e.g., Glucose Uptake) Microtubule->Cellular_Functions Paralysis Paralysis of Parasite Cellular_Functions->Paralysis Death Death of Parasite Paralysis->Death

Oxibendazole's Mechanism of Action

Experimental Workflow and Logical Comparison

The following diagrams illustrate a typical experimental workflow for comparing anthelmintic efficacy and a logical comparison of the key findings.

G cluster_pre Pre-Treatment cluster_treat Treatment cluster_post Post-Treatment cluster_duration Duration of Efficacy A Select Infected Horses B Collect Fecal Samples (Day 0) A->B C Perform Fecal Egg Count (FEC) B->C D Randomly Assign to Groups: - Ivermectin - Oxibendazole - Control C->D E Collect Fecal Samples (Day 14) D->E H Weekly Fecal Sampling D->H F Perform Post-Treatment FEC E->F G Calculate FEC Reduction (%) F->G I Determine Egg Reappearance Period H->I

Experimental Workflow for Efficacy Comparison

G cluster_fecr Fecal Egg Count Reduction cluster_duration Duration of Suppression cluster_ascarids Efficacy vs. Ascarids Ivermectin Ivermectin Fecr_I Higher (>98%) Ivermectin->Fecr_I Dur_I Longer (8-9 weeks) Ivermectin->Dur_I Asc_I High (98.2%) Ivermectin->Asc_I Oxibendazole Oxibendazole Fecr_O Lower (Variable) Oxibendazole->Fecr_O Dur_O Shorter (5-6 weeks) Oxibendazole->Dur_O Asc_O Low (44.5%) Oxibendazole->Asc_O

Logical Comparison of Efficacy

Conclusion

Based on the available experimental data, ivermectin demonstrates a higher and more sustained efficacy in reducing fecal egg counts in horses compared to oxibendazole.[4][5][6] Ivermectin also shows significantly greater efficacy against the larval stages of Parascaris equorum.[9][10] The longer egg reappearance period following ivermectin treatment suggests a more prolonged period of parasite control.[4][5][6] These differences in performance are a direct result of their distinct molecular mechanisms of action. This information is critical for the development of effective parasite control strategies and for guiding future research in anthelmintic drug development. The emergence of anthelmintic resistance is a growing concern, and continued monitoring of drug efficacy is essential.[11]

References

A Comparative Guide to Linearity Assessment for the Quantification of Oxibendazole in Feed

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methods for the quantification of oxibendazole (B1677860) and related benzimidazole (B57391) anthelmintics in animal feed, with a specific focus on the assessment of linearity. Due to the structural similarity and common analytical approaches, methods for oxfendazole (B1322) and other benzimidazoles are included as viable alternatives and points of comparison for the quantification of oxibendazole.

Mechanism of Action: Inhibition of Microtubule Polymerization

Oxibendazole, a member of the benzimidazole class of anthelmintics, exerts its parasiticidal effect by disrupting the formation of microtubules within the parasite's cells. This is achieved by binding to the β-tubulin subunit, preventing its polymerization with α-tubulin to form microtubules. These microtubules are crucial for essential cellular functions, including cell structure, division, and nutrient uptake. The inhibition of microtubule formation ultimately leads to the parasite's death.

cluster_parasite Parasite Intestinal Cell alpha_tubulin α-tubulin dimer αβ-tubulin Dimer alpha_tubulin->dimer Polymerization beta_tubulin β-tubulin beta_tubulin->dimer microtubule Microtubule dimer->microtubule Assembly disrupted_microtubule Disrupted Microtubule Formation cell_death Parasite Death microtubule->cell_death Essential for Cell Function disrupted_microtubule->cell_death Leads to oxibendazole Oxibendazole oxibendazole->beta_tubulin Binds to

Caption: Mechanism of action of oxibendazole.

Comparison of Analytical Methods for Linearity

The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. A linear response is crucial for accurate quantification over a range of concentrations. Below is a comparison of different methods used for the quantification of benzimidazoles in feed and other matrices.

Method Analyte Matrix Linearity Range Correlation Coefficient (r²) Reference
HPLC-UV OxfendazoleSwine Feed80-120% of labeled strengthNot specified, but stated as linear[1]
HPLC-PDA Oxfendazole, Fenbendazole, etc.Livestock Products0.1 - 5.0 µg/mL> 0.999
HPLC-UV AlbendazoleDrug Substance40 - 120 µg/mL0.9994
Spectrophotometry OxfendazolePharmaceutical Preparation1.25 - 12.5 µg/mLNot specified
HPLC-MS/MS OxfendazoleHuman Plasma0.5 - 1000 ng/mLNot specified, but stated as linear

Experimental Protocols

General Workflow for Linearity Assessment

The following diagram illustrates a typical workflow for assessing the linearity of an analytical method for oxibendazole in a feed matrix.

start Start: Linearity Assessment prep_standards Prepare Stock Solution of Oxibendazole Standard start->prep_standards prep_calibrants Prepare at Least 5 Levels of Calibration Standards by Serial Dilution prep_standards->prep_calibrants spike_matrix Spike Blank Feed Matrix with Each Calibration Standard Level prep_calibrants->spike_matrix extraction Extract Oxibendazole from Spiked Feed Samples spike_matrix->extraction analysis Analyze Extracts by Selected Method (e.g., HPLC) extraction->analysis data_collection Record Analyte Response (e.g., Peak Area) analysis->data_collection plot_curve Plot Calibration Curve: Response vs. Concentration data_collection->plot_curve regression Perform Linear Regression Analysis plot_curve->regression evaluate Evaluate Linearity: - Correlation Coefficient (r²) - y-intercept - Residual Plot regression->evaluate end End: Linearity Established evaluate->end

Caption: Experimental workflow for linearity assessment.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) for Oxfendazole in Swine Feed

This method is adapted from a validated procedure for oxfendazole, a closely related benzimidazole, and is suitable for the quantification of oxibendazole with appropriate validation.[1]

  • Sample Preparation and Extraction:

    • Weigh a representative sample of ground feed.

    • Extract the sample with a mixture of methanol (B129727) and glacial acetic acid (90:10 v/v) at 45°C using a gyrorotatory shaker.

    • Perform a cleanup step to remove plant pigments and other feed excipients using zinc acetate (B1210297) treatment and pH-controlled extraction.

  • Chromatographic Conditions:

    • Column: Partisil SCX

    • Mobile Phase: Acetonitrile - 0.01M phosphate (B84403) buffer

    • Detection: UV detector at an appropriate wavelength for oxibendazole (typically around 290-300 nm).

    • Flow Rate: As optimized for the specific column and system.

    • Injection Volume: As optimized.

  • Linearity Assessment:

    • Prepare a stock solution of oxibendazole reference standard in a suitable solvent.

    • Prepare a series of at least five calibration standards by diluting the stock solution to cover the expected concentration range in the feed samples (e.g., 80% to 120% of the target concentration).[1]

    • Inject each standard solution in triplicate and record the peak area.

    • Plot the mean peak area against the corresponding concentration.

    • Perform a linear regression analysis to determine the slope, y-intercept, and the correlation coefficient (r²). An r² value of >0.99 is generally considered acceptable.

Method 2: High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA) for Multiple Benzimidazoles

This method allows for the simultaneous determination of several benzimidazoles and can be adapted for oxibendazole in feed.

  • Sample Preparation and Extraction:

    • For feed samples, a solid-phase extraction (SPE) or a liquid-liquid extraction procedure would be employed for cleanup and concentration of the analyte.

    • The final extract is reconstituted in the mobile phase before injection.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

    • Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile).

    • Detection: PDA detector set to monitor at the maximum absorption wavelength of oxibendazole.

    • Flow Rate: Typically 1.0 - 1.5 mL/min.

    • Injection Volume: Typically 20 - 50 µL.

  • Linearity Assessment:

    • Prepare calibration standards of oxibendazole in a blank matrix extract to account for matrix effects.

    • A typical linearity range to be assessed would be from the limit of quantification (LOQ) up to a concentration that covers the expected sample concentrations (e.g., 0.1 to 5.0 µg/mL).

    • Analyze each standard in triplicate.

    • Construct a calibration curve and perform linear regression analysis. A correlation coefficient (r²) of >0.999 is indicative of excellent linearity.

Method 3: Spectrophotometry

While less specific than chromatographic methods, spectrophotometry can be a simpler and faster alternative for the quantification of oxibendazole in less complex matrices or after extensive cleanup.

  • Sample Preparation and Measurement:

    • Extract oxibendazole from the feed sample and perform a thorough cleanup to remove interfering substances.

    • The final extract should be in a solvent suitable for UV-Vis spectrophotometry (e.g., methanol or a buffered solution).

    • Measure the absorbance of the solution at the wavelength of maximum absorption for oxibendazole.

  • Linearity Assessment:

    • Prepare a series of at least five standard solutions of oxibendazole of known concentrations.

    • Measure the absorbance of each standard.

    • Plot absorbance versus concentration and perform a linear regression analysis. The method is considered linear if the plot is a straight line passing through the origin and the correlation coefficient is close to 1.

Conclusion

The selection of an appropriate analytical method for the quantification of oxibendazole in feed depends on factors such as the required sensitivity, selectivity, available instrumentation, and the complexity of the feed matrix. HPLC-based methods, particularly with UV or MS detection, are generally preferred for their higher specificity and sensitivity compared to spectrophotometry. For all methods, a thorough linearity assessment is a critical component of method validation to ensure accurate and reliable quantification of oxibendazole in feed samples. The provided protocols and comparative data serve as a guide for researchers to establish and validate a suitable analytical method for their specific needs.

References

Safety Operating Guide

Safeguarding Your Research: Proper Disposal of Oxibendazole-d7

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is a critical aspect of responsible research. Oxibendazole-d7, a deuterated form of the benzimidazole (B57391) anthelmintic, requires careful handling and disposal due to its potential health and environmental risks. This guide provides essential, step-by-step procedures for the proper disposal of this compound, ensuring the safety of laboratory personnel and adherence to regulatory standards.

Hazard Profile and Safety Precautions

This compound is classified as a substance with suspected reproductive toxicity.[1] Therefore, it is imperative to handle this compound with appropriate personal protective equipment (PPE) and to prevent its release into the environment.[2]

Recommended Personal Protective Equipment (PPE)

Protective EquipmentSpecification
Eye Protection Chemical safety goggles or a face shield.[1]
Hand Protection Chemically resistant gloves (e.g., nitrile rubber).
Skin and Body Protection Laboratory coat and appropriate protective clothing to prevent skin exposure.[1]
Respiratory Protection Use in a well-ventilated area. If dust or aerosols may be generated, use a NIOSH/MSHA-approved respirator.[1]

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is that it must be managed as hazardous waste. Under no circumstances should this compound or its containers be disposed of in the regular trash or down the drain. [2][3]

1. Waste Identification and Segregation:

  • Labeling: Immediately label any container holding this compound waste with the words "Hazardous Waste".[4] The label must clearly identify the contents as "this compound" and include the approximate concentration and quantity.

  • Segregation: Collect this compound waste separately from other waste streams to avoid accidental chemical reactions.[5][6] Do not mix it with incompatible materials.

2. Waste Collection and Storage:

  • Containers: Use a designated, leak-proof container that is compatible with the chemical.[5][7] The original product container can be used if it is in good condition and properly relabeled as hazardous waste.[3] The container must have a secure, tight-fitting lid and be kept closed except when adding waste.[4][6][7]

  • Solid Waste: Collect unused or expired pure this compound, as well as contaminated materials such as gloves, weighing paper, and paper towels, in a designated solid hazardous waste container.[3]

  • Liquid Waste: Collect solutions containing this compound in a designated liquid hazardous waste container.

  • Satellite Accumulation Area (SAA): Store the waste container in a designated SAA within the laboratory, at or near the point of generation.[4][8] This area should be clearly marked.

  • Secondary Containment: All liquid hazardous waste containers must be stored in secondary containment, such as a chemical-resistant tray or tub, to contain any potential spills.[5][6]

3. Disposal of Empty Containers:

  • Residue: If a container holds any residual this compound, it must be disposed of as hazardous waste.[3]

  • Rinsing: To render a container non-hazardous, it must be triple-rinsed with a suitable solvent. The first rinseate must be collected and disposed of as liquid hazardous waste.[6][9] Subsequent rinses may also need to be collected, depending on institutional policies.

  • Final Disposal: Once thoroughly rinsed and dried, and with the label defaced or removed, the container may be disposed of as regular laboratory glass or plastic waste, in accordance with your institution's procedures.[6]

4. Arranging for Final Disposal:

  • Contact EHS: The disposal of hazardous waste must be handled by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[3][10]

  • Waste Pickup: Follow your institution's specific procedures to request a hazardous waste pickup. Do not transport hazardous waste outside of your laboratory.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound and its associated waste.

This compound Disposal Workflow cluster_generation Waste Generation cluster_collection Waste Collection & Segregation cluster_containers cluster_storage Interim Storage cluster_disposal Final Disposal A Unused/Expired This compound D Label as 'Hazardous Waste: This compound' A->D B Contaminated Materials (Gloves, Paper, etc.) B->D C This compound Solutions C->D E Segregate into Designated Waste Containers D->E F Solid Waste E->F Solids G Liquid Waste E->G Liquids H Store in Satellite Accumulation Area (SAA) F->H G->H I Use Secondary Containment for Liquids H->I J Contact Environmental Health & Safety (EHS) I->J K Arrange for Waste Pickup J->K L Licensed Hazardous Waste Disposal K->L

Caption: Workflow for the safe disposal of this compound waste.

By adhering to these procedures, researchers can ensure the safe management of this compound waste, protecting themselves, their colleagues, and the environment, while maintaining compliance with all relevant regulations. Always consult your institution's specific waste management policies and your EHS department for guidance.

References

Personal protective equipment for handling Oxibendazole-d7

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Oxibendazole-d7. The following procedural guidance is designed to ensure the safe handling of this compound from receipt to disposal, minimizing exposure risks and ensuring laboratory safety.

Chemical Identifier:

  • Substance Name: this compound

  • CAS Number: 1173019-44-7[1]

Hazard Classification:

  • Reproductive Toxicity: Category 2[2]

  • Hazard Statement: H361 - Suspected of damaging fertility or the unborn child[2]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory when handling this compound to prevent skin contact, eye exposure, and inhalation. The following table summarizes the required PPE.

Protection Type Specific Equipment Standard/Comment
Eye/Face Protection Tightly fitting safety goggles or safety glasses with side-shields.Must conform to EN 166 (EU) or be NIOSH (US) approved.[2]
Skin Protection Chemical-resistant gloves (e.g., Nitrile rubber).Inspect gloves before use. Follow manufacturer's recommendations for breakthrough time.[3]
Lab coat or impervious clothing.Long-sleeved clothing is required.[3] For significant handling, fire/flame resistant and impervious clothing should be worn.[2]
Respiratory Protection Full-face respirator with appropriate particulate filter (e.g., P3 or N95).Required when exposure limits may be exceeded, if irritation is experienced, or when handling outside of a ventilated enclosure.[2]

Operational Handling Plan

This step-by-step plan outlines the procedures for the safe handling of this compound in a laboratory setting.

1. Pre-Handling Preparations:

  • Training: Ensure all personnel handling the compound are trained on its hazards and have read and understood the Safety Data Sheet (SDS).

  • Area Designation: Designate a specific area for handling this compound, preferably within a chemical fume hood or other ventilated enclosure.

  • Emergency Equipment: Ensure an eyewash station and safety shower are readily accessible.

2. Handling Procedures:

  • Engineering Controls: Always handle this compound in a well-ventilated area.[2] Use of a chemical fume hood is strongly recommended to minimize inhalation exposure.

  • Donning PPE: Before handling, put on all required PPE as specified in the table above.

  • Weighing and Aliquoting: If working with the solid form, conduct all weighing and aliquoting within a ventilated enclosure to prevent the generation and dispersal of dust.

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Avoid Contamination: Do not eat, drink, or smoke in the designated handling area.[3] Wash hands thoroughly after handling, even if gloves were worn.[3]

3. Storage:

  • Container: Keep the container tightly sealed.[3]

  • Conditions: Store in a cool, dry, and well-ventilated place.[3] For long-term storage, refrigeration at 2-8°C is recommended.[4]

  • Labeling: Ensure the container is clearly labeled with the chemical name and hazard warnings.

Disposal Plan

The disposal of this compound must be conducted in accordance with local, state, and federal regulations to prevent environmental contamination.

1. Waste Segregation:

  • Segregate all this compound waste, including empty containers, contaminated PPE, and unused material, from general laboratory waste.

2. Waste Collection:

  • Collect solid waste in a clearly labeled, sealed container.

  • Collect liquid waste in a compatible, labeled, and sealed waste container.

3. Disposal Method:

  • The primary recommended method for the disposal of this compound is through a licensed chemical waste disposal service.[5]

  • Do not dispose of this compound down the drain or in regular trash.[5]

  • Controlled incineration by a licensed facility is the preferred method of destruction.[5]

Experimental Workflow Visualization

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting, from preparation to disposal.

G prep Preparation - Review SDS - Designate Area - Verify Emergency Equipment ppe Don PPE - Safety Goggles - Nitrile Gloves - Lab Coat prep->ppe Proceed to Handling handling Handling in Ventilated Enclosure - Weighing - Solution Preparation ppe->handling storage Storage - Tightly Sealed - Refrigerated (2-8°C) handling->storage For Unused Material decon Decontamination - Clean Work Area - Doff PPE handling->decon After Task Completion disposal Waste Disposal - Segregate Waste - Licensed Disposal Service decon->disposal Dispose of Contaminated Items

Caption: Workflow for Safe Handling of this compound.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.